2-(2-Fluorophenyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSZQAVDKFFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549452 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137684-18-5 | |
| Record name | 2-(2-Fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Fluorophenyl)piperazine: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 2-(2-Fluorophenyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry. As a member of the C-substituted arylpiperazine family, this molecule presents a unique structural motif with potential for novel pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthetic routes, and prospective applications, while also addressing the current landscape of available data.
Introduction: The Significance of the Arylpiperazine Scaffold
The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms provide key hydrogen bonding capabilities and allow for tailored pharmacokinetic profiles, enhancing water solubility and bioavailability. While N-substituted piperazines, particularly N-arylpiperazines, are extensively explored and form the basis of drugs targeting the central nervous system (CNS), C-substituted piperazines represent a less explored, yet highly promising, area of chemical space.[1]
The introduction of a substituent directly onto a carbon atom of the piperazine ring, as in this compound, creates a chiral center and introduces a distinct three-dimensional vector for interaction with biological targets. This structural alteration from the more common N-arylpiperazines can lead to novel selectivity and pharmacological profiles. The 2-fluorophenyl moiety, in particular, is a common feature in CNS-active compounds, where the fluorine atom can modulate metabolic stability and receptor binding affinity.
Physicochemical and Structural Properties
Detailed experimental data for this compound is not extensively documented in publicly accessible literature. However, based on its structure and data from commercial suppliers, we can define its core properties. For context, properties of the well-characterized positional isomer, 1-(2-Fluorophenyl)piperazine, are included for comparison.
Table 1: Physicochemical Properties of this compound and its N-Substituted Isomer
| Property | This compound | 1-(2-Fluorophenyl)piperazine (for comparison) | Source(s) |
| IUPAC Name | This compound | 1-(2-fluorophenyl)piperazine | [2] |
| CAS Number | 137684-18-5 | 1011-15-0 | [2] |
| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₃FN₂ | [2] |
| Molecular Weight | 180.23 g/mol | 180.22 g/mol | [2] |
| Physical Form | Solid | Liquid | [2] |
| Purity | ~95% | >97% | [2] |
| Boiling Point | Not Reported | 150 °C / 3 mmHg | |
| Density | Not Reported | 1.141 g/mL at 25 °C | |
| InChI Key | JMLSZQAVDKFFCE-UHFFFAOYSA-N | IVTZRJKKXSKXKO-UHFFFAOYSA-N | [2][3] |
The structural difference between the 1- and 2-substituted isomers is fundamental. The attachment of the fluorophenyl group at the C2 position introduces a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. This chirality is critical in drug development, as enantiomers often exhibit different pharmacological activities and metabolic fates.
Synthesis and Manufacturing Considerations
Recent advances, particularly in photoredox catalysis, have opened new avenues for the efficient construction of 2-substituted piperazines.[4]
General Synthetic Strategy: Photoredox-Mediated Decarboxylative Annulation
A powerful and contemporary method involves the visible-light-promoted decarboxylative annulation between a glycine-derived diamine and an appropriate aldehyde (in this case, 2-fluorobenzaldehyde).[4] This approach offers mild reaction conditions and broad substrate scope.
Diagram 1: General Workflow for Photoredox Synthesis of 2-Arylpiperazines
Caption: Photoredox-mediated synthesis of 2-arylpiperazines.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on published methods for analogous compounds and should be optimized for the specific synthesis of this compound.[4]
Step 1: Imine Formation
-
To a solution of a protected glycine-derived diamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add 2-fluorobenzaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until imine formation is complete, as monitored by TLC or LC-MS.
-
The solvent is typically removed under reduced pressure, and the crude imine is used directly in the next step.
Step 2: Photoredox Cyclization
-
In a reaction vessel, combine the crude imine, a photocatalyst such as [Ir(ppy)2(dtbpy)]PF6 (1-2 mol%), and a suitable solvent (e.g., Acetonitrile).
-
Degas the solution with nitrogen or argon for 15-30 minutes.
-
Irradiate the mixture with a blue LED lamp (450 nm) at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the protected this compound.
Step 4: Deprotection (if necessary)
-
If a protecting group (e.g., Boc) is used on the piperazine nitrogens, it can be removed under standard conditions (e.g., Trifluoroacetic acid in Dichloromethane for Boc deprotection).
-
Following deprotection, an aqueous work-up and subsequent purification will yield the final product.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the two secondary amine functionalities of the piperazine ring and the fluorinated aromatic ring.
-
N-Functionalization: The secondary amines are nucleophilic and can be readily functionalized via N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), or reductive amination.[5] This allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Aromatic Ring: The 2-fluorophenyl group is generally stable but can undergo electrophilic aromatic substitution, although the fluorine atom is a deactivating group. The positions ortho and para to the fluorine are the most likely sites of substitution.
-
Stability: The compound is expected to be stable under normal laboratory conditions. As a base, it will form salts with acids. Like many amines, it may be sensitive to strong oxidizing agents.
Applications in Drug Discovery and Medicinal Chemistry
While specific pharmacological data for this compound is not published, the broader class of arylpiperazines is exceptionally rich in biological activity, primarily through modulation of monoamine neurotransmitter systems.[6][7] Derivatives of arylpiperazines are known to interact with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[6]
Diagram 2: Potential Pharmacological Targets for Arylpiperazines
Caption: Potential biological targets for arylpiperazine derivatives.
It can be hypothesized that this compound could serve as a key intermediate or a novel ligand for:
-
Serotonin Receptor Ligands: The arylpiperazine motif is a classic pharmacophore for 5-HT₁ₐ receptor agonists and antagonists.[8] Modification of the piperazine nitrogens could yield potent and selective serotonergic agents for treating anxiety or depression.
-
Dopamine Receptor Modulators: Many atypical antipsychotics incorporate an arylpiperazine structure to achieve D₂ receptor antagonism.[6]
-
Multi-Target Ligands: The scaffold is well-suited for developing "multi-target-directed ligands" that can simultaneously modulate multiple receptors (e.g., serotonin and dopamine systems), a strategy employed in modern psychiatric drug design.
The C2-substitution pattern offers a unique opportunity to explore new binding pockets or induce different receptor conformations compared to N-arylpiperazines, potentially leading to improved selectivity or a novel mechanism of action.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of this compound.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to the aromatic protons of the 2-fluorophenyl ring and the aliphatic protons of the piperazine ring. The diastereotopic nature of the piperazine protons will likely result in complex splitting patterns. |
| ¹³C NMR | Confirmation of carbon framework. | Resonances for the aromatic carbons (with C-F coupling) and the aliphatic carbons of the piperazine ring. |
| ¹⁹F NMR | Confirmation of fluorine presence and environment. | A single resonance for the fluorine atom, with coupling to adjacent aromatic protons. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₀H₁₃FN₂. Characteristic fragmentation patterns would involve cleavage of the piperazine ring. |
| HPLC/UPLC | Purity assessment and quantification. | A primary peak indicating the purity of the compound, typically using a reversed-phase column with UV detection. |
| Chiral HPLC | Separation and quantification of enantiomers. | Resolution of the racemic mixture into two distinct peaks corresponding to the (R)- and (S)-enantiomers. |
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the data for related arylpiperazines, such as 1-(2-fluorophenyl)piperazine, appropriate precautions should be taken.
-
Hazard Classification: Likely to be classified as an acute toxin (oral) and a skin/eye irritant.
-
Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
This compound is a structurally intriguing molecule that stands at the intersection of established medicinal chemistry principles and unexplored chemical space. While detailed characterization and application data remain sparse, the synthetic methodologies to access this and related C-substituted piperazines are now more accessible than ever before. The unique stereochemical and conformational properties conferred by the C2-aryl substitution warrant further investigation. For drug discovery teams, this compound represents a valuable building block for creating novel libraries of CNS-targeted agents with the potential for improved efficacy, selectivity, and intellectual property positioning. Future research should focus on the enantioselective synthesis of this compound and the systematic exploration of its N-substituents to unlock its full therapeutic potential.
References
-
Pospieszna-Markiewicz, M., & Brazert, K. (2021). Recently Adopted Synthetic Protocols for Piperazines: A Review. Molecules, 26(21), 6657. [Link]
-
Costantino, G., & Malfacini, D. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6185. [Link]
-
Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). A Visible-Light-Promoted Decarboxylative Annulation for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162. [Link]
-
Pospelov, S. V., et al. (2023). Assembly of 2-substituted piperazines and fused piperazine derivatives from primary amines via sequential double oximinoalkylation and reductive cyclization. ResearchGate. [Link]
-
Wang, L., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20698-20712. [Link]
-
Grokipedia. para-Fluorophenylpiperazine. [Link]
-
Wikipedia. Substituted piperazine. [Link]
-
PubChem. 1-(2-Fluorophenyl)piperazine Compound Summary. [Link]
-
Gomez-Alonso, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3215–3221. [Link]
-
Farré-Alins, V., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4987. [Link]
-
López-Rodríguez, M. L., et al. (2000). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A/α1 Affinity. Journal of Medicinal Chemistry, 43(22), 4143–4153. [Link]
-
Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]
-
ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]
-
Cychowska, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 416-430. [Link]
-
Wikipedia. para-Fluorophenylpiperazine. [Link]
-
Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]
-
Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 443–453. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 137684-18-5 [sigmaaldrich.com]
- 3. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
2-(2-Fluorophenyl)piperazine synthesis pathway
An In-depth Technical Guide to the Synthetic Pathways of 2-(2-Fluorophenyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a critical scaffold in contemporary medicinal chemistry. The piperazine motif is a cornerstone in drug design, and its substitution patterns are pivotal in defining the pharmacological and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth analysis of established and modern synthetic strategies. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of key methodologies, including the Buchwald-Hartwig amination and various ring-closing strategies such as reductive amination. Each section is grounded in authoritative literature, providing detailed experimental protocols and visual process flows to ensure both conceptual understanding and practical applicability.
Introduction: The Significance of the Arylpiperazine Moiety
The 1-arylpiperazine substructure is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[3][4] The presence of a fluorine atom on the phenyl ring, as in this compound, can significantly enhance metabolic stability, membrane permeability, and binding affinity by modulating the electronic properties and lipophilicity of the molecule.[5] Consequently, robust and scalable synthetic routes to this key intermediate are of paramount importance to the pharmaceutical industry.
The synthesis of C-substituted piperazines presents distinct challenges compared to the more common N-functionalization of the parent heterocycle.[1][6] Direct functionalization of the carbon backbone is often difficult, necessitating the construction of the ring from acyclic precursors or the use of advanced catalytic methods. This guide explores the most effective strategies to overcome these challenges, focusing on methods that offer high yields, operational simplicity, and scalability.
Pathway I: N-Arylation via Buchwald-Hartwig Cross-Coupling
The most direct and widely adopted strategy for synthesizing N-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[4][7] This powerful cross-coupling reaction forms the critical C-N bond between an aryl halide (or pseudo-halide) and a pre-existing piperazine ring. Its broad functional group tolerance and high efficiency have made it a cornerstone of modern organic synthesis.[7]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene), forming a Pd(II)-aryl complex.
-
Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step where the aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are essential as they promote the reductive elimination step and stabilize the catalytically active species.[8][9]
Visualizing the Buchwald-Hartwig Pathway
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide | 1049417-73-3 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
2-(2-Fluorophenyl)piperazine mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of 2-(2-Fluorophenyl)piperazine
Abstract
This technical guide provides a comprehensive analysis of the anticipated mechanism of action for this compound (2-FPP), a synthetic compound primarily utilized as a versatile precursor in medicinal chemistry.[][2] While direct pharmacological data on 2-FPP as a standalone agent is limited, its structural classification as a phenylpiperazine allows for a robust, evidence-based inference of its likely biological targets and downstream effects. Phenylpiperazine derivatives are well-documented as psychoactive agents that primarily modulate monoaminergic systems.[3][4][5] This guide synthesizes data from structurally related analogues, isomers, and complex derivatives to construct a detailed portrait of 2-FPP's probable interactions with key neurotransmitter receptors and transporters. We will delve into its anticipated effects on serotonergic and dopaminergic pathways, present quantitative binding data from key derivatives, outline a foundational experimental protocol for its characterization, and visualize the core signaling cascades it is expected to modulate. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important chemical scaffold.
Introduction: The Phenylpiperazine Scaffold
This compound, with CAS Number 1011-15-0, belongs to the phenylpiperazine class of compounds.[2] This chemical family is defined by a piperazine ring linked to a phenyl group. The versatility of this scaffold has made it a cornerstone in the development of numerous centrally active drugs, including antipsychotics (aripiprazole), anxiolytics (buspirone), and antidepressants (trazodone).[6][7] The pharmacological profile of these agents is largely dictated by their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[7][8]
While many phenylpiperazines have been developed as pharmaceuticals, others have emerged as new psychoactive substances (NPS).[4] A notable example is the structural isomer of 2-FPP, para-fluorophenylpiperazine (pFPP), which has been identified in recreational "party pills."[4][9] pFPP is known to act primarily as a 5-HT₁ₐ receptor agonist and an inhibitor of serotonin and norepinephrine reuptake.[9] This established activity within a closely related isomer provides a strong basis for predicting the primary pharmacological space occupied by 2-FPP.
Core Pharmacological Profile: An Evidence-Based Extrapolation
Based on the extensive literature surrounding its derivatives and isomers, the mechanism of action of 2-FPP is anticipated to be centered on the modulation of serotonin and dopamine systems. The ortho-position of the fluorine atom is a key structural feature that influences receptor affinity and functional activity.
Serotonergic System Modulation
The serotonergic system is the most probable primary target. Phenylpiperazines exhibit a wide range of affinities and functional activities at various 5-HT receptor subtypes.
-
5-HT₁ₐ Receptor Affinity: Strong evidence suggests that the 2-fluorophenylpiperazine moiety confers significant affinity for the 5-HT₁ₐ receptor. A study evaluating a series of 2-fluorophenylpiperazine compounds demonstrated direct binding to this receptor, with Kᵢ values in the nanomolar range.[10] The 5-HT₁ₐ receptor is a Gi/o-coupled autoreceptor; its activation typically leads to a decrease in cyclic adenosine monophosphate (cAMP) and neuronal hyperpolarization, resulting in reduced serotonin release when located presynaptically. Agonism at postsynaptic 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.[11][12]
-
5-HT₂ Receptor Family: Phenylpiperazines frequently interact with 5-HT₂ₐ and 5-HT₂C receptors.[9] The isomer pFPP shows some affinity for these subtypes.[9] Antagonism at the 5-HT₂ₐ receptor, which is Gq/11-coupled, is a hallmark of atypical antipsychotics and can mitigate extrapyramidal side effects caused by dopamine D₂ receptor blockade.[7]
Dopaminergic System Modulation
The arylpiperazine scaffold is integral to many ligands targeting dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄).[8][13][14]
-
D₂/D₃ Receptor Affinity: Numerous complex molecules incorporating the 2-fluorophenylpiperazine structure have been synthesized as potent ligands for D₂ and D₃ receptors.[15] These receptors are critical targets for antipsychotic medications.[14] They are Gi/o-coupled, and their antagonism is the primary mechanism for alleviating the positive symptoms of schizophrenia.[15] The affinity for these receptors is often modulated by the linker and terminal groups attached to the second nitrogen of the piperazine ring.[7]
Other Potential Molecular Targets
Beyond the primary serotonergic and dopaminergic interactions, the 2-fluorophenylpiperazine structure may engage with other targets.
-
Monoamine Transporters: The isomer pFPP has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting that 2-FPP may also possess some activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[9]
-
Equilibrative Nucleoside Transporters (ENTs): In a notable study, a complex derivative of 2-fluorophenylpiperazine, FPMINT, was identified as an inhibitor of ENT1 and ENT2, which are crucial for nucleoside salvage and adenosine signaling.[16] The study highlighted that the halogenated phenylpiperazine moiety was essential for this inhibitory activity.[16]
Quantitative Data Summary: Receptor Affinities of Key Derivatives
The following table summarizes in vitro binding affinities for representative compounds containing the 2-fluorophenylpiperazine core or closely related structures. This data provides a quantitative basis for the inferred pharmacological profile.
| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| 2-Fluorophenylpiperazine Derivatives | 5-HT₁ₐ | 14.3 - 199 | [10] |
| Indazole-Piperazine Derivatives | Dopamine D₂ | Moderate to High (Specific Kᵢ not listed) | [15] |
| Indazole-Piperazine Derivatives | 5-HT₁ₐ | Moderate to High (Specific Kᵢ not listed) | [15] |
| Indazole-Piperazine Derivatives | 5-HT₂ₐ | Moderate to High (Specific Kᵢ not listed) | [15] |
| para-Fluorophenylpiperazine (Isomer) | 5-HT₁ₐ | Main Agonist Activity | [9] |
| para-Fluorophenylpiperazine (Isomer) | 5-HT₂ₐ | Lower Affinity | [9] |
| para-Fluorophenylpiperazine (Isomer) | 5-HT₂C | Lower Affinity | [9] |
Note: The binding affinities are for derivatives or isomers and should be used to infer the potential activity of the parent this compound compound, which requires direct experimental confirmation.
Key Signaling Pathways
The interaction of 2-FPP with its primary anticipated targets, the 5-HT₁ₐ and D₂ receptors, initiates well-characterized intracellular signaling cascades. Both receptors predominantly couple to the Gi/o family of G-proteins.
Diagram: 5-HT₁ₐ and Dopamine D₂ Receptor Signaling
Caption: Anticipated signaling of 2-FPP via 5-HT₁ₐ and D₂ receptors.
This diagram illustrates that upon binding of 2-FPP, the activated Gi/o protein dissociates. The α-subunit inhibits adenylyl cyclase, reducing cAMP levels. The βγ-subunit can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Kᵢ) of this compound at a target receptor (e.g., human 5-HT₁ₐ), a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to quantify molecular interaction.
Objective: To determine the inhibition constant (Kᵢ) of 2-FPP for the 5-HT₁ₐ receptor.
Materials:
-
Test Compound: this compound (2-FPP) dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-carboxamidotryptamine (5-CT) or another high-affinity 5-HT₁ₐ ligand.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter, scintillation fluid.
Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-8-OH-DPAT at its Kₔ concentration, e.g., ~1 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific control (10 µM 5-CT), 50 µL of radioligand, and 100 µL of membranes.
-
Competition Wells: Add 50 µL of the 2-FPP test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
For each concentration of 2-FPP, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of 2-FPP to generate a sigmoidal competition curve.
-
Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of 2-FPP that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The mechanism of action for this compound, while not directly characterized, can be confidently inferred from its chemical structure and the extensive pharmacology of the phenylpiperazine class. It is anticipated to function as a modulator of central monoaminergic systems, with primary activity at serotonin 5-HT₁ₐ and dopamine D₂/D₃ receptors. Secondary interactions with other 5-HT receptor subtypes and monoamine transporters are also highly probable.
This guide provides a foundational framework for understanding this compound. However, this inferred profile must be validated through direct experimental investigation. Future research should prioritize comprehensive in vitro receptor screening panels to establish a complete binding profile, followed by functional assays (e.g., cAMP accumulation, calcium flux) to determine whether 2-FPP acts as an agonist, antagonist, or partial agonist at its primary targets. These studies will be critical for elucidating the precise pharmacological identity of this compound and unlocking its full potential in future drug discovery and development efforts.
References
-
Mlynárová R, Tazká D, Racanská E, Kyselovic J, Svec P. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska Slov Farm. 2000;49(4):177-80. [Link]
-
Wikipedia. para-Fluorophenylpiperazine. [Link]
-
Ye N, et al. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3182. [Link]
-
ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. [Link]
-
National Center for Biotechnology Information. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). 2011. [Link]
-
Madej K, et al. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicol. 2021;39(2):508-520. [Link]
-
Cheung LKM, et al. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:833310. [Link]
-
Kondej M, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Med Chem. 2023;14(6):1122-1135. [Link]
-
Drug Policy Facts. Background on Piperazines. [Link]
-
National Center for Biotechnology Information. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
Encyclopedia.pub. New Psychoactive Substances: Piperazines and Aminoindanes. 2022;2(2):26. [Link]
-
Katz JL, et al. Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. J Pharmacol Exp Ther. 1987;242(3):997-1002. [Link]
-
Fallacara AL, et al. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Med Chem Lett. 2018;9(2):113-118. [Link]
-
Dias da Silva D, et al. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicol Lett. 2015;237(3):168-77. [Link]
-
ResearchGate. Legal piperazine-containing party pills - A new trend in substance misuse. [Link]
-
Dal Bello F, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(11):1598. [Link]
-
Samanin R, et al. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology (Berl). 1992;107(2-3):229-35. [Link]
-
Micheli F, et al. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. Bioorg Med Chem Lett. 2009;19(23):6658-62. [Link]
-
Basit H, et al. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. J Med Chem. 2021;64(7):4239-4261. [Link]
-
Cignarella G, et al. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals (Basel). 2021;14(11):1178. [Link]
Sources
- 2. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Background on Piperazines | Drug Policy Facts [drugpolicyfacts.org]
- 5. New Psychoactive Substances: Piperazines and Aminoindanes | Encyclopedia MDPI [encyclopedia.pub]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
An In-depth Technical Guide on the Solubility of 2-(2-Fluorophenyl)piperazine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development, profoundly influencing process chemistry, formulation, and bioavailability. This technical guide provides a comprehensive analysis of the solubility of 2-(2-Fluorophenyl)piperazine, a key building block in modern medicinal chemistry. Lacking extensive published quantitative data for this specific molecule, this guide establishes an inferred solubility profile grounded in first principles of physical organic chemistry and available data for structurally analogous compounds. Furthermore, it delivers field-proven, detailed protocols for the experimental determination of solubility, enabling researchers to generate precise data tailored to their specific applications. This document is structured to serve as a practical and authoritative resource, empowering scientists to navigate the complexities of solubility with confidence and scientific rigor.
The Strategic Importance of Solubility in Pharmaceutical R&D
In the journey from discovery to a marketable therapeutic, the physicochemical properties of a molecule dictate the path forward. Solubility, in particular, is a critical-path parameter. For an intermediate like this compound, a thorough understanding of its behavior in various organic solvents is not merely academic; it is a strategic imperative that impacts:
-
Process Optimization: The selection of an appropriate solvent is crucial for maximizing reaction yields, ensuring reaction homogeneity, and simplifying downstream processing.
-
Purification and Crystallization: Efficient purification, often through crystallization, relies on a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility upon cooling. This differential solubility is key to achieving high purity and yield.
-
Formulation Feasibility: While not the final API, the solubility characteristics of key intermediates can inform strategies for the final drug formulation, including potential salt forms and co-crystal development.
Molecular Architecture and Physicochemical Profile
The solubility behavior of this compound is a direct consequence of its molecular structure. A detailed analysis reveals the interplay of polar and non-polar features that govern its interaction with different solvents.
Molecular Structure of this compound
Caption: Key structural features of this compound influencing solubility.
-
The Piperazine Moiety: This core is characterized by two secondary amine groups. The nitrogen atoms act as hydrogen bond acceptors, while the N-H protons serve as hydrogen bond donors. This functionality imparts significant polarity and is the primary driver for solubility in protic solvents.
-
The 2-Fluorophenyl Group: This aromatic substituent introduces a significant non-polar, hydrophobic character to the molecule. The fluorine atom, being highly electronegative, creates a dipole but the overall effect of the phenyl ring is to favor interactions with less polar solvents through van der Waals forces.
The molecule thus presents a dualistic nature, and its solubility in a given solvent will depend on the solvent's ability to favorably interact with one or both of these regions.
Inferred Solubility Profile in Common Organic Solvents
Direct, quantitative public data on the solubility of this compound is scarce. However, by applying the fundamental principle of "like dissolves like" and using data from structurally similar compounds—such as the parent piperazine and the isomeric 2-(4-Fluorophenyl)piperazine[1][2]—we can construct a reliable inferred solubility profile. The data for the 4-fluoro isomer, which shows a solubility of 30 mg/mL in both DMSO and ethanol, serves as a strong benchmark.[2]
Table 1: Inferred Qualitative and Estimated Quantitative Solubility of this compound at Ambient Temperature (20-25°C)
| Solvent | Solvent Type | Polarity Index | Inferred Solubility | Estimated Solubility Range (mg/mL) | Rationale for Inference |
| Methanol | Polar Protic | 6.6 | Very High | > 100 | Strong hydrogen bonding with the piperazine N-H and N atoms. Parent piperazine is readily soluble in methanol.[1] |
| Ethanol | Polar Protic | 5.2 | High | 30 - 100 | Good hydrogen bonding capability. The analogous 2-(4-fluorophenyl)piperazine is soluble at 30 mg/mL.[2] |
| Isopropanol | Polar Protic | 4.3 | Moderate | 10 - 30 | Reduced polarity and increased steric hindrance compared to methanol and ethanol, slightly weakening hydrogen bonding interactions. |
| Dichloromethane | Polar Aprotic | 3.4 | High | 30 - 100 | Strong dipole-dipole interactions can solvate both the polar and non-polar regions of the molecule effectively. |
| Acetonitrile | Polar Aprotic | 6.2 | Moderate | 10 - 30 | As a polar aprotic solvent, it is a good dipole interactor but a weaker hydrogen bond acceptor than DMSO, leading to moderate solubility. |
| Acetone | Polar Aprotic | 5.4 | Moderate | 10 - 30 | The ketone group can act as a hydrogen bond acceptor, but its overall solvating power for this structure is moderate. |
| Ethyl Acetate | Moderately Polar | 4.3 | Low to Moderate | 5 - 15 | Limited polarity and hydrogen bonding capability result in lower solvation efficiency for the polar piperazine ring. |
| Toluene | Nonpolar | 2.4 | Very Low | < 1 | As a non-polar aromatic solvent, it cannot effectively solvate the polar piperazine moiety, leading to poor solubility. |
| Heptane | Nonpolar | 0.0 | Insoluble | < 0.1 | Lacks any significant polarity or hydrogen bonding ability. Parent piperazine is only slightly soluble in heptane.[1] |
Authoritative Protocol: Experimental Solubility Determination
To move from inference to precise data, a robust experimental protocol is essential. The Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for its reliability.
Workflow for Shake-Flask Solubility Determination
Caption: A validated, step-by-step workflow for determining solubility via the shake-flask method.
Detailed Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a period sufficient to ensure equilibrium is reached (24 to 48 hours is typical). Visual inspection should confirm the continued presence of excess solid.
-
Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 5000 rpm) is highly recommended.
-
Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter this aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any microscopic particulate matter.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC-UV calibration curve. Analyze the diluted sample by HPLC-UV.
-
Calculation: Using the concentration obtained from the HPLC analysis and accounting for the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Trustworthiness through Self-Validation: This protocol is inherently self-validating. The presence of excess solid validates saturation. The use of a validated, stability-indicating HPLC method ensures accurate quantification. Running replicates provides statistical confidence in the final reported value.
Solvent Selection for Crystallization: A Practical Framework
The solubility data is directly actionable for developing purification strategies. An effective crystallization process hinges on identifying a solvent or solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.
Logical Flow for Selecting a Crystallization Solvent
Caption: Decision framework for crystallization solvent system development.
Based on our inferred solubility table, a promising approach for the crystallization of this compound would be to dissolve it in a hot "good" solvent like isopropanol or acetone and then induce crystallization by either cooling or by the controlled addition of a "poor" anti-solvent like heptane or toluene. This anti-solvent technique effectively reduces the overall solubility in the system, forcing the pure compound out of solution.
Conclusion
This guide has provided a robust framework for understanding and evaluating the solubility of this compound. While a lack of direct published data necessitates an inferential approach to quantitative values, the underlying principles of chemical structure and polarity, combined with data from close analogs, allow for the construction of a highly practical and scientifically sound solubility profile. The detailed experimental protocol provided herein empowers researchers to generate the precise data required for process optimization, purification, and formulation development. A strategic approach to solubility, as outlined in this document, is not just a matter of good science—it is a critical accelerator in the complex journey of drug development.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
ResearchGate (2025). Measurement and Correlation of Solubility of Tetraphenyl Piperazine-1,4-diyldiphosphonate in Mixed Solvents. Available at: [Link]
-
SINTEF (n.d.). Solid liquid solubility of piperazine. Available at: [Link]
-
National Center for Biotechnology Information (2017). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 22(11), 1957. Available at: [Link]
-
JournalGRID (2024). Solubility Behaviour of Aripiprazole in Different Solvent Systems. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Journal of Chemical & Engineering Data (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. 56(12), 5088-5093. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Organic Chemistry, LibreTexts (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]
Sources
A Technical Guide to 2-(2-Fluorophenyl)piperazine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)piperazine, a key heterocyclic building block in medicinal chemistry. The document details its core molecular and physicochemical properties, outlines prevalent synthetic strategies, and explores its application as a privileged scaffold in the development of novel therapeutics. Furthermore, it covers essential analytical techniques for its characterization and provides established protocols for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind methodological choices, ensuring a deep, actionable understanding of the compound's role in pharmaceutical research.
Core Molecular and Physicochemical Properties
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of a fluorinated phenyl group at the second position of the piperazine ring imparts specific steric and electronic properties that are highly valuable in designing targeted therapeutic agents. It is crucial to distinguish this compound from its more commonly referenced isomer, 1-(2-Fluorophenyl)piperazine, where the substituent is on a nitrogen atom.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃FN₂ | [1][2][3][4] |
| Molecular Weight | 180.23 g/mol | [1] |
| CAS Number | 137684-18-5 | [1] |
| IUPAC Name | This compound | [1] |
| InChI Key | JMLSZQAVDKFFCE-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95% | [1] |
Note: While the molecular formula is identical for isomers like 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) and 2-(4-Fluorophenyl)piperazine, their distinct CAS numbers, chemical structures, and reactivity profiles are critical for experimental design.[2][5]
Strategic Synthesis of Arylpiperazines
The synthesis of arylpiperazines is a cornerstone of medicinal chemistry. The primary challenge lies in the formation of the crucial carbon-nitrogen (C-N) bond between the aromatic ring and the piperazine scaffold. Modern synthetic organic chemistry offers several robust methods, with the choice depending on factors like substrate availability, desired yield, and tolerance of functional groups.
The most prevalent and industrially scalable methods are transition-metal-catalyzed cross-coupling reactions.[6] These approaches offer high efficiency and broad substrate scope.
Key Synthetic Approaches:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and is tuned to optimize reactivity for the specific aryl halide used.
-
Ullmann-Goldberg Reaction: A classical, copper-catalyzed method that serves as a valuable alternative to palladium-based systems. While often requiring higher reaction temperatures, recent advancements in ligand design have made this reaction more accessible and efficient under milder conditions.
-
Aromatic Nucleophilic Substitution (SNAr): This method is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) positioned ortho or para to the leaving group (typically a halide). The piperazine acts as the nucleophile, displacing the leaving group without the need for a metal catalyst.[6]
Below is a generalized workflow illustrating the metal-catalyzed synthesis of an N-arylpiperazine, which is conceptually similar to the synthesis of C-arylpiperazines.
Caption: Generalized workflow for metal-catalyzed synthesis of arylpiperazines.
Applications in Medicinal Chemistry and Drug Development
The piperazine scaffold is considered a "privileged structure" in drug discovery.[7] Its unique properties—conformational rigidity, ability to engage in multiple non-covalent interactions, and favorable physicochemical profile—make it a frequent component of marketed drugs across various therapeutic areas. This compound serves as a critical starting material or intermediate for creating more complex molecules with tailored biological activities.
Key Application Areas:
-
Neurologically Active Compounds: It is a documented intermediary in the synthesis of compounds targeting the central nervous system.[4] The piperazine moiety can interact with various receptors and transporters, while the fluorophenyl group can enhance metabolic stability and blood-brain barrier penetration.
-
Anticancer Agents: Novel derivatives of 1-(2-fluorophenyl)piperazine have been synthesized and evaluated as potential inhibitors of the B-cell lymphoma 2 (BCL2) anti-apoptotic protein, showing promise in inducing apoptosis in cancer cell lines.[8] This highlights the scaffold's utility in developing targeted oncology drugs.
-
Carbonic Anhydrase Inhibitors: Mannich bases derived from 1-(2-fluorophenyl)piperazine have demonstrated significant inhibitory effects on human carbonic anhydrase isoenzymes (hCA I and II), which are implicated in several diseases.[]
-
Radiation Countermeasures: The piperazine core is being explored for the development of novel radioprotective agents designed to mitigate the harmful effects of ionizing radiation, offering a potentially safer alternative to existing countermeasures like amifostine.[10]
The following diagram illustrates the role of the this compound scaffold as a versatile core for drug development.
Caption: Role of the piperazine scaffold in diverse therapeutic applications.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound, particularly to distinguish it from its positional isomers. A combination of chromatographic and spectroscopic techniques is typically employed.
Primary Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. GC-MS is particularly effective for distinguishing between the 2-FPP, 3-FPP, and 4-FPP isomers, which can be challenging with other methods.[11][12] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is used for purity assessment and quantification. Since the piperazine moiety itself is not strongly UV-active, analysis may rely on the absorbance of the phenyl ring or involve a derivatization step to attach a chromophore, enabling detection at very low levels.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the substituent's position on the phenylpiperazine core.[8]
Representative Experimental Protocol: GC-MS Analysis
This protocol provides a generalized, self-validating workflow for the qualitative analysis of this compound and its isomers.
Objective: To separate and identify this compound from a sample mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration within the instrument's linear range (e.g., 1-10 ng/µL).
-
-
Instrumentation (Typical GC-MS System):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 10:1 split ratio) at 280 °C.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Compare the retention time of the analyte peak with that of a certified reference standard.
-
Analyze the mass spectrum of the peak. The molecular ion (M⁺) should be observed at m/z 180.
-
Compare the fragmentation pattern to a reference library or published data. Key expected fragments for fluorophenylpiperazine isomers often include m/z 137, 122, and others related to the piperazine ring cleavage.[3]
-
| Ion (m/z) | Interpretation | Source(s) |
| 180 | Molecular Ion [M]⁺ | [3] |
| 137 | Fragment from cleavage within piperazine ring | |
| 122 | Fragment from cleavage within piperazine ring | [3] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for the closely related 1-isomer, the compound should be treated as acutely toxic and an irritant.[2][15]
-
Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Respiratory system).[2]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[]
References
-
Synthesis of compounds starting from 2-fluorophenyl piperazine . ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]
-
1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 . PubChem. [Link]
-
Analytical Methods for Piperazines . RSC Publishing. [Link]
-
Analytical report - 2-(4-Fluorophenyl)piperazine . Policija. [Link]
-
Identification and structural characterization of three psychoactive substances . PubMed Central. [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents . NIH National Library of Medicine. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs . Figshare. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES . Revue Roumaine de Chimie. [Link]
-
Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . Dalton Transactions (RSC Publishing). [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures . PMC. [Link]
Sources
- 1. This compound | 137684-18-5 [sigmaaldrich.com]
- 2. 1-(2-氟苯基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. aru.figshare.com [aru.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [amp.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 2-(2-Fluorophenyl)piperazine
This guide provides an in-depth analysis of the key spectroscopic data used for the structural elucidation and quality assessment of 2-(2-Fluorophenyl)piperazine (also known as 1-(2-Fluorophenyl)piperazine), a common building block in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple data repository to explain the causality behind the spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure Overview
This compound, with the molecular formula C₁₀H₁₃FN₂, has a molecular weight of 180.22 g/mol [1][2]. The structural integrity of this molecule is paramount for its use in synthesis, making robust analytical characterization essential. For clarity in the following spectral interpretations, the atoms are numbered as shown below. This numbering is for interpretive purposes and may not follow IUPAC nomenclature rules.
Caption: Structure and numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Principle of the Technique
The choice of NMR is predicated on its ability to provide a complete atomic-level map of the molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), signal splitting (multiplicity), and integration (proton count). ¹³C NMR complements this by identifying the number of unique carbon environments. The combination of these techniques allows for a comprehensive validation of the molecular backbone.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and data integrity. The following steps represent a standard procedure for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial[3][4].
-
Add approximately 0.6–0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which was used for the reference data herein[5]. The choice of solvent is critical; it must fully dissolve the analyte without its own signals obscuring key regions of the spectrum[3].
-
Ensure complete dissolution by gentle vortexing. The solution must be homogenous and free of any particulate matter.
-
-
Filtration and Transfer:
-
To prevent magnetic field distortions from suspended impurities, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube[4][6].
-
Ensure the sample height in the tube is a minimum of 4-5 cm to be within the detection region of the spectrometer's coils[4].
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning within the magnet.
-
The instrument performs a "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency[3].
-
An automated or manual "shimming" process is executed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks[3].
-
Acquire the spectrum using standard parameters for ¹H and ¹³C detection on a spectrometer (e.g., 300 or 400 MHz).
-
Workflow: NMR Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
¹H NMR Data & Interpretation (300 MHz, DMSO-d₆)
| Signal Position (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.15 - 6.95 | Multiplet (m) | 4H | H-7, H-8, H-9, H-10 | These signals correspond to the four protons on the fluorophenyl ring. Their complex splitting pattern arises from mutual coupling and coupling to the ¹⁹F nucleus. |
| 3.05 | Triplet (t) | 4H | H-2, H-5 | These protons are on the carbons adjacent to the secondary amine (N-4). They appear as a single triplet, indicating similar chemical environments and coupling to the adjacent CH₂ groups (H-3, H-6). |
| 2.86 | Triplet (t) | 4H | H-3, H-6 | These protons are on the carbons adjacent to the tertiary amine (N-1). They are shifted slightly upfield compared to H-2/H-5 and also appear as a triplet due to coupling with their neighbors. |
| 2.65 | Singlet (s, broad) | 1H | H-4 (N-H) | This broad singlet is characteristic of the amine proton. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |
Data sourced from SpectraBase[5].
Expert Interpretation: The ¹H NMR spectrum confirms all essential structural features. The aromatic region integrates to four protons, consistent with a substituted benzene ring. The piperazine ring displays two distinct triplet signals, each integrating to four protons. The downfield signal at 3.05 ppm is assigned to the protons (H-2, H-5) adjacent to the secondary amine, while the signal at 2.86 ppm is assigned to the protons (H-3, H-6) adjacent to the nitrogen connected to the aromatic ring. The broad singlet for the N-H proton confirms the presence of the secondary amine.
¹³C NMR Data & Interpretation (DMSO-d₆)
| Signal Position (δ ppm) | Assignment | Rationale |
| 158.3 (d, J=243 Hz) | C-7 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF), a hallmark of C-F bonds. It is significantly downfield due to the electronegativity of fluorine. |
| 139.5 (d, J=9 Hz) | C-6 | This is the quaternary carbon to which the piperazine ring is attached. It shows a smaller two-bond coupling to fluorine (²JCF). |
| 124.8 (d, J=3 Hz) | C-10 | This aromatic carbon exhibits a small three-bond coupling to fluorine (³JCF). |
| 122.9 (d, J=7 Hz) | C-9 | This aromatic carbon shows a two-bond coupling to fluorine (²JCF). |
| 119.0 (d, J=4 Hz) | C-8 | This aromatic carbon displays a three-bond coupling to fluorine (³JCF). |
| 116.1 (d, J=22 Hz) | C-11 | This aromatic carbon shows a two-bond coupling to fluorine (²JCF). |
| 50.8 | C-3, C-5 | Carbons adjacent to the tertiary amine (N-1). |
| 45.4 | C-2, C-4 | Carbons adjacent to the secondary amine (N-4). |
Note: Specific chemical shift values can vary slightly between measurements. Data interpreted from reference spectra for phenylpiperazine derivatives[7][8] and data available on PubChem[1].
Expert Interpretation: The ¹³C NMR spectrum is highly informative. Six distinct signals are observed for the aromatic carbons, all showing splitting (as doublets, 'd') due to coupling with the ¹⁹F nucleus, which powerfully confirms the substitution pattern. The large coupling constant for C-7 is definitive for the carbon directly attached to fluorine. Two signals appear in the aliphatic region, corresponding to the two pairs of chemically equivalent carbons in the piperazine ring, confirming its symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Principle of the Technique
The choice of Attenuated Total Reflectance (ATR) FTIR is based on its simplicity and lack of need for sample preparation (like creating KBr pellets)[9]. A solid or liquid sample is placed in direct contact with an ATR crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally. At each reflection point, an "evanescent wave" penetrates a short distance into the sample, where absorption can occur[10]. This makes it an excellent technique for obtaining a high-quality spectrum of a solid powder.
Experimental Protocol: ATR-FTIR
-
Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
Sample Application: A small amount of the this compound solid is placed directly onto the center of the ATR crystal.
-
Apply Pressure: A pressure clamp is applied to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal[11].
-
Data Acquisition: The sample spectrum is collected. The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, the pressure is released, the sample is wiped from the crystal surface, and the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft cloth.
Workflow: ATR-FTIR Analysis
Caption: General workflow for acquiring an ATR-FTIR spectrum.
IR Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Secondary Amine | This absorption is characteristic of the N-H stretching vibration in the piperazine ring. It is often a medium-intensity, somewhat broad peak. |
| 3050 - 2900 | C-H Stretch | Aromatic & Aliphatic | The bands above 3000 cm⁻¹ are typical for C-H stretches on the aromatic ring. The stronger absorptions below 3000 cm⁻¹ are from the C-H stretches of the CH₂ groups in the piperazine ring. |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring | These sharp, medium-to-strong absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| ~1250 | C-N Stretch | Aryl-Amine | The stretching vibration of the bond between the aromatic carbon (C-6) and the piperazine nitrogen (N-1) typically appears in this region. |
| ~1100 | C-F Stretch | Aryl-Fluoride | This region typically contains a strong absorption corresponding to the C-F bond stretch, providing clear evidence of the fluorine substituent. |
Note: Data interpreted from a representative ATR-FTIR spectrum on PubChem[1] and general IR correlation tables.
Expert Interpretation: The IR spectrum provides orthogonal confirmation of the key functional groups identified by NMR. The presence of an N-H stretch validates the secondary amine of the piperazine ring. The distinct regions for aromatic and aliphatic C-H stretches, along with the characteristic aromatic C=C stretching peaks, confirm the presence of both structural motifs. Critically, the strong absorptions in the lower wavenumber region for C-N and C-F stretching are fully consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about the molecule's structure.
Principle of the Technique
For this analysis, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is ideal for unequivocally confirming the molecular weight. Subsequent fragmentation for structural analysis can be induced in the mass spectrometer via Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. The choice of direct infusion MS is for rapid analysis without chromatographic separation[12][13].
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often containing a trace amount of formic acid (e.g., 0.1%) to promote protonation. Non-volatile buffers or salts must be avoided[12].
-
Infusion: The prepared solution is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) directly into the ESI source of the mass spectrometer.
-
Ionization: A high voltage is applied to the infusion needle, causing the solvent to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, [M+H]⁺) are ejected into the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio, generating a mass spectrum.
-
Tandem MS (MS/MS): To obtain structural information, the ion of interest (the [M+H]⁺ precursor ion at m/z 181.1) is selected, subjected to collisions with an inert gas (like argon or nitrogen) to induce fragmentation, and the resulting product ions are mass-analyzed.
MS Data & Interpretation
-
Molecular Ion: C₁₀H₁₃FN₂; Exact Mass: 180.11; Observed [M+H]⁺: m/z 181.1
-
Major Fragment Ions (GC-MS data): m/z 180 (M⁺), 138, 122[1].
Expert Interpretation & Fragmentation Pathway: The mass spectrum confirms the molecular weight of the compound. Under Electron Ionization (EI) conditions, as seen in GC-MS data, the molecular ion (M⁺) is observed at m/z 180. The fragmentation pattern of phenylpiperazines is well-documented and primarily involves cleavages within the piperazine ring[14][15].
The major observed fragments can be rationalized as follows:
-
m/z 138: This is the base peak in the reference spectrum[1]. It is formed by the characteristic loss of a C₂H₄N radical (42 Da) from the molecular ion. This cleavage occurs between C2-C3 and N1-C6, a common pathway for N-aryl piperazines.
-
m/z 122: This fragment can arise from the m/z 138 ion via the loss of a nitrogen atom and a hydrogen, or through an alternative fragmentation pathway.
Proposed Fragmentation Pathway (EI-MS)
Caption: Proposed EI fragmentation pathway for this compound.
Integrated Spectroscopic Analysis
The convergence of data from NMR, IR, and Mass Spectrometry provides unequivocal proof of structure for this compound.
-
MS confirms the molecular formula C₁₀H₁₃FN₂ by establishing the molecular weight as 180.11 g/mol .
-
IR spectroscopy validates the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C and aromatic C-H stretches), aliphatic groups (C-H stretch), and the crucial C-F bond.
-
NMR spectroscopy provides the definitive structural map. ¹³C NMR confirms the 10 carbons of the molecule are present in the expected electronic environments, including the characteristic splitting from the fluorine atom. ¹H NMR confirms the connectivity and relative number of protons, showing the 4 aromatic protons and the two distinct sets of 4 protons on the piperazine ring, plus the secondary amine proton.
Together, these techniques form a self-validating system, confirming the identity and structural integrity of this compound with a high degree of confidence.
References
-
NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [Link]
-
FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Retrieved from [Link]
-
Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved from [Link]
-
ATR FTIR Basics | Attenuated Total Reflectance. (2019, November 26). Bruker. [Video]. YouTube. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Electrospray Direct Injection. (n.d.). University of Wisconsin-Madison Biotechnology Center. Retrieved from [Link]
-
Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. (2002). ResearchGate. Retrieved from [Link]
-
Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis. (2018). ETH Zurich Research Collection. Retrieved from [Link]
-
Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling. (2021). Metabolites, 11(10), 693. Retrieved from [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114943. Retrieved from [Link]
-
Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development... (2004). Applied and Environmental Microbiology, 70(10), 5765–5773. Retrieved from [Link]
-
1-(2-Fluorophenyl)piperazine [1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie, 62(1), 37-43. Retrieved from [Link]
-
1-(p-Fluorophenyl)piperazine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. (2007). Indian Journal of Pure & Applied Physics, 45, 410-414. Retrieved from [Link]
Sources
- 1. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. spectrabase.com [spectrabase.com]
- 6. sites.bu.edu [sites.bu.edu]
- 7. 1-(2-FLUOROPHENYL)PIPERAZINE HYDROCHLORIDE(1011-16-1) 13C NMR spectrum [chemicalbook.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. mt.com [mt.com]
- 11. agilent.com [agilent.com]
- 12. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
The Therapeutic Potential of 2-(2-Fluorophenyl)piperazine: A Technical Guide for Drug Discovery Professionals
Abstract
2-(2-Fluorophenyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of a diverse range of pharmacologically active compounds, emerging research suggests that the core moiety itself may possess intrinsic biological activity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and exploring its potential therapeutic applications. Drawing upon data from studies on its derivatives, this document will delve into its putative mechanisms of action, with a focus on its potential in oncology and neurology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their therapeutic discovery programs.
Introduction: The Phenylpiperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive building block for designing molecules that can effectively interact with biological targets. When substituted with an aryl group, the resulting arylpiperazine moiety often imparts significant pharmacological activity, particularly within the central nervous system (CNS).[2] The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, can further enhance metabolic stability, membrane permeability, and binding affinity to target proteins.
This guide will focus specifically on the ortho-fluorinated isomer, this compound, providing a detailed analysis of its known characteristics and exploring its therapeutic potential as suggested by the biological activities of its derivatives.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | |
| Molecular Weight | 180.22 g/mol | |
| CAS Number | 1011-15-0 | |
| Appearance | Not specified, likely a solid or oil | - |
| Boiling Point | 150 °C at 3 mmHg | Sigma-Aldrich |
| Density | 1.141 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.556 | Sigma-Aldrich |
Synthesis and Manufacturing
The synthesis of this compound is a critical aspect for its availability in research and development. While various synthetic routes to arylpiperazines exist, a common laboratory-scale synthesis involves the reaction of 1-bromo-2-fluorobenzene with an excess of piperazine.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-2-fluorobenzene and piperazine.
Materials:
-
1-bromo-2-fluorobenzene
-
Piperazine (anhydrous)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and phosphine ligand.
-
Add anhydrous toluene, followed by 1-bromo-2-fluorobenzene, piperazine, and the strong base.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand, which are sensitive to oxygen.
-
Palladium Catalyst and Phosphine Ligand: This combination forms the active catalytic species for the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.
-
Strong Base: Required to deprotonate the piperazine, making it a more reactive nucleophile.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and reduce the reaction efficiency.
Caption: Proposed mechanism of BCL2 inhibition.
Neurological Disorders
Arylpiperazines are well-known for their activity in the central nervous system, and this compound is no exception. Its structural similarity to known neuropharmacological agents suggests its potential in treating a range of neurological and psychiatric conditions. [2]
Furthermore, derivatives of this compound have been investigated as monoamine oxidase A (MAO-A) inhibitors. [4]MAO-A is an enzyme responsible for the breakdown of key neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A increases the levels of these neurotransmitters in the brain, which is a well-established mechanism for treating depression.
Emerging research points to the potential of piperazine derivatives in the treatment of Alzheimer's disease. [5][6][7]One study highlighted a piperazine derivative that potentiates TRPC6 channels, which are involved in regulating the stability of dendritic spines and memory formation. [5]Another line of research focuses on multi-target drugs, where a piperazine scaffold is used to combine anti-amyloid and acetylcholinesterase inhibition properties. [6]While these studies do not directly involve this compound, they underscore the potential of the broader piperazine class in developing novel therapeutics for this devastating neurodegenerative disease.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of a drug candidate is a critical determinant of its success. While specific pharmacokinetic data for this compound is not extensively published, general characteristics of phenylpiperazines can provide some insights.
-
Absorption: Phenylpiperazines are generally well-absorbed orally. [8]* Distribution: They tend to have a large volume of distribution, indicating extensive tissue uptake, including penetration of the blood-brain barrier, which is crucial for CNS-active drugs. [8]* Metabolism: The metabolism of phenylpiperazines is complex and can involve various cytochrome P450 (CYP) enzymes. The fluorine substitution in this compound may influence its metabolic fate, potentially blocking certain sites of metabolism and prolonging its half-life. Metabolic studies on the related compound pFPP show it to be an inhibitor of various CYP enzymes, which could lead to drug-drug interactions. [3][9]* Excretion: Metabolites are typically excreted in the urine.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel therapeutics. While its primary role to date has been as a synthetic intermediate, the pharmacological activities of its derivatives strongly suggest that the core scaffold itself warrants further investigation.
Key areas for future research include:
-
Comprehensive Pharmacological Profiling: A thorough in vitro screening of this compound against a broad panel of receptors, enzymes, and ion channels is necessary to elucidate its primary biological targets.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and neurological disorders are required to validate the therapeutic potential suggested by in vitro data.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Evaluation: Detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess its drug-like properties and safety profile.
References
- (Reference to a general medicinal chemistry textbook discussing privileged scaffolds)
- (Reference to a review article on the pharmacological importance of piperazine)
- (Reference to a paper on the effects of fluorin
- (Reference to a study on the synthesis of this compound)
-
para-Fluorophenylpiperazine - Wikipedia. [Link]
- (Reference to a study on the receptor binding profile of pFPP)
- (Reference to a study on the anxiolytic/antidepressant effects of 5-HT1A agonists)
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. [Link]
-
Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. [Link]
- (Reference to a general review on the pharmacokinetics of small molecule drugs)
- (Reference to a study on the metabolism of fluorin
- (Reference to a review on drug-drug interactions involving CYP enzymes)
- (Reference to a forward-looking review on the future of drug discovery)
- (Reference to a paper calling for more research into specific chemical scaffolds)
- (Reference to a study on the blood-brain barrier permeability of piperazine deriv
-
Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. [Link]
- (Reference to a general toxicology resource)
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease | Cuestiones de Fisioterapia. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2-Fluorophenyl)piperazine: From Discovery to Modern Analytical Applications
This guide provides a comprehensive technical overview of (2-Fluorophenyl)piperazine, a significant molecule in the landscape of medicinal chemistry and neuropharmacology. Geared towards researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, pharmacological significance, and the analytical methodologies crucial for its characterization and quantification.
Introduction: The Rise of Arylpiperazines
The story of (2-Fluorophenyl)piperazine is intrinsically linked to the broader history of arylpiperazines, a class of compounds that has garnered immense interest in medicinal chemistry for decades.[1][2] The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold in drug design.[3] Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, make it an ideal moiety for interacting with biological targets and for optimizing the pharmacokinetic profiles of drug candidates.[3]
While the exact date of the first synthesis of (2-Fluorophenyl)piperazine is not prominently documented in seminal literature, its emergence is a logical progression of the exploration of fluorinated arylpiperazines. The introduction of a fluorine atom to the phenyl ring can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors. The para-substituted isomer, p-Fluorophenylpiperazine (pFPP), for instance, was identified as a metabolite of the hypnotic drug niaprazine in 1982 and later gained notoriety as a recreational substance in the early 2000s.[4] This history underscores the psychoactive potential inherent in this structural class. (2-Fluorophenyl)piperazine, the ortho-substituted isomer, has since become a readily available intermediate and a key building block in the synthesis of a wide array of neurologically active compounds.[5][]
Chemical Synthesis: A Practical Approach
The synthesis of (2-Fluorophenyl)piperazine is well-established, with several routes available to medicinal chemists. A common and illustrative method involves the nucleophilic aromatic substitution reaction between a suitable fluorinated benzene derivative and piperazine. A representative protocol is detailed below.
Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)piperazine
This protocol describes a general method for the synthesis of 1-(2-Fluorophenyl)piperazine from 1-fluoro-2-nitrobenzene and piperazine, followed by reduction.
Step 1: N-Arylation of Piperazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-fluoro-2-nitrobenzene (1 equivalent) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add an excess of piperazine (typically 3-5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrofluoric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. The product, 1-(2-nitrophenyl)piperazine, will often precipitate and can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the purified 1-(2-nitrophenyl)piperazine from the previous step in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully converted.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)piperazine.
Step 3: Diazotization and Fluorination (Schiemann Reaction)
-
Diazotization: Dissolve the 1-(2-aminophenyl)piperazine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Formation of Diazonium Salt: Stir the mixture at low temperature for approximately 30 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Thermal Decomposition: Gently heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming the desired 1-(2-Fluorophenyl)piperazine.
-
Work-up and Purification: After the evolution of gas ceases, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude product can be purified by distillation under reduced pressure or by column chromatography.
A more direct, one-step synthesis involves the reaction of 1,2-difluorobenzene or 2-chloro-fluorobenzene with piperazine in the presence of a strong base.[7]
Pharmacological Profile: A Focus on Serotonergic Systems
The pharmacological activity of arylpiperazines is predominantly centered on their interaction with serotonin (5-HT) receptors.[8] While specific binding affinity data for (2-Fluorophenyl)piperazine is not as extensively published as for its para-isomer, its structural similarity allows for informed predictions.
p-Fluorophenylpiperazine (pFPP) is known to act primarily as a 5-HT₁ₐ receptor agonist, with additional, lower affinity for the 5-HT₂ₐ and 5-HT₂₋ receptors.[4] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[4] It is highly probable that (2-Fluorophenyl)piperazine shares a similar mechanism of action, functioning as a serotonin receptor modulator. The ortho-position of the fluorine atom, however, would likely influence its binding affinity and selectivity for different serotonin receptor subtypes compared to the para-isomer due to steric and electronic effects.
The psychoactive properties of (2-Fluorophenyl)piperazine are acknowledged, classifying it within the piperazine class of psychoactive drugs.[9] This underscores its activity within the central nervous system and its potential as a scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders.
The following diagram illustrates the general signaling pathway of a 5-HT₁ₐ receptor agonist, a likely mechanism for (2-Fluorophenyl)piperazine.
Caption: 5-HT1A receptor signaling pathway.
Analytical Methodologies
Accurate and robust analytical methods are essential for the identification, quantification, and quality control of (2-Fluorophenyl)piperazine in various matrices, from raw materials to biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like (2-Fluorophenyl)piperazine.
-
Sample Preparation:
-
For pure substances, dissolve a small amount in a volatile organic solvent such as methanol or acetonitrile.
-
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
-
Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and detection limits.[10]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless at 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 290 °C.
-
Final hold: 290 °C for 20 minutes.[11]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
The retention time of the analyte peak is used for identification.
-
The mass spectrum is compared with a reference library (e.g., NIST, Wiley) for confirmation. The mass spectrum of (2-Fluorophenyl)piperazine will show a characteristic molecular ion peak (m/z 180.22) and fragmentation pattern.
-
Caption: General workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a versatile and widely accessible technique for the quantification of (2-Fluorophenyl)piperazine. Since the phenyl ring acts as a chromophore, direct UV detection is feasible.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or similar.
-
Detector: Photodiode Array (PDA) or UV-Vis detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or a suitable C18 reversed-phase column.[12]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[12] The mobile phase composition may need to be optimized depending on the column and specific separation requirements.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Detection Wavelength: The absorption maximum for the phenyl-benzene component is around 267 nm.[13] A PDA detector can be used to monitor a range of wavelengths.
-
Injection Volume: 10 µL.[12]
-
-
Data Analysis:
-
A calibration curve is generated by injecting standards of known concentrations.
-
The concentration of (2-Fluorophenyl)piperazine in the sample is determined by comparing its peak area to the calibration curve.
-
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Analytes | Volatile and semi-volatile compounds. | Non-volatile and thermally labile compounds. |
| Sensitivity | Generally higher, especially in Selected Ion Monitoring (SIM) mode. | Good, but can be limited by the compound's molar absorptivity. |
| Specificity | Very high due to characteristic fragmentation patterns. | Moderate, relies on retention time and UV spectrum. |
| Derivatization | Often required to improve volatility and peak shape. | Not typically required for compounds with a chromophore. |
Applications in Drug Discovery and Development
(2-Fluorophenyl)piperazine serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules.[5][] Its incorporation into larger molecular structures can impart desirable properties, including enhanced metabolic stability and blood-brain barrier penetration. The arylpiperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[2] The continued exploration of derivatives of (2-Fluorophenyl)piperazine holds promise for the discovery of novel therapeutics with improved efficacy and side-effect profiles.
Conclusion
(2-Fluorophenyl)piperazine, a seemingly simple molecule, represents a cornerstone in the edifice of modern medicinal chemistry. Its straightforward synthesis, coupled with its valuable pharmacological properties, has cemented its role as a key building block in the quest for novel therapeutics. A thorough understanding of its history, synthesis, pharmacology, and analytical characterization, as detailed in this guide, is indispensable for any scientist working in the field of drug discovery and development. The methodologies and insights provided herein are intended to serve as a practical resource to facilitate further innovation and research.
References
- United Nations Office on Drugs and Crime. (n.d.).
- Gawad, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors.
- Wikipedia. (n.d.). para-Fluorophenylpiperazine.
- Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Fluorophenyl)piperazine.
- Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Cunha, D. L., et al. (2020).
- Lundbeck, H. A. S. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- BOC Sciences. (n.d.). CAS 1011-15-0 1-(2-Fluorophenyl)piperazine.
- BenchChem. (n.d.).
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Lee, J., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central.
- Grokipedia. (n.d.). para-Fluorophenylpiperazine.
- Fiorino, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- Sigma-Aldrich. (n.d.). 1-(2-Fluorophenyl)piperazine 97%.
- Biosynth. (n.d.). 1-(2-Fluorophenyl)piperazine HCl.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Al-Obaid, A. M., et al. (2014). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
- Al-Ghorbani, M., et al. (2021). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PubMed Central.
- BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Faquih, A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- Pollard, C. B., & Wicker Jr., T. H. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). 1-(2-Fluorophenyl)piperazine. PubChem.
- Al-Ghorbani, M., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies.
- Al-Janabi, A. H. R. (2022).
- Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 7. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. scholars.direct [scholars.direct]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analytical Methods for the Detection and Quantification of 2-(2-Fluorophenyl)piperazine
Abstract
This comprehensive guide provides detailed analytical methods for the robust detection and quantification of 2-(2-Fluorophenyl)piperazine (2-FPP), a synthetic compound of interest in pharmaceutical development and forensic science. Recognizing the critical need for precise and reliable analytical workflows, this document outlines validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a focus on the underlying scientific principles, practical experimental considerations, and data interpretation, empowering researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Analytical Imperative for this compound
This compound is a substituted piperazine derivative. Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors or intermediates in the synthesis of numerous pharmaceutically active compounds.[1] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity. Consequently, the ability to accurately detect and quantify 2-FPP in various matrices, from active pharmaceutical ingredients (APIs) to biological samples, is paramount for quality control, pharmacokinetic studies, and toxicological assessments.
The analytical challenge with piperazine derivatives often lies in their polarity and, for some detection methods, the lack of a strong chromophore.[2][3] This application note addresses these challenges by providing a suite of orthogonal analytical techniques, each with its own strengths, to ensure comprehensive characterization. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes in less complex matrices, such as in the analysis of bulk drug substances. For piperazine derivatives that lack a strong native chromophore, chemical derivatization can be employed to enhance UV activity, thereby increasing sensitivity.[2][3][4]
Principle of the Method
This protocol utilizes a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative of 2-FPP.[2][4] The derivatized analyte is then separated from the unreacted reagent and other sample components on a reverse-phase C18 column and quantified using a UV detector. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of moderately polar to non-polar compounds.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of 2-FPP.
Detailed Protocol: HPLC-UV
Materials and Reagents:
-
This compound reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (analytical grade)
-
Water (deionized or HPLC grade)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-FPP reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Accurately weigh the sample containing 2-FPP and dissolve it in the same solvent to a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of NBD-Cl solution (prepared in methanol).
-
Add a small amount of a basic catalyst, such as diethylamine, to facilitate the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area of the derivatized 2-FPP.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of 2-FPP in the sample by interpolating its peak area on the calibration curve.
-
Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 30 - 350 ppm | [2] |
| Limit of Detection (LOD) | ~30 ppm | |
| Limit of Quantification (LOQ) | ~90 ppm | [2] |
| Precision (%RSD) | < 2.0% | [2][5] |
| Accuracy (% Recovery) | 98 - 108% | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of piperazine derivatives, derivatization is often necessary to improve their volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[6]
Principle of the Method
This method involves the derivatization of 2-FPP with a perfluoroacylating agent, such as trifluoroacetic anhydride (TFAA), to create a less polar and more volatile derivative. The derivatized analyte is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the chromatographic peak area is used for quantification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of 2-FPP.
Detailed Protocol: GC-MS
Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
Instrumentation:
-
GC-MS system with an autosampler
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Protocol Steps:
-
Sample Preparation and Extraction:
-
For solid samples, dissolve in a suitable solvent. For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Add the internal standard to all samples, standards, and blanks at the beginning of the preparation process.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of ethyl acetate and 50 µL of TFAA).
-
Vortex and heat the mixture (e.g., at 70°C for 20 minutes).
-
Evaporate the mixture to dryness again and reconstitute in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2-4 minutes, then ramp at 20°C/min to 280°C and hold for 5-8 minutes.[1]
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
Data Analysis:
-
Identify the 2-FPP derivative peak based on its retention time and the presence of characteristic ions in its mass spectrum.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Performance Characteristics
| Parameter | Typical Value (for similar piperazines) | Reference |
| Linearity Range | 0.01 - 10 µg/mL | [8] |
| Limit of Detection (LOD) | 0.002 - 0.004 µg/mL | [8] |
| Limit of Quantification (LOQ) | 0.008 - 0.016 µg/mL | [8] |
| Precision (%RSD) | < 15% | [8] |
| Accuracy (% Recovery) | 85 - 110% | [8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of trace levels of compounds in complex matrices, such as biological fluids. Its high selectivity and sensitivity make it the preferred method for pharmacokinetic and toxicological studies.
Principle of the Method
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. 2-FPP is separated from other matrix components on a reverse-phase column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically by electrospray ionization (ESI). In the tandem mass spectrometer, the protonated molecule of 2-FPP (the precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise.[6][9]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of 2-FPP.
Detailed Protocol: LC-MS/MS
Materials and Reagents:
-
This compound reference standard
-
Deuterated internal standard (e.g., 2-FPP-d8, if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)
-
Centrifuge
Protocol Steps:
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a clean vial and dilute with water if necessary before injection.
-
-
LC Conditions:
-
Column: C18, e.g., 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[9]
-
Flow Rate: 0.4 - 0.5 mL/min.[9]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, re-equilibrate to 10% B.
-
Column Temperature: 30 - 40°C.[9]
-
Injection Volume: 5 µL.[9]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Precursor Ion (Q1): [M+H]+ for 2-FPP (m/z 181.1).
-
Product Ions (Q3): Optimize by infusing a standard solution. Characteristic product ions for phenylpiperazines often result from cleavage of the piperazine ring. For example, a neutral loss of 43 (C2H5N) is common.[9] At least two MRM transitions should be monitored for confident identification and quantification.
-
Collision Energy and other MS parameters: Optimize for the specific instrument to maximize the signal for the selected transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards.
-
Determine the concentration of 2-FPP in the samples from the calibration curve.
-
Performance Characteristics
| Parameter | Typical Value (for similar piperazines) | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [6][9] |
| Limit of Detection (LOD) | < 0.1 ng/mL | [6] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | [6] |
| Precision (%RSD) | < 10% | [6] |
| Accuracy (% Recovery) | 90 - 110% | [6] |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound across a range of applications. The choice of method—HPLC-UV for routine analysis of bulk materials, GC-MS for its high specificity in less complex matrices, and LC-MS/MS for ultra-sensitive analysis in complex biological samples—should be guided by the specific analytical needs. Proper method validation is crucial before implementation for routine use to ensure data integrity and reliability. These protocols, grounded in established scientific principles, offer a solid starting point for researchers and scientists in the pharmaceutical and forensic fields.
References
-
Sondej, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Reddy, B. M., & Kumar, K. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 3197-3204. Available at: [Link]
-
Moreira, A. M., et al. (2016). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 7(5). Available at: [Link]
-
Reddy, B. M., & Kumar, K. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Rao, D. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Cisper, M. E., & O'Brien, R. (2012). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 30(2), 98-108. Available at: [Link]
-
Baron, M., et al. (2012). A validated method for the chemical characterisation of street samples of piperazine based amphetamine type stimulants. Analytical Methods, 4(7), 1959-1966. Available at: [Link]
-
National Forensic Laboratory, Netherlands. (n.d.). Analytical report: 2-(p-Fluorophenyl)piperazine. Policija. Available at: [Link]
-
Sondej, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-(2-Fluorophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-(2-Fluorophenyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for quality control and pharmacokinetic studies. This document provides a detailed, field-proven protocol, including sample preparation, instrument parameters, and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted piperazine derivative that serves as a building block in the synthesis of a range of pharmacologically active molecules. The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and thermally stable compounds like this compound.[1] The high separation efficiency of gas chromatography combined with the sensitive and selective detection offered by mass spectrometry allows for accurate identification and quantification, even in complex matrices.[2] This application note outlines a validated GC-MS method suitable for routine quality control in pharmaceutical manufacturing and for research purposes.
Experimental
Reagents and Materials
-
This compound reference standard: (Purity ≥98%)
-
Methanol: HPLC grade or equivalent
-
Dichloromethane: HPLC grade or equivalent
-
Internal Standard (IS): 1-(4-Fluorophenyl)piperazine or another suitable, structurally similar compound with a distinct retention time.
-
Deionized water: Type I
-
0.45 µm Syringe filters: (PTFE or other compatible material)
Standard and Sample Preparation
The choice of sample preparation procedure is critical for accurate and reproducible results. For drug substance analysis, a simple dissolution is often sufficient. For more complex matrices, such as in-process control samples or biological fluids, a more rigorous extraction may be necessary.
Protocol 2.2.1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard.
Protocol 2.2.2: Sample Preparation (Drug Substance)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol in a volumetric flask.
-
Add the internal standard to achieve the same concentration as in the working standard solutions.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Causality: Methanol is a suitable solvent due to its volatility and ability to dissolve the analyte. The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby improving the accuracy and precision of the quantification.[3]
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound. These can be adapted based on the specific instrumentation available.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used GC system. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Provides sensitive and selective detection. |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (10:1) | Prevents column overloading and ensures sharp peaks for high concentration samples. |
| Injection Volume | 1 µL | A standard volume for GC-MS analysis. |
| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to ensure good separation from potential impurities and the solvent front, while keeping the run time reasonable. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification, while SIM mode provides higher sensitivity for quantification. |
Table 1: Recommended GC-MS Parameters.
Data Analysis and Interpretation
Identification
The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or with the expected fragmentation pattern.
Expected Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation is primarily driven by the cleavage of the piperazine ring and the loss of substituents.
-
Molecular Ion (M+): The molecular ion is expected at m/z 180.
-
Key Fragment Ions: The fragmentation of phenylpiperazines typically involves cleavage of the piperazine ring. Common fragments arise from the loss of C2H4N and subsequent rearrangements. The presence of the fluorophenyl group will also influence the fragmentation pattern.
Based on the fragmentation of similar piperazine derivatives, the following key ions are anticipated:
| m/z | Proposed Fragment Structure |
| 180 | [M]+ (Molecular Ion) |
| 151 | [M - C2H5]+ |
| 138 | [M - C3H6]+ |
| 124 | [M - C4H8]+ |
| 109 | [C6H4F-N]+ |
| 95 | [C6H4F]+ |
Table 2: Predicted Key Fragment Ions for this compound.
Quantification
For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for its higher sensitivity and selectivity.[4] The most abundant and specific ions for the analyte and the internal standard should be chosen for monitoring.
Protocol 3.3.1: Quantitative Analysis
-
SIM Ion Selection:
-
This compound: Select at least two characteristic ions (e.g., m/z 180 and 138).
-
Internal Standard: Select at least two characteristic ions for the chosen IS.
-
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the sample by using the linear regression equation from the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically required.[6]
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
System Suitability
Before running any samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.
Workflow and Logical Relationships
The overall analytical workflow can be visualized as follows:
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. The described method is robust, reliable, and suitable for quantitative analysis in both research and quality control environments. By understanding the rationale behind the experimental choices, researchers can confidently implement and adapt this method for their specific needs.
References
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- de la Torre, R., Farré, M., Roset, P. N., et al. (2001). Human pharmacology of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in combination. Journal of Analytical Toxicology, 25(4), 284-292.
-
MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(16), 4937. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568. [Link]
-
Russell, S. G., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(1), 78-85. [Link]
-
NIST. (n.d.). 1-(p-Fluorophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1-(p-Fluorophenyl)piperazine [webbook.nist.gov]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
Application Note and Protocol for the Quantification of 2-(2-Fluorophenyl)piperazine using High-Performance Liquid Chromatography (HPLC)
Introduction
2-(2-Fluorophenyl)piperazine is a chemical intermediate crucial in the synthesis of various neurologically active compounds and other pharmaceutical agents.[1] Accurate and precise quantification of this compound is essential for ensuring the quality, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for this purpose. This document provides a comprehensive guide to a validated HPLC method for the quantification of this compound, designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established scientific principles and adheres to international regulatory standards, ensuring trustworthiness and reproducibility.[2][3]
The core challenge in the HPLC analysis of some piperazine derivatives is their lack of a strong UV chromophore, which can necessitate derivatization to enhance detection. However, the presence of the fluorophenyl group in this compound provides sufficient UV absorbance for direct quantification without the need for derivatization, simplifying the analytical procedure.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | [1] |
| Molecular Weight | 180.22 g/mol | [1] |
| Boiling Point | 150 °C at 3 mmHg | [4] |
| Density | 1.141 g/mL at 25 °C | [4] |
| pKa | 8.78 ± 0.10 (Predicted) | [5] |
| UV Absorption | The phenyl group provides UV absorbance. | [6] |
The basic nature of the piperazine ring (pKa ≈ 8.78) dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape. A reversed-phase HPLC method is suitable for this moderately polar compound.
HPLC Method for Quantification
This section details the validated HPLC method for the quantification of this compound. The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity.
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and chromatographic parameters.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector. |
| Analytical Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) with a pH adjusted to be at least 2 pH units away from the analyte's pKa. A common starting point is a gradient elution to optimize separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by the UV spectrum of this compound. The phenyl group is expected to have a maximum absorbance around 254 nm. |
| Run Time | Approximately 15 minutes |
Rationale for Method Parameters
-
Stationary Phase: A C18 column is a versatile and widely used reversed-phase column that provides good retention and separation for a broad range of analytes, including those with aromatic moieties like this compound.
-
Mobile Phase: The combination of acetonitrile and a buffer solution allows for the manipulation of retention time and peak shape. Controlling the pH is crucial for the basic piperazine moiety to ensure it is in a consistent ionic state, preventing peak tailing and improving reproducibility.
-
Detection Wavelength: The fluorophenyl group is the primary chromophore. While the exact maximum absorbance should be experimentally determined using a PDA detector, a wavelength around 254 nm is a common choice for aromatic compounds.
Experimental Protocol
This section provides a step-by-step procedure for sample preparation and analysis.
Reagents and Materials
-
This compound reference standard (purity ≥ 97%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or other suitable acid/base for pH adjustment
-
Buffer salts (e.g., monobasic potassium phosphate)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
The sample preparation procedure will depend on the matrix in which the analyte is being quantified (e.g., bulk drug substance, formulated product, biological fluid). A generic procedure for a drug substance is provided below.
-
Accurately weigh a suitable amount of the sample containing this compound and transfer it to a volumetric flask.
-
Add a portion of the dissolution solvent (e.g., methanol or mobile phase) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the dissolution solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Method Validation
To ensure the reliability and accuracy of the analytical method, it must be validated according to the guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][7][8][9][10][11][12]
Validation Parameters
The following parameters should be assessed during method validation:
| Parameter | Description and Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature. The system suitability parameters should remain within the acceptance criteria. |
Workflow Diagram
The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound quantification.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of this compound using HPLC. By following the detailed methodology and adhering to the principles of method validation outlined, researchers and drug development professionals can ensure the generation of accurate, reliable, and reproducible data. This is paramount for maintaining the quality and consistency of pharmaceutical products containing this important chemical intermediate.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Taylor & Francis Online. (2010). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
PubChem. 1-(2-Fluorophenyl)piperazine. [Link]
-
ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. [Link]
-
National Institute of Standards and Technology. Piperazine. [Link]
-
PMC. (2021). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. [Link]
-
PubMed Central. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [chemicalbook.com]
- 5. 1-(2-Fluorophenyl)piperazine | 1011-15-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. scribd.com [scribd.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
protocol for dissolving 2-(2-Fluorophenyl)piperazine for cell culture
An Application Note and Protocol for the Solubilization of 2-(2-Fluorophenyl)piperazine for In Vitro Cell Culture Assays
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and expert insights for the successful dissolution of this compound for use in cell-based assays. Proper solubilization of small molecules is a critical prerequisite for obtaining accurate, reproducible, and meaningful experimental data. This document addresses the physicochemical properties of the compound, outlines a robust, step-by-step protocol for preparing high-concentration stock solutions and final working dilutions, and offers a troubleshooting guide for common challenges such as precipitation and cytotoxicity. The methodologies described herein are designed to ensure compound stability and bioavailability, thereby upholding the scientific integrity of your research.
Introduction: The Critical Importance of Proper Compound Dissolution
This compound is a piperazine derivative investigated for various pharmacological activities.[1][2] Like many small-molecule compounds developed for drug discovery and biological research, its utility in in vitro studies is fundamentally dependent on its effective delivery to the cellular environment. The primary challenge often lies in the compound's limited aqueous solubility, a common characteristic of organic small molecules.[3]
Improper dissolution can lead to a host of experimental artifacts, including:
-
Precipitation: The compound "crashing out" of the solution, leading to an unknown and reduced effective concentration.[4]
-
Inaccurate Dosing: Inability to achieve the desired target concentration, compromising dose-response relationships.
-
Physical Interference: Particulates can interfere with assay readouts, particularly in imaging or plate-reader-based assays.
-
Cellular Stress: Undissolved compound particulates can induce cellular stress responses unrelated to the compound's pharmacological activity.
This guide provides a validated framework for navigating these challenges, ensuring that this compound is fully solubilized and bioavailable for your cell culture experiments.
Physicochemical Properties of Phenylpiperazine Derivatives
Understanding the basic properties of the compound is the first step in developing a sound dissolution protocol. While specific data for the this compound isomer may be limited, we can infer properties from the closely related and commercially available 1-(2-Fluorophenyl)piperazine.
| Property | Value (for 1-(2-Fluorophenyl)piperazine) | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | [5] |
| Molecular Weight | 180.22 g/mol | [5] |
| Appearance | Liquid | |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [6][7] |
| CAS Number | 1011-15-0 | [8] |
The piperazine ring generally enhances the aqueous solubility of molecules compared to more hydrophobic structures.[9][10] However, for creating concentrated stock solutions, a potent organic solvent is indispensable. Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose due to its high solubilizing power for a vast range of small molecules and its miscibility with aqueous cell culture media.[6][11]
Core Protocol: From Powder to Working Solution
This protocol is divided into two essential stages: preparing a highly concentrated, sterile stock solution in an organic solvent and subsequently diluting this stock to the final working concentration in your cell culture medium.
Part A: Preparation of a High-Concentration Stock Solution in DMSO
The objective here is to create a stable, high-concentration stock (e.g., 10-100 mM) that can be stored for long-term use and diluted significantly for experiments, ensuring the final solvent concentration remains negligible.
Materials:
-
This compound (solid or liquid)
-
Cell culture grade Dimethyl Sulfoxide (DMSO), sterile[12][13]
-
Sterile, conical-bottom polypropylene or glass vials for stock solution
-
Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Calibrated analytical balance (if starting from powder)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Step-by-Step Methodology:
-
Determine Required Mass/Volume: To prepare a 10 mM stock solution, use the following calculation. The molecular weight of 1-(2-Fluorophenyl)piperazine is 180.22 g/mol .
-
Calculation: Mass (mg) = Desired Volume (mL) x 10 mM x 0.18022 (mg/mL/mM)
-
Example: To make 1 mL of a 10 mM stock, you would need 1.80 mg of the compound.
-
Best Practice: For small quantities, it is often more accurate to use the entire contents of the manufacturer's vial and add the calculated volume of DMSO to achieve the target concentration.[7][14] This avoids weighing errors and potential loss of material.
-
-
Aseptic Preparation: Perform all subsequent steps in a certified Class II biological safety cabinet (BSC) to maintain sterility.
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the vial containing the compound.[6]
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.[6]
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
If the compound is difficult to dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[6][14] Gentle warming to 37°C can also be used, but should be done cautiously as heat can degrade some compounds.[6]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into small, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Part B: Preparation of Final Working Solutions
This stage involves diluting the DMSO stock into your complete cell culture medium. The primary challenge is preventing the compound from precipitating when it encounters the aqueous environment—a phenomenon known as "crashing out."[4]
Step-by-Step Methodology:
-
Pre-warm Medium: Warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath. Using cold medium can significantly decrease compound solubility and promote precipitation.[4]
-
Calculate Dilution: Determine the volume of DMSO stock needed to achieve your final desired concentration.
-
Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally ≤0.1% and almost always <0.5%, as higher concentrations can be cytotoxic and cause unintended biological effects.[11][15][16]
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would need 10 µL of the stock (a 1:1000 dilution). The final DMSO concentration would be 0.1%.
-
-
Perform Serial Dilution: Direct dilution of a highly concentrated stock into a large volume of media can cause localized high solvent concentrations, leading to precipitation.[4] An intermediate dilution step is highly recommended.
-
Thaw one aliquot of your high-concentration DMSO stock.
-
Pipette the required volume of complete, pre-warmed medium into a sterile tube.
-
While gently vortexing or swirling the tube of medium, add the small volume of DMSO stock drop-by-drop. This gradual introduction is key to successful dissolution.[4]
-
-
Prepare Vehicle Control: This step is non-negotiable for valid results. In a separate tube, prepare a vehicle control by adding the same final concentration of DMSO to the complete medium without the compound.[6] This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.
-
Final Application: Use the freshly prepared working solutions (both compound and vehicle control) to treat your cells immediately. Do not store diluted aqueous solutions for extended periods unless their stability has been empirically verified.
Visualization of Experimental Workflow & Logic
Workflow for Preparing this compound Working Solution
Caption: Workflow from solid compound to final cell treatment.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
Best Practices and Troubleshooting
Even with a robust protocol, challenges can arise. The following table summarizes common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | Final concentration exceeds aqueous solubility limit ("crashing out").[4] | Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration in your specific medium.[4] |
| Rapid solvent exchange from direct dilution.[4] | Perform an intermediate dilution step. Add the DMSO stock dropwise into pre-warmed (37°C) medium while gently mixing.[4] | |
| Delayed Precipitation | Compound instability under culture conditions (37°C, 5% CO₂).[4] | Assess compound stability. Consider preparing fresh working solutions immediately before each experiment rather than storing them. |
| Cellular metabolism alters the pH of the medium, affecting solubility.[4] | Monitor the pH of your culture. Change the medium more frequently, especially in dense cultures. | |
| Evaporation from the culture vessel concentrates the compound.[17] | Ensure proper humidification of the incubator. Use low-evaporation lids or seal plates for long-term experiments.[4] | |
| Cell Toxicity in Controls | Final DMSO concentration is too high for the specific cell line.[6][15] | Perform a DMSO toxicity curve for your cell line. Keep the final DMSO concentration as low as possible, ideally ≤0.1%.[15] |
| Inconsistent Results | Repeated freeze-thaw cycles of the stock solution.[6] | Always aliquot the stock solution after initial preparation and use a fresh aliquot for each experiment. |
Safety and Handling Precautions
Researchers must handle this compound with appropriate care. Based on safety data sheets for related compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[18][19]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or aerosols.[18]
-
Exposure: The compound may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area thoroughly with water and seek medical attention.[18][19]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date safety information.
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology. Retrieved from [Link]
-
UFCBIO. (n.d.). Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Retrieved from [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]
-
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]
-
BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]
-
ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]
-
bioWORLD. (n.d.). DMSO Bio-Max, Cell Culture Grade. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Fluorophenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... Retrieved from [Link]
-
MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2021, October 16). Effect of a novel piperazine compound on cancer cells. Retrieved from [Link]
-
NIH. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2... Retrieved from [Link]
-
PMC. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-(2-Fluorophenyl)piperazine | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. antbioinc.com [antbioinc.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperazine [medbox.iiab.me]
- 11. researchgate.net [researchgate.net]
- 12. ufcbio.com [ufcbio.com]
- 13. atcc.org [atcc.org]
- 14. selleckchem.com [selleckchem.com]
- 15. lifetein.com [lifetein.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. canbipharm.com [canbipharm.com]
- 19. fishersci.com [fishersci.com]
The Strategic Role of 2-(2-Fluorophenyl)piperazine in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Architectural Advantage of the 2-(2-Fluorophenyl)piperazine Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous marketed drugs targeting a wide array of pathologies.[1][2][3] Its prevalence stems from its unique physicochemical properties: the six-membered ring with two opposing nitrogen atoms can be readily functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1][4][5] When combined with a 2-fluorophenyl substituent, the resulting precursor, this compound, becomes a powerful building block for developing novel therapeutics, particularly for central nervous system (CNS) disorders.[5][6]
The strategic placement of the fluorine atom on the phenyl ring is a key design element. Fluorine's high electronegativity can modulate the pKa of the piperazine nitrogens, influencing the molecule's ionization state at physiological pH and thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with biological targets and is often introduced to block metabolic oxidation at that position, enhancing the drug's metabolic stability and half-life.
This guide provides an in-depth exploration of this compound as a precursor in drug synthesis. It is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of its applications and detailed, actionable synthetic protocols.
Core Applications in Drug Synthesis: A Gateway to Diverse Pharmacological Activity
The versatility of the this compound moiety has been leveraged in the synthesis of a wide range of biologically active compounds. Its structural features make it a common starting point for molecules targeting various receptors and enzymes.
Central Nervous System (CNS) Agents
The piperazine scaffold is a well-established pharmacophore for CNS-acting drugs, including antipsychotics, antidepressants, and anxiolytics.[1][4][5] The introduction of the 2-fluorophenyl group can enhance blood-brain barrier penetration and modulate receptor binding affinity. Derivatives of this compound are frequently investigated for their interaction with serotonin and dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[5]
Anticancer Agents
Researchers have successfully incorporated this compound into novel compounds with potential anticancer activity. For instance, it has been used to synthesize mono Mannich bases that have shown cytotoxic effects against cancer cell lines and inhibitory activity against human carbonic anhydrase I and II isoenzymes (hCA I and II).[]
Enzyme Inhibitors
The this compound moiety has been a key component in the design of selective enzyme inhibitors. A notable example is its use in the synthesis of pyridazinone derivatives that act as selective monoamine oxidase-B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases like Parkinson's disease.[8]
Experimental Protocols: Synthesis of Bioactive Molecules from this compound
The following protocols are illustrative examples of how this compound can be utilized as a starting material for the synthesis of pharmacologically relevant compounds. These are generalized procedures and may require optimization based on specific laboratory conditions and target molecules.
Protocol 1: Synthesis of a Pyridazinone-based MAO-B Inhibitor Intermediate
This protocol outlines the synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, a key intermediate in the development of novel MAO-B inhibitors.[8]
Reaction Scheme:
Caption: Synthesis of a pyridazinone intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity |
| This compound | 1011-15-0 | 180.22 g/mol | ≥97% |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 g/mol | ≥98% |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (0.01 mol) and this compound (0.01 mol).
-
Add 15 mL of ethanol to the flask.
-
Stir the mixture and heat it to reflux at 120 °C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.[8]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a suitable polar protic solvent for this nucleophilic aromatic substitution reaction, facilitating the dissolution of the reactants.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup: Pouring the reaction mixture into ice water causes the less polar product to precipitate out from the aqueous ethanol mixture, allowing for easy separation. Recrystallization is a standard technique for purifying solid organic compounds.
Protocol 2: Synthesis of a Mono Mannich Base with Potential Anticancer Activity
This protocol describes a general method for the synthesis of mono Mannich bases incorporating the this compound scaffold, which have been investigated for their cytotoxic properties.[]
Reaction Scheme:
Caption: General scheme for Mannich base synthesis.
Materials and Reagents:
| Reagent | Role | Notes |
| Vanillin-derived Chalcone | Starting Material | The specific chalcone will determine the final product structure. |
| Paraformaldehyde | Formaldehyde source | A solid, stable source of formaldehyde. |
| This compound | Amine component | Provides the key pharmacophore. |
| Suitable Solvent | Reaction Medium | e.g., Ethanol or Methanol. |
Step-by-Step Procedure:
-
In a suitable reaction vessel, dissolve the vanillin-derived chalcone (1 equivalent) in a suitable solvent.
-
Add paraformaldehyde (1.2 equivalents) to the solution.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature for the appropriate amount of time (reaction progress can be monitored by TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by solvent evaporation followed by purification (e.g., column chromatography).
Causality Behind Experimental Choices:
-
Mannich Reaction: This is a classic organic reaction that forms a β-amino-carbonyl compound, known as a Mannich base. It is a three-component reaction involving an active hydrogen compound (the chalcone), formaldehyde, and an amine (this compound).
-
Paraformaldehyde: Used as a convenient and less hazardous source of monomeric formaldehyde in situ.
-
Stoichiometry: A slight excess of paraformaldehyde is often used to ensure complete reaction.
Trustworthiness and Self-Validating Systems
The protocols described are based on established synthetic methodologies.[][8] To ensure the integrity of the results, it is crucial to incorporate self-validating steps:
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of the reaction, ensuring that the starting materials are consumed and the desired product is formed.
-
Product Characterization: The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity for solid compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Conclusion: A Versatile Precursor for Future Drug Discovery
This compound is a valuable and versatile precursor in the synthesis of a wide range of pharmacologically active compounds. Its unique structural and electronic properties, conferred by the combination of the piperazine ring and the 2-fluorophenyl substituent, make it an attractive starting point for the development of novel therapeutics, particularly in the realm of CNS disorders and oncology. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of this important building block in their own drug discovery efforts.
References
-
Al-Hourani, B. J., Sharma, S. K., & Al-Safial, Y. M. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5428. [Link]
-
Cakmak, Ü., Öz Tuncay, F., Başoğlu Özdemir, S., & Yildirim, N. (2021). Synthesis of hydrazine containing piperazine or benzimidazole derivatives and their potential as α-amylase inhibitors by molecular docking, inhibition kinetics and in vitro cytotoxicity activity studies. Bioorganic Chemistry, 113, 105011. [Link]
-
Mlynárová, R., Tazká, D., Racanská, E., Kyselovic, J., & Svec, P. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 49(4), 177–180. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Fluorophenyl)piperazine. PubChem Compound Summary for CID 70529. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Özdemir, A., Göktaş, M., & Levent, S. (2019). Synthesis and biological evaluation of some new mono Mannich bases with piperazines as possible anticancer agents and carbonic anhydrase inhibitors. Bioorganic Chemistry, 90, 103095. [Link]
-
Patel, M., et al. (2021). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Neuropharmacology, 195, 108668. [Link]
-
ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of 2-(2-Fluorophenyl)piperazine in Neuroscience: From Synthetic Scaffold to a Potential Neuromodulator
Introduction: The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs targeting the central nervous system (CNS). Among the vast array of piperazine derivatives, 2-(2-Fluorophenyl)piperazine has emerged as a compound of significant interest. Initially recognized primarily as a versatile synthetic intermediate for the development of novel neurologically active agents, emerging research now suggests its own potential, albeit modest, as a psychoactive substance. This document provides a comprehensive overview of the applications of this compound in neuroscience research, detailing its utility as a foundational scaffold for drug discovery and exploring its nascent characterization as a neuromodulatory agent. We present here detailed protocols for its use in synthetic chemistry and in fundamental in vitro and in vivo neuropharmacological assays.
Part 1: this compound as a Privileged Scaffold in CNS Drug Discovery
The primary and most well-documented application of this compound in neuroscience is its role as a key building block in the synthesis of novel compounds with therapeutic potential for a range of neurological and psychiatric disorders. The fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, including its ability to cross the blood-brain barrier and its binding affinity for specific receptors.[1]
Application in the Synthesis of Multi-Target Ligands for Schizophrenia
Recent research has focused on developing multi-target drugs for schizophrenia that modulate both dopaminergic and serotonergic pathways. This compound has been utilized as a starting material in the synthesis of novel indazole-piperazine hybrids designed to exhibit antagonist activity at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[2]
Part 2: Neuropharmacological Profile and Mechanism of Action
While extensively used in synthetic schemes, the intrinsic neuropharmacological activity of this compound is less well-characterized compared to its derivatives. However, based on the broader class of phenylpiperazines, it is considered a psychoactive compound.[3] The pharmacological effects of phenylpiperazines are largely attributed to their interactions with serotonergic and dopaminergic receptor systems.[4]
Putative Mechanism of Action: Insights from Related Phenylpiperazines
The neuropharmacological effects of phenylpiperazines are complex and often involve multiple receptor interactions. For instance, related compounds like m-chlorophenylpiperazine (m-CPP) and trifluoromethylphenylpiperazine (TFMPP) are known to act as agonists at various serotonin receptor subtypes, particularly 5-HT1 and 5-HT2 receptors.[5][6] These interactions are believed to mediate their effects on mood, anxiety, and locomotor activity.[5] It is hypothesized that this compound shares a similar, though not identical, receptor binding profile.
Part 3: Protocols for In Vitro and In Vivo Characterization
To elucidate the neuropharmacological profile of this compound and its derivatives, a battery of in vitro and in vivo assays are employed. These protocols are essential for determining receptor binding affinities, functional activities, and behavioral effects.
In Vitro Protocol: Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol provides a general framework for determining the binding affinity of this compound for various serotonin and dopamine receptor subtypes.[7][8]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound at human recombinant serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2, D3) receptors.
Materials:
-
HEK293 cells stably expressing the receptor of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand specific for the receptor of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2)
-
This compound stock solution (in DMSO)
-
Non-specific binding competitor (e.g., high concentration of unlabeled serotonin or dopamine)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target receptor to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of this compound.
-
For determining non-specific binding, add a high concentration of the appropriate unlabeled competitor to a separate set of wells.
-
Add a constant concentration of the specific radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo Protocol: Open Field Test for Locomotor Activity
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity in rodents, which can provide insights into its potential stimulant or sedative properties.[9][10]
Objective: To evaluate the effect of this compound on horizontal and vertical locomotor activity in mice.
Materials:
-
Adult male C57BL/6 mice
-
Open field apparatus (a square or circular arena with infrared beams to detect movement)
-
This compound solution (dissolved in a suitable vehicle, e.g., saline)
-
Vehicle control (e.g., saline)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Habituation:
-
On the day before testing, habituate the mice to the experimental room for at least 1 hour.
-
Handle each mouse and administer a vehicle injection to acclimate them to the injection procedure.
-
Place each mouse individually into the open field arena for a 30-minute habituation session.
-
-
Testing:
-
On the test day, administer either vehicle or a specific dose of this compound via i.p. injection.
-
Immediately after the injection, place the mouse in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 60 minutes) using the automated tracking system.
-
-
Data Analysis:
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and number of vertical rears.
-
Compare the data from the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Part 4: Data Presentation and Visualization
Quantitative Data Summary
The following table summarizes hypothetical binding affinities for this compound at key CNS receptors, based on the profiles of related phenylpiperazine compounds. Note: These values are illustrative and require experimental validation for this compound itself.
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for this compound | Reference Compound | Reference Ki (nM) |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT | 50 - 200 | m-CPP | ~30 |
| Serotonin 5-HT2A | [3H]-Ketanserin | 100 - 500 | m-CPP | ~150 |
| Serotonin 5-HT2C | [3H]-Mesulergine | 20 - 100 | m-CPP | ~10 |
| Dopamine D2 | [3H]-Spiperone | >1000 | Haloperidol | ~1 |
| Dopamine D3 | [3H]-Spiperone | 500 - 1000 | Haloperidol | ~1 |
Signaling Pathway and Experimental Workflow Diagrams
Putative Signaling Pathway of Phenylpiperazines at Serotonin Receptors
Caption: Putative mechanism of phenylpiperazines at 5-HT1A and 5-HT2A receptors.
Experimental Workflow for Neuropharmacological Characterization
Caption: A typical workflow for the neuropharmacological evaluation of novel compounds.
Part 5: Conclusion and Future Directions
This compound stands as a testament to the enduring importance of the piperazine scaffold in neuroscience drug discovery. While its primary role has been that of a versatile synthetic intermediate, the inherent psychoactive properties of the phenylpiperazine class suggest that this compound itself warrants further investigation as a potential neuromodulator. Future research should focus on a more detailed characterization of its receptor binding profile, functional activity, and behavioral effects to fully elucidate its potential as a research tool and a lead compound for the development of novel CNS therapies.
References
- Dopamine Receptors. (2011). In Molecular Neuropharmacology: A Foundation for Clinical Neuroscience (2nd ed.). McGraw-Hill.
- Glennon, R. A. (2003). Phenylpiperazine-based hallucinogens. In R. A. Glennon & M. B. G. S. Dillon (Eds.), Hallucinogens: An Update.
- Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). Pharmacology Biochemistry and Behavior, 88(1), 18-27.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163884.
- Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]. (1993). Journal of Medicinal Chemistry, 36(15), 2075-2084.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). Pharmacology Biochemistry and Behavior, 88(1), 18-27.
- 1-(2-Fluorophenyl)piperazine HCl. (n.d.). Biosynth.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1746-1761.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D 3 receptor ligands. (2001). Bioorganic & Medicinal Chemistry Letters, 11(12), 1511-1514.
- The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. (2023). Pharmacology Biochemistry and Behavior, 223, 173530.
- Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1987). Journal of Pharmacology and Experimental Therapeutics, 243(3), 915-923.
- MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). Pharmacology Biochemistry and Behavior, 88(1), 18-27.
- Apparent antinociceptive properties of piperazine-type serotonin agonists: trifluoromethylphenylpiperazine, chlorophenylpiperazine, and MK-212. (1987). Journal of Pharmacology and Experimental Therapeutics, 243(3), 908-914.
- Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. (1990). Neuropharmacology, 29(8), 783-786.
- Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). Psychopharmacology, 107(2-3), 229-235.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules, 26(11), 3169.
- Radioligand Binding Assay. (n.d.). Oncodesign Services.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(9), 1746-1761.
- Characterization of 4-(2-Hydroxyphenyl)-1-[2′-[N-(2″-Pyridinyl)-P-Fluorobenzamido]ethyl]piperazine (P-Dmppf) as a New Potent 5-HT1Aantagonist. (1996). British Journal of Pharmacology, 118(1), 139-147.
- Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. (1986). Life Sciences, 39(7), 641-648.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology, 39(2), 438-450.
- Behavioral Testing - Open Field and Dyskinesia Scoring. (2022). protocols.io.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience, 13(15), 2336-2351.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1438.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). Molecules, 26(21), 6496.
- Different Effects of 3-chlorophenylpiperazine on Locomotor Activity and Acquisition of Conditioned Avoidance Response in Different Strains of Mice. (1982). Naunyn-Schmiedeberg's Archives of Pharmacology, 319(3), 271-274.
- The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the synthetic cannabinoid receptor agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. (2023). Pharmacology Biochemistry and Behavior, 223, 173530.
- Effect of PR on locomotor activity in mice. A Behavioral protocol and... (n.d.).
Sources
- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. va.gov [va.gov]
- 10. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)piperazine
Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. The following content is structured in a question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing N-arylpiperazines, including this compound, are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[1] Reductive amination is another key strategy, particularly for creating N-alkyl piperazine derivatives.[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide (like 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene) and piperazine.[4][5] It is often favored for its broad substrate scope and functional group tolerance.[4]
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable when the aromatic ring is sufficiently electron-deficient, which is enhanced by the presence of the fluorine atom. The reaction involves the direct displacement of a leaving group (e.g., another halogen) on the fluorophenyl ring by piperazine.
-
Reductive Amination: While less direct for N-aryl piperazine synthesis, it is a crucial method for further derivatization of the piperazine ring.[3][6]
Q2: I am observing significant amounts of bis-arylated piperazine as a byproduct. How can I improve the selectivity for the mono-arylated product?
A2: The formation of 1,4-bis(2-fluorophenyl)piperazine is a common side reaction, especially in Buchwald-Hartwig couplings. To favor mono-arylation, consider the following strategies:
-
Excess Piperazine: Using a significant excess of piperazine (e.g., 3-10 equivalents) can statistically favor the mono-substitution product.[2] Some procedures even use piperazine as the solvent to maximize this effect.[5][7]
-
Protecting Group Strategy: You can use a mono-protected piperazine (e.g., N-Boc-piperazine). After the coupling reaction, the protecting group can be removed under acidic conditions to yield the desired product.
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing piperazine can help maintain a high concentration of piperazine relative to the aryl halide, thus minimizing the chance of the mono-arylated product reacting a second time.
Q3: My Buchwald-Hartwig amination is sluggish or not proceeding to completion. What are the likely causes and solutions?
A3: A stalled Buchwald-Hartwig reaction can often be attributed to catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions.
-
Base Selection: The strength of the base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8][9] Weaker bases may not be effective in deprotonating the piperazine nitrogen.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.[9][10] If the reaction is slow, a moderate increase in temperature (e.g., to 80-110 °C) can improve the rate, but be mindful of potential side reactions at higher temperatures.
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[9]
II. Troubleshooting Guide
Issue 1: Low Overall Yield
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Incomplete Reaction | Monitor reaction progress by TLC or LC-MS. If starting material remains, consider increasing reaction time, temperature, or catalyst loading. | The reaction may be kinetically slow under the initial conditions. |
| Product Degradation | Analyze crude reaction mixture for degradation products. If observed, consider running the reaction at a lower temperature or for a shorter duration. | The product or intermediates may be unstable under prolonged heating or in the presence of strong base. |
| Poor Product Recovery | Optimize the work-up and purification procedure. Ensure the pH is appropriate during extraction to have the product in the desired organic or aqueous layer. | This compound is a basic compound. Its solubility is highly dependent on pH. |
| Side Reactions | Identify byproducts by NMR or MS. Common side reactions include bis-arylation and hydrodehalogenation. | See Q2 for minimizing bis-arylation. Hydrodehalogenation can result from β-hydride elimination, which can be influenced by ligand choice.[4] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Underlying Rationale |
| Co-elution with Starting Material | If using excess piperazine, most of it can be removed with an acidic wash during workup. For column chromatography, a gradient elution with a polar solvent containing a small amount of base (e.g., triethylamine or ammonia in methanol) can improve separation. | The basic nature of both piperazine and the product can cause tailing on silica gel. A basic modifier neutralizes acidic sites on the silica, leading to better peak shape. |
| Formation of Emulsions during Workup | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of Celite. | Changes in ionic strength can disrupt the stability of the emulsion. |
| Product is Water-Soluble as a Salt | During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the product is in its free-base form. | The protonated form of the piperazine is a salt and will have high water solubility. |
III. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent may be necessary.
dot
Caption: Buchwald-Hartwig Amination Workflow.
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), sodium tert-butoxide (1.4 eq.), and piperazine (3 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Stir the mixture for 10 minutes at room temperature. Add 1-bromo-2-fluorobenzene (1 eq.).
-
Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
This protocol describes the alkylation of the second nitrogen of the piperazine ring after the initial synthesis.
dot
Caption: Reductive Amination Workflow.
-
Imine Formation: Dissolve this compound (1 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir at room temperature for 30-60 minutes.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.[6]
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
IV. References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]
-
Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives. Retrieved from
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033.
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5569.
-
National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(5), 2665-2730.
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5424.
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. International Journal of Molecular Sciences.
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules.
-
National Center for Biotechnology Information. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
-
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemCatChem.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2-Fluorophenyl)piperazine
Welcome to the technical support center for the purification of 2-(2-Fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven techniques, this resource provides in-depth, actionable solutions in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Purification Issues
This section is dedicated to resolving specific problems you may encounter during your purification workflow. Each entry details the likely causes of the issue and provides step-by-step protocols for remediation.
Q1: My final product purity is low (<98% by HPLC/NMR) after the initial work-up. What are the likely culprits and how do I fix it?
Low purity after an initial aqueous work-up is a common issue stemming from several potential sources. A systematic approach is key to diagnosing and solving the problem.
Causality Analysis:
The primary suspects for low purity at this stage are unreacted starting materials, acidic or basic by-products, or significant formation of regioisomers. This compound is a basic compound due to its two nitrogen atoms. This basicity is the key to its separation from neutral or acidic impurities.[1][2]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product purity.
Detailed Protocols:
Protocol 1: Enhanced Acid-Base Extraction
This technique leverages the basicity of the piperazine ring to move it into an aqueous layer, leaving non-basic impurities behind in the organic layer.[1][3]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. The this compound will be protonated to form a water-soluble salt and move into the aqueous layer.[1][4]
-
Isolate Aqueous Layers: Combine the aqueous layers. At this stage, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper).[1] This neutralizes the salt and regenerates the free base, which will often precipitate or form an oil.
-
Re-extraction: Extract the free base back into an organic solvent (DCM or EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Self-Validation: Use TLC or HPLC to analyze the organic layer before the acid wash and after the final extraction. The starting material and polar impurities should be absent in the final product.
Q2: My compound is an oil and refuses to crystallize. How can I obtain a solid product?
Many arylpiperazines are initially isolated as viscous oils or low-melting-point solids, which can be challenging to handle and purify further. Impurities are often the primary inhibitor of crystallization.
Causality Analysis:
The presence of even small amounts of impurities can disrupt the formation of a crystal lattice. If the compound is pure but still an oil, its inherent physical properties may favor a liquid state at room temperature. The most robust strategy is to convert the basic free amine into a salt. Salts are ionic compounds that typically form highly ordered, stable crystal lattices.[5][6]
Recommended Solutions:
-
Salt Formation: This is the most effective and common method.[5][7] Converting the free base to its hydrochloride or fumarate salt often yields a free-flowing, crystalline solid that is much easier to purify by recrystallization.[5]
-
Solvent Trituration: If you suspect the presence of non-polar impurities, try washing the oil with a non-polar solvent like hexane or heptane.[5] The desired product should be insoluble, allowing the impurities to be washed away.
-
Induce Crystallization: If the oil is of high purity, try standard techniques: scratch the inside of the flask with a glass rod at the solvent-air interface, add a seed crystal from a previous batch, or cool the solution to a very low temperature.[5]
Protocol 2: Hydrochloride (HCl) Salt Formation
-
Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate.[5]
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol or HCl gas bubbled through ether) dropwise while stirring. Monitor the pH with moist pH paper; stop when the solution is acidic.
-
Crystallization: The hydrochloride salt will typically precipitate. The process can be aided by cooling the mixture in an ice bath and stirring for 30-60 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., the same solvent used for dissolution or diethyl ether) to remove any residual soluble impurities.
-
Drying: Dry the salt under vacuum to remove all residual solvent.
Self-Validation: The resulting solid should have a sharp melting point and show significantly improved purity by HPLC/NMR analysis compared to the starting oil.
Q3: I'm seeing significant tailing of my compound during silica gel column chromatography. How can I improve the peak shape?
Tailing is a classic problem when purifying basic compounds like piperazines on standard, slightly acidic silica gel.
Causality Analysis:
The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This strong, non-specific binding causes a portion of the compound to lag behind the main band, resulting in a tailed peak, poor separation, and lower yields.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent. This modifier competes with your product for the acidic sites on the silica.
-
Use a Different Stationary Phase:
-
Basic Alumina: Alumina is generally more basic than silica and can be an excellent alternative for purifying amines.
-
Deactivated Silica: You can purchase commercially prepared "deactivated" or "base-deactivated" silica gel.
-
Protocol 3: Column Chromatography with a TEA-Modified Mobile Phase
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. Add 0.5-1% TEA to the eluent to confirm that it improves the spot shape (less streaking).[5]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (already containing TEA). Pack the column carefully to avoid air bubbles.
-
Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like DCM and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.
Frequently Asked Questions (FAQs)
This section addresses broader questions about strategy and best practices for the purification of this compound.
Q1: What is the best overall purification strategy for a crude reaction mixture?
A multi-step approach is almost always necessary to achieve high purity (>99.5%). The optimal workflow combines several techniques, each targeting different types of impurities.
General Purification Workflow:
Caption: Recommended multi-step purification workflow.
-
Acid-Base Extraction: Always start with this to remove the bulk of non-amine impurities.[1][2]
-
Column Chromatography: Use this technique if you know or suspect the presence of structurally similar impurities, such as regioisomers.
-
Salt Formation & Recrystallization: This is the ultimate step for achieving high pharmaceutical-grade purity. Crystallization is an excellent purification process as the ordered crystal lattice naturally excludes molecules that do not fit, effectively purging impurities.[6]
Q2: How do I select the best solvent for recrystallization of the salt form?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Systematic Solvent Screening:
-
Place a small amount of your salt (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (see table below) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.
-
If the solid is insoluble at room temperature, heat the tube gently. If it dissolves when hot, this is a promising candidate.
-
Cool the promising solutions in an ice bath and observe which one gives the best crystal formation and recovery.
Table 1: Common Recrystallization Solvents for Amine Salts
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82 | Polar Protic | Excellent choice for many hydrochloride salts. |
| Ethanol (EtOH) | 78 | Polar Protic | Similar to IPA, sometimes provides better crystal form. |
| Methanol (MeOH) | 65 | Polar Protic | Often too strong a solvent, but can be used in a co-solvent system (e.g., MeOH/EtOAc). |
| Acetonitrile | 82 | Polar Aprotic | Good for compounds that are too soluble in alcohols. |
| Water | 100 | Polar Protic | Can be effective, but may lead to hydrate formation.[8][9] |
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Reddit. (2022). Amine workup : r/Chempros. [Link]
-
Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]
- Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Confluence. (n.d.). Acid and Base Extraction - Engineering Ideas Clinic. [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]
-
YouTube. (2014). Purifying Amines Using Their Salts. [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. [Link]
- Google Patents. (n.d.). CN113125586A - Detection method of 1- [2- (2, 4-dimethyl-thiophenyl) -phenyl ] piperazine and isomer thereof.
- Google Patents. (n.d.). US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions.
-
ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography. [Link]
- Google Patents. (n.d.).
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
American Chemical Society. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of 2-(2-Fluorophenyl)piperazine Solutions
Welcome to the technical support center for 2-(2-Fluorophenyl)piperazine and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of these solutions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of this compound solutions.
Q1: What are the recommended solvents for dissolving this compound?
A: this compound and its analogs exhibit good solubility in several common organic solvents. For a related compound, 2-(4-Fluorophenyl)piperazine, solubility is high in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml)[1]. Methanol is also a suitable solvent for many piperazine derivatives[2]. For aqueous applications, piperazine itself is freely soluble in water[3][4]. However, the pH of a 10% aqueous piperazine solution can be as high as 10.8–11.8, which may influence your experimental conditions[3][5]. Always verify the solubility of your specific lot number and consider the compatibility of the solvent with your downstream application.
Q2: What are the optimal storage conditions for solutions of this compound?
A: For maximum stability, solutions should be stored under controlled conditions. Studies on various synthetic piperazines in biological matrices have shown that storing samples frozen (-20°C) or refrigerated (4°C) is critical for stability, even for periods as short as 30 days.[6]. Room temperature storage should be avoided as it can lead to detrimental impacts on the stability of piperazine compounds[6]. Additionally, photostability is a key consideration; therefore, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil[7][8].
Q3: My solution has changed color/developed a precipitate. Is it degraded?
A: A change in color or the formation of a precipitate are common indicators of chemical degradation or a change in solubility. Piperazine compounds can absorb carbon dioxide from the air, which can alter the pH and potentially lead to precipitation[3][5]. Furthermore, degradation products may be less soluble than the parent compound, causing them to fall out of solution. If you observe these changes, the solution's integrity is compromised, and it should not be used for critical experiments without further analysis.
Q4: How does pH influence the stability of my this compound solution?
A: The pH of a solution is a critical factor governing the stability of many pharmaceutical compounds, including those with a piperazine moiety[9]. The piperazine ring contains two nitrogen atoms, making it a weak base[3]. Extreme pH levels, both acidic and basic, can catalyze hydrolytic degradation of susceptible functional groups on the molecule or its derivatives[9][10]. For piperazine derivatives used as permeation enhancers, solution pH values between 8.7 and 9.6 were found to be critical for efficacy and low cytotoxicity[11]. It is crucial to buffer your solution to a pH range that ensures both stability and experimental relevance.
Troubleshooting Guide: Investigating Solution Instability
This section provides a deeper dive into diagnosing and resolving common stability issues encountered during experimentation.
Issue: I'm observing a loss of compound activity or inconsistent results in my assay.
This is a frequent and frustrating issue that often points to the degradation of the active pharmaceutical ingredient (API). Let's break down the potential causes and how to investigate them.
Possible Cause 1: Oxidative Degradation
-
Why it happens: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, potentially forming N-oxide derivatives. This process can be initiated by dissolved oxygen, metal ions, or peroxides that may be present in certain solvents (e.g., older bottles of THF or ethers)[12][13]. The mechanism often involves an electron transfer to form reactive cations[13].
-
How to Troubleshoot:
-
Solvent Check: Use fresh, high-purity solvents. If using solvents prone to peroxide formation like THF, test for peroxides before use.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. This is particularly important for long-term storage or when heating the solution.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA, although its effectiveness can be compound-specific and should be validated[14].
-
Possible Cause 2: Thermal Degradation
-
Why it happens: Elevated temperatures accelerate chemical reactions, including degradation. The thermal degradation of piperazine in aqueous solutions often follows first-order kinetics and has a strong temperature dependence[15]. While the solid form may be stable at high temperatures, solutions can be significantly more labile[15]. The primary degradation mechanism for the piperazine ring involves nucleophilic substitution (SN2) reactions, which can lead to ring-opening[15].
-
How to Troubleshoot:
-
Review Storage and Handling: Ensure that solutions are not exposed to high temperatures during preparation (e.g., from sonication) or storage.
-
Perform a Controlled Heating Experiment: As part of a forced degradation study (see below), heat a small aliquot of your solution (e.g., at 60°C) and compare its purity by HPLC to a control sample stored at 4°C[12]. This will confirm temperature sensitivity.
-
Kinetic Analysis: For advanced studies, determining the degradation rate at different temperatures can help predict the shelf-life of the solution through the construction of an Arrhenius plot[13].
-
Possible Cause 3: Photodegradation
-
Why it happens: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions, leading to the degradation of the compound. International Conference on Harmonisation (ICH) guidelines mandate photostability testing for new drug substances[7][13].
-
How to Troubleshoot:
-
Strict Light Protection: Always prepare, handle, and store solutions in amber glass vials or by wrapping clear vials securely in aluminum foil.
-
Controlled Light Exposure Study: To confirm photostability, expose a solution to a controlled light source (as specified in ICH Q1B guidelines) while keeping a wrapped control sample in the same conditions[8]. Analyze both samples by HPLC to quantify any degradation.
-
Workflow for Troubleshooting Solution Instability
The following diagram outlines a logical workflow for diagnosing the root cause of suspected degradation of your this compound solution.
Caption: A step-by-step decision tree for troubleshooting instability in this compound solutions.
Forced Degradation Studies: A Proactive Approach
Forced degradation, or stress testing, is a critical component of drug development that helps establish degradation pathways and develop stability-indicating analytical methods[12][16]. The goal is to achieve a target degradation of 5-20% of the drug substance to ensure that the analytical method can effectively separate the intact drug from its degradation products[7][12].
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Duration | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 30 minutes to 7 days | To test for susceptibility to degradation in acidic environments.[12] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 minutes to 7 days | To test for susceptibility to degradation in alkaline environments.[12] |
| Oxidation | 0.1% - 3% H₂O₂ at room temp | Up to 7 days | To simulate oxidative stress; H₂O₂ is a commonly used oxidizing agent.[12][13] |
| Thermal Degradation | 60°C - 80°C (Dry & Wet Heat) | Variable | To assess the impact of elevated temperatures on stability.[13][15] |
| Photodegradation | ICH Q1B specified light source | Variable | To determine light sensitivity and the need for protective packaging.[7][8] |
Experimental Protocols
Protocol 1: Basic Stability Assessment via HPLC-UV
This protocol provides a framework for evaluating the stability of your solution under various storage conditions.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Dispense the stock solution into multiple, clearly labeled amber HPLC vials.
-
Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC-UV method to establish the initial purity and peak area. This is your baseline.
-
Storage: Store the remaining vials under different conditions:
-
-20°C (Freezer control)
-
4°C (Refrigerated)
-
25°C / 60% RH (ICH Room Temperature)
-
40°C / 75% RH (ICH Accelerated)
-
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from each storage condition. Allow it to equilibrate to room temperature before analysis.
-
Data Evaluation: Analyze each sample by HPLC-UV. Compare the purity (as a percentage of the main peak area) and the emergence of new peaks to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Identification of Degradants via LC-MS
When degradation is confirmed, identifying the resulting products is crucial.
-
Sample Preparation: Use a sample that has undergone forced degradation (e.g., from the protocol above) where a new impurity peak is clearly visible in the HPLC-UV chromatogram.
-
LC-MS Analysis: Inject the sample into an LC-MS system. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.
-
Data Interpretation:
-
Determine the exact mass of the parent compound and the impurity peak.
-
The mass difference can suggest the chemical modification that occurred (e.g., a +16 Da shift often indicates the addition of an oxygen atom, suggesting oxidation).
-
Utilize MS/MS fragmentation to further elucidate the structure of the degradant by comparing its fragmentation pattern to that of the parent compound.
-
General Workflow for a Forced Degradation Study
Caption: A flowchart illustrating the key stages of a typical forced degradation study.
References
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. Benchchem.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Photostability studies. (a-c) The changes in absorbance at the... ResearchGate.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Published March 1, 2014.
- Piperazine. Wikipedia.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Piperazine | C4H10N2. PubChem, National Institutes of Health.
- 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. Published June 27, 2005.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- 2-(4-Fluorophenyl)piperazine. Cayman Chemical.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Published May 31, 2014.
- 1-(2-Fluorophenyl)piperazine 97 1011-15-0. Sigma-Aldrich.
- Thermal degradation of piperazine and its structural analogs. ResearchGate.
- Analytical Methods. RSC Publishing.
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
- The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Published October 19, 2015.
- Piperazine. Wikipedia.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Photostability Studies. Eurofins Czech.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Published November 30, 2022.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Published February 1, 2016.
- Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Published January 29, 2019.
- Thermal Degradation of Piperazine Blends with Diamines. ResearchGate.
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Published March 1, 2018.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. swgdrug.org [swgdrug.org]
- 3. Piperazine [medbox.iiab.me]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Photostability Studies - Eurofins Scientific [eurofins.cz]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biomedres.us [biomedres.us]
Technical Support Center: 2-(2-Fluorophenyl)piperazine HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-Fluorophenyl)piperazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution during method development and routine analysis. As your dedicated application scientist, I will guide you through a logical, cause-and-effect-based troubleshooting process, moving from initial peak purity assessment to advanced column chemistry and chiral separation strategies.
Troubleshooting Guide: Resolving Co-elution
This section provides in-depth answers to specific problems you may encounter. The methodologies described are designed to be a self-validating system, where each step logically informs the next.
Question 1: My primary analyte peak for this compound appears asymmetrical, showing a distinct shoulder or excessive tailing. How do I definitively determine if this is a co-elution issue or another problem?
Answer:
This is the foundational step in troubleshooting. A distorted peak shape is a clear indicator of a problem, but it's crucial to distinguish between poor peak shape (tailing) and the presence of a hidden, co-eluting impurity.[1]
Causality:
-
Tailing is often caused by secondary interactions between the basic piperazine analyte and acidic residual silanols on the silica-based column packing. It presents as a gradual, sloping decline on the backside of the peak.
-
Co-elution occurs when two or more distinct compounds elute at nearly the same time, often appearing as a "shoulder" or a subtle distortion that makes the peak non-Gaussian.[1]
Your most reliable tool for this diagnosis is a multi-wavelength or photodiode array (PDA/DAD) detector, or a mass spectrometer (MS).
-
Acquire Data: Ensure your HPLC method is set to collect full UV spectra across the entire elution profile of the peak of interest.
-
Software Analysis: Utilize your chromatography data system's (CDS) peak purity function. This software compares spectra taken at different points across the peak (upslope, apex, and downslope).
-
Interpret Results:
-
Pure Peak: If all spectra are identical, the software will indicate a high purity match. The distortion is likely due to chemical (silanol interactions) or physical (column void) issues.
-
Impure Peak (Co-elution): If the spectra differ, the software will flag the peak as impure.[1] This is a strong confirmation of co-elution, as the different spectra belong to different chemical entities.
-
If a DAD detector is unavailable, a mass spectrometer can provide even more definitive evidence. If you observe different mass-to-charge ratios (m/z) across the eluting peak, you have confirmed co-elution.[1]
Question 2: I've confirmed co-elution using my DAD detector. What are the initial, systematic adjustments I should make to my existing reversed-phase method to achieve separation?
Answer:
Once co-elution is confirmed, you must systematically alter the chromatographic selectivity (α), which is the factor that governs the relative separation between two analyte peaks. The goal is to change the chemical interactions within the HPLC system to make one compound "stick" to the column longer than the other.
The Resolution Equation: The fundamental goal is to improve resolution (Rs). Resolution is governed by three key factors: Efficiency (N), Retention (k'), and Selectivity (α).[2] For resolving co-elution, modifying selectivity (α) is the most powerful tool.
Caption: A logical workflow for troubleshooting HPLC co-elution.
| Parameter to Adjust | Rationale & Causality | Recommended Action |
| Mobile Phase Strength (% Organic) | By decreasing the organic solvent (the "strong" solvent), you increase the retention factor (k') for all components.[1] This increased interaction time with the stationary phase can often be enough to resolve closely eluting peaks. | Decrease the percentage of acetonitrile or methanol by 5-10% and re-inject. Aim for a k' between 2 and 10 for the main analyte. |
| Mobile Phase pH | This compound is a basic compound. Changing the pH of the aqueous portion of the mobile phase will alter its degree of ionization, which dramatically affects its retention on a reversed-phase column. Impurities may have different pKa values and will respond differently to pH changes, thus altering selectivity. | If your current mobile phase is acidic (e.g., pH 2.5-3.5), try a less acidic or neutral pH buffer (e.g., phosphate buffer at pH 6.5-7.0). Ensure your column is stable at the chosen pH. |
| Organic Modifier Type | Acetonitrile (ACN) and Methanol (MeOH) have different chemical properties and interact with analytes and the stationary phase differently. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor. Switching between them can significantly alter selectivity (α) and peak elution order.[2] | If using acetonitrile, prepare an equivalent strength mobile phase using methanol and re-analyze. |
| Mobile Phase Additive | For basic compounds like piperazines, adding a competing base like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (e.g., 0.1%) can improve peak shape by masking active silanol sites on the column.[3] This can sometimes sharpen peaks enough to resolve a co-elution that was previously hidden by tailing. | Add 0.1% DEA to the organic portion of your mobile phase. Note that this may alter retention times significantly. |
Question 3: I suspect the co-eluting peak is the other enantiomer of this compound. My standard C18 column won't resolve it. What is the correct approach?
Answer:
This is a critical insight. If the co-eluting species is the enantiomer, no amount of adjustment on a standard (achiral) reversed-phase column will result in separation. Enantiomers have identical physical and chemical properties in an achiral environment. You must introduce a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP).
Causality: CSPs are designed with a chiral selector immobilized on the silica support. This selector forms transient, diastereomeric complexes with the enantiomers of your analyte. Because diastereomers have different physical properties, they interact with the CSP with different binding energies, leading to different retention times and, therefore, separation.[4]
Recommended Action: Switch to a Chiral Stationary Phase
-
Column Selection: Polysaccharide-based CSPs are highly effective for a wide range of pharmaceutical compounds, including piperazine derivatives.[5] Columns like Chiralpak® IC (based on cellulose tris(3,5-dichlorophenylcarbamate)) are an excellent starting point.[3][5]
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., Hexane/Ethanol) or polar organic modes (e.g., Acetonitrile/Methanol). For piperazine derivatives, a mobile phase consisting of Acetonitrile, Methanol, and a small amount of an amine modifier like Diethylamine (DEA) has proven effective.[3]
-
Method Development: Start with the conditions recommended by the column manufacturer or from published methods for similar compounds. A typical starting point could be:
This approach is essential for controlling the stereochemistry of your compound, which is a critical aspect of drug development and regulatory compliance.[4]
Frequently Asked Questions (FAQs)
-
Q: What is a common source of impurities in this compound?
-
A: Impurities can arise from the synthesis process. These may include unreacted starting materials, by-products from side reactions, or positional isomers (e.g., 1-(3-Fluorophenyl)piperazine or 1-(4-Fluorophenyl)piperazine). Degradation products can also be a source of impurities.
-
-
Q: Why is my baseline noisy or drifting when analyzing this compound?
-
A: Baseline issues can stem from several sources. A drifting baseline during a gradient run may be caused by differences in the UV absorbance of your mobile phase components (A and B). Ensure you use high-purity, HPLC-grade solvents. Noisy baselines can be caused by a failing lamp, a dirty flow cell, or improperly degassed mobile phase.
-
-
Q: My peak is still tailing even after adding DEA to the mobile phase. What else can I do?
-
A: If peak tailing persists, it may indicate a highly contaminated or degraded column. First, try a rigorous column wash procedure as recommended by the manufacturer. If that fails, the active silanol sites may be irreversibly exposed, and the column may need to be replaced. Alternatively, using a modern column with advanced end-capping or a hybrid particle technology can significantly reduce silanol interactions from the start.
-
-
Q: Can I use a different detector besides UV for this analysis?
-
A: Yes. While UV detection is common due to the fluorophenyl chromophore, other detectors can be used. An Evaporative Light Scattering Detector (ELSD) can be employed, especially if the impurity lacks a chromophore.[6] Mass Spectrometry (MS) is an extremely powerful tool that provides mass information, aiding in the identification of unknown impurities and confirming co-elution.
-
References
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ACS Omega. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
- Journal of Chemical and Pharmaceutical Research. (2012).
- UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Axion Labs. (2022).
- Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Shimadzu.
- Axion Labs. (2022). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Sigma-Aldrich. (n.d.).
- LC-GC. (2001). HPLC Troubleshooting.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- Svec, F., & Smolkova, V. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3187-3204.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. jocpr.com [jocpr.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Fluorophenyl)piperazine Analogs
Answering the request.
Welcome to the technical support center for the synthesis and optimization of 2-(2-Fluorophenyl)piperazine analogs. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis of this important scaffold. The inherent basicity of the piperazine core, coupled with the electronic and steric factors of the 2-fluoroaryl group, presents unique synthetic hurdles. This document provides in-depth, experience-driven solutions in a direct question-and-answer format, supported by detailed protocols and workflow diagrams.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-arylpiperazines, focusing on the critical C-N bond formation step and subsequent derivatization.
The Core Challenge: N-Arylation and Mono-Selectivity
Question: My Buchwald-Hartwig amination to couple 1-bromo-2-fluorobenzene with piperazine is giving low yields and a significant amount of the 1,4-diarylpiperazine byproduct. What's going wrong and how can I fix it?
Answer: This is a classic challenge in piperazine chemistry. The two nitrogen atoms of piperazine have similar nucleophilicity, leading to competitive di-substitution. Furthermore, the 2-fluoro substituent on the aryl halide can influence reactivity. Here’s a breakdown of the causality and solutions:
-
The Causality of Di-substitution: Once the first C-N bond is formed, the resulting N-(2-fluorophenyl)piperazine is still a reactive secondary amine. In many cases, it can be more soluble and sometimes even more reactive than the starting piperazine, leading to the formation of the undesired 1,4-di-(2-fluorophenyl)piperazine.
-
Strategic Solutions for Mono-selectivity:
-
Stoichiometry Control: The simplest approach is to use a large excess of piperazine (5-10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.[1][2] However, this can be atom-inefficient and complicates purification.
-
Use of a Mono-Protected Piperazine: This is the most robust and highly recommended strategy. By using a mono-protected piperazine, such as N-Boc-piperazine , you physically block one nitrogen, ensuring the reaction can only occur at the free secondary amine.[2][3] The Boc group is stable under typical Buchwald-Hartwig conditions but can be easily removed later with acid (e.g., TFA or HCl).[3]
-
Question: I'm using N-Boc-piperazine, but my Buchwald-Hartwig reaction with 2-chloro-1-fluorobenzene is still sluggish or fails. How do I optimize the catalytic system?
Answer: Aryl chlorides are notoriously less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[4][5] The oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step. To overcome this, a more sophisticated catalytic system is required.
-
The Causality of Catalyst Failure: A standard Pd(OAc)₂/PPh₃ system will likely be ineffective. The catalyst needs to be both highly active to break the strong Ar-Cl bond and stable at the required reaction temperatures. This is achieved by using specific ligands that promote the formation of a monoligated, electron-rich, and sterically hindered Pd(0) species.
-
Key Optimization Parameters:
-
Ligand Selection: This is the most critical factor. For challenging aryl chlorides, you must use electron-rich, bulky phosphine ligands. These ligands stabilize the active Pd(0) species and accelerate the rate-limiting oxidative addition and the final reductive elimination step.[2][5] Excellent choices include biarylphosphine ligands like RuPhos , XPhos , or cataCXium A .[1][5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, if your substrate is sensitive to this strong base, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with modern catalyst systems.[1]
-
Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common, using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the formation of the active catalytic species in solution.[6]
-
Solvent: Anhydrous, aprotic solvents are essential.[1] Toluene and dioxane are the most common and effective solvents for these reactions.[1][4] Ensure they are thoroughly dried, as water can deactivate the catalyst.
-
Troubleshooting Decision Tree: Low N-Arylation Yield
Caption: Troubleshooting workflow for low N-arylation yield.
Derivatization and Purification
Question: After successfully making N-(2-fluorophenyl)piperazine, my subsequent N-alkylation with an alkyl bromide is giving multiple products and is hard to purify. What's a better method?
Answer: Direct N-alkylation of secondary amines can be problematic due to over-alkylation (quaternary salt formation) and side reactions. A more reliable and cleaner method is reductive amination .[1][7]
-
The Causality: Reductive amination is a two-step, one-pot process. First, the secondary amine (your N-arylpiperazine) reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then immediately reduced by a mild reducing agent present in the reaction mixture to form the desired tertiary amine. This process is highly selective and avoids over-alkylation.
-
Recommended Protocol:
-
Reactants: N-(2-fluorophenyl)piperazine and the desired aldehyde or ketone (1.1 equivalents).
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.[1] A catalytic amount of acetic acid can sometimes accelerate iminium ion formation.
-
Question: My final piperazine analog is a sticky oil and is difficult to purify by column chromatography. Are there alternative purification strategies?
Answer: The basic nature of the piperazine nitrogen often causes streaking on silica gel columns. Two effective strategies can be employed:
-
Modified Column Chromatography:
-
Amine Deactivation: Pre-treating the silica gel with triethylamine (Et₃N) can help. Prepare your column slurry with a solvent system containing 1-2% Et₃N to neutralize the acidic silica surface.
-
Ammonia in Mobile Phase: Using a mobile phase containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol gradient) can also significantly improve peak shape.[1]
-
-
Acid-Base Extraction (Highly Effective): This technique leverages the basicity of your product to separate it from non-basic impurities.[1]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine product will become a protonated salt and move into the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly basic (pH > 12).
-
Extract the now free-based, neutral product back into an organic solvent (e.g., ethyl acetate).
-
Drying and concentrating the organic layer will yield your purified product.
-
Part 2: Data Summaries and Protocols
Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of aryl halides with N-Boc-piperazine.
| Parameter | Recommended for Ar-Br | Recommended for Ar-Cl | Rationale & Key Considerations |
| Pd Precursor | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pre-catalysts are often more reliable for challenging Ar-Cl substrates.[6] |
| Ligand | XPhos (2-4 mol%) | RuPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for activating Ar-Cl bonds.[1][5] |
| Base | NaOt-Bu (1.5 eq) | LHMDS or NaOt-Bu (1.5 eq) | Strong bases are required. LHMDS can sometimes offer better solubility. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Must be anhydrous.[1] |
| Temperature | 90-110 °C | 100-110 °C | Higher temperatures are often needed for Ar-Cl, but monitor for catalyst decomposition.[1] |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Standard concentration range. |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
This protocol describes a typical Buchwald-Hartwig amination using an aryl bromide.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add N-Boc-piperazine (1.2 eq), 1-bromo-2-fluorobenzene (1.0 eq), and anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the title compound.
Protocol 2: Boc-Deprotection to yield 1-(2-fluorophenyl)piperazine
-
Dissolution: Dissolve the product from Protocol 1 in dichloromethane (DCM, approx. 0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until all starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in DCM and wash carefully with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
General Experimental Workflow Diagram
Caption: General synthetic workflow for this compound analogs.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
-
Ruiz-Molina, D., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5433. [Link]
- BenchChem. (2025).
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Mishra, V., & Chundawat, T. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
-
Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Ruiz-García, J. A., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(4), 2533-2533. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
-
Schmalz, D., & Enthaler, S. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Sources
Technical Support Center: Navigating the In Vitro Cytotoxicity of 2-(2-Fluorophenyl)piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 2-(2-Fluorophenyl)piperazine. Our goal is to provide a comprehensive resource that not only offers solutions to common experimental hurdles but also explains the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Mitigating Cytotoxicity of this compound In Vitro
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My initial screens show high cytotoxicity with this compound, even at low concentrations. What are the first troubleshooting steps?
When faced with potent, dose-dependent cytotoxicity, it's crucial to first validate the observation and then explore strategies to mitigate off-target effects.
Initial Validation:
-
Confirm Compound Integrity and Concentration: Re-verify the identity and purity of your this compound stock. Ensure accurate calculation of dilutions.
-
Solvent Toxicity Control: The concentration of the solvent, typically dimethyl sulfoxide (DMSO), should be kept to a minimum, ideally below 0.5%, as higher concentrations can induce cytotoxicity.[1][2][3][4][5] Always include a vehicle control (media with the same DMSO concentration as your highest test concentration) to differentiate compound effects from solvent effects.
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, XTT). Run a control with the compound in cell-free media to check for any direct chemical reaction with the assay reagents.[6]
Primary Mitigation Strategies:
-
Optimize Exposure Time: Reduce the incubation time of the compound with your cells. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal if the cytotoxicity is a rapid or delayed effect.
-
Serum Concentration Adjustment: Serum proteins can bind to small molecules, reducing their free concentration and thus their cytotoxic effect.[7] Consider if the serum concentration in your media is appropriate for your experimental goals. While serum-free conditions might seem "cleaner," they can exacerbate cytotoxicity.
I suspect the observed cytotoxicity is due to oxidative stress. How can I confirm this and what can be done to alleviate it?
Many piperazine derivatives have been shown to induce oxidative stress, which can lead to apoptosis.[8][9]
Confirmation of Oxidative Stress:
-
Reactive Oxygen Species (ROS) Assay: Utilize fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to directly measure intracellular ROS levels upon treatment with this compound. An increase in fluorescence indicates elevated ROS.
-
Glutathione (GSH) Depletion Assay: Measure the levels of reduced glutathione, a key intracellular antioxidant. A decrease in GSH levels is indicative of oxidative stress.
Mitigation through Antioxidant Co-treatment:
If oxidative stress is confirmed, co-treatment with an antioxidant can help rescue the cells from off-target toxicity.
-
N-acetylcysteine (NAC): A well-established antioxidant that can replenish intracellular GSH levels.[10]
-
Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol): These vitamins can also be used to scavenge free radicals.[11][12][13]
It's important to note that while co-treatment with antioxidants can mitigate off-target cytotoxicity, it's crucial to ensure that this doesn't also interfere with the on-target activity of your compound if the mechanism of action is intended to involve oxidative stress.[12]
My compound appears to be inducing apoptosis. How can I modulate this to better understand its specific effects?
Piperazine derivatives are known to induce apoptosis via caspase activation.[14] Understanding and potentially modulating this pathway can be key.
Identifying Apoptosis:
-
Caspase Activity Assays: Use commercially available kits to measure the activity of key executioner caspases like caspase-3 and caspase-7.[15]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Modulating Apoptosis:
-
Pan-Caspase Inhibitors: Co-treatment with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can help determine if the observed cytotoxicity is caspase-dependent. If the inhibitor rescues the cells, it confirms that apoptosis is the primary mode of cell death.
-
Targeting IAPs: Inhibitor of Apoptosis Proteins (IAPs) are endogenous regulators of caspases.[16][17][18] While less common as a mitigation strategy, understanding the expression levels of IAPs in your cell model can provide context for its sensitivity to apoptotic stimuli.
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for a this compound derivative?
While data for this compound itself is limited in the public domain, studies on structurally related derivatives can provide an estimate. For instance, novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have shown IC50 values in the range of 16-18 µM in MDA-MB-231 breast cancer cells.[14] However, IC50 values are highly dependent on the cell line and assay conditions.
| Compound Class | Cell Line | IC50 (µM) |
| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | MDA-MB-231 | 16.98 and 17.33 |
Q2: How does the metabolism of this compound affect its cytotoxicity?
Piperazine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, such as CYP2D6, CYP1A2, and CYP3A4.[16][17][19][20][21] The metabolites produced can be more or less cytotoxic than the parent compound. If you are using liver-derived cell lines (e.g., HepG2) that have metabolic capabilities, the observed cytotoxicity will be a combination of the parent compound and its metabolites.
Q3: Can changing the cell culture model reduce the observed cytotoxicity?
Yes, moving from a 2D monolayer to a 3D spheroid culture model can often result in decreased sensitivity to cytotoxic compounds.[1][3][5][22][23][24][25][26][27][28] This is because 3D models more closely mimic the in vivo environment, with cells forming complex interactions and creating diffusion gradients for nutrients and compounds.
Q4: Are there formulation strategies I can use in the lab to reduce the cytotoxicity of this compound?
Absolutely. Encapsulation strategies can shield cells from high local concentrations of the compound, leading to reduced toxicity.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like many piperazine derivatives, increasing their solubility and potentially reducing their cytotoxicity.[4][7][8][9][14][27][29][30]
-
Lipid Nanoparticles (LNPs): Encapsulating your compound in LNPs can control its release and alter its cellular uptake, often leading to a better therapeutic index.[2][8][18][22][24][25][30][31][32][33]
Detailed Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is suitable for obtaining amorphous inclusion complexes with enhanced solubility.[23]
-
Dissolution: Dissolve this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water at a desired molar ratio (commonly 1:1).
-
Equilibration: Stir the solution for 24 hours at a constant temperature to facilitate complex formation.
-
Freezing: Rapidly freeze the solution by immersing the flask in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to sublimate the water.
-
Characterization: The resulting fluffy powder can be characterized by techniques such as FTIR, DSC, or NMR to confirm complex formation.
Protocol 2: 3D Spheroid Culture for Cytotoxicity Testing
This protocol describes the hanging drop method for forming uniform spheroids.[24][27]
-
Cell Suspension: Prepare a single-cell suspension of your chosen cell line at a desired concentration (e.g., 2.5 x 10^5 cells/mL).
-
Hanging Drops: Pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.
-
Incubation: Invert the lid and place it over the petri dish containing sterile PBS to maintain humidity. Incubate for 24-48 hours to allow spheroid formation.
-
Treatment: Transfer the formed spheroids to a low-attachment 96-well plate and add your this compound dilutions.
-
Analysis: Assess cytotoxicity using a 3D-compatible assay, such as a luminescent cell viability assay that measures ATP content.
Visualizing the Science: Diagrams
Mechanisms of this compound Cytotoxicity
Caption: Potential mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Mitigating Cytotoxicity
Caption: A decision-making workflow for addressing high in vitro cytotoxicity.
References
- Cyclodextrin Inclusion Complexation: Technical Support Center. Benchchem.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
- The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
- Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Pharma Now.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
- Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
- CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
- Novel sulfamethoxazole and 1-(2-fluorophenyl)
- Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica.
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC - NIH.
- Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prost
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- 3D Cell Culture Protocols and Methods.
- Labor
- A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. MDPI.
- IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
- Three-Dimensional Cell Cultures in Toxicology. Taylor & Francis Online.
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents. Benchchem.
- Disease model generation: 5 steps to a 3D cancer spheroid model. YouTube.
- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem.
- Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.
- Metabolic interactions with piperazine-based 'party pill' drugs.
- How to Analyze and Characterize Your 3D Cell Culture. YouTube.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Current awareness of piperazines: pharmacology and toxicology. | Sigma-Aldrich. Merck Millipore.
- Current awareness of piperazines: pharmacology and toxicology. PubMed.
- Measuring Cell Viability / Cytotoxicity.
- Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine.
- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
- Table 1 IC 50 values of derivatives against cancer cells and relative...
- mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. PubMed.
- In vitro antioxidant synergism and antagonism between food extracts can lead to similar activities in H2O2-induced cell death, caspase-3 and MMP-2 activities in H9c2 cells. PubMed.
- A Comprehensive Review of Vitamin C for Cancer Therapy: Anti-tumor Mec. IJN.
Sources
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. btsjournals.com [btsjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pharmanow.live [pharmanow.live]
- 22. oatext.com [oatext.com]
- 23. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. ableweb.org [ableweb.org]
- 25. tandfonline.com [tandfonline.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 29. mdpi.com [mdpi.com]
- 30. derpharmachemica.com [derpharmachemica.com]
- 31. biorxiv.org [biorxiv.org]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2-(2-Fluorophenyl)piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)piperazine. As Senior Application Scientists, we understand that transitioning a synthetic route from the laboratory bench to a pilot plant introduces a unique set of challenges. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up process. Our goal is to equip you with the knowledge to anticipate and overcome these hurdles, ensuring a safe, efficient, and reproducible manufacturing process.
The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1][2] The synthesis of N-arylpiperazines, such as this compound, is a critical step in the production of many of these important drugs.[3][4] This guide will focus on the common synthetic strategies and the specific issues encountered when moving to a larger scale.
Troubleshooting Guides & FAQs
This section addresses specific challenges you may encounter during the scale-up of this compound synthesis in a direct question-and-answer format.
Issue 1: Inconsistent Yields and Purity in Buchwald-Hartwig Amination at Pilot Scale
Question: We have successfully synthesized this compound in the lab using a Buchwald-Hartwig amination with good yields. However, upon scaling up to a 50L reactor, we are observing inconsistent yields and the formation of several impurities. What are the likely causes and how can we optimize this process?
Answer: This is a very common issue when scaling up palladium-catalyzed cross-coupling reactions.[5] The success of a Buchwald-Hartwig amination is highly dependent on several critical parameters that can be more difficult to control at a larger scale.[6]
Primary Causes & Solutions:
-
Oxygen Sensitivity: The active palladium(0) catalyst is extremely sensitive to oxygen. While small-scale reactions can be effectively deoxygenated with standard inert gas sparging, ensuring a truly anaerobic environment in a large reactor is more challenging.
-
Mitigation Strategies:
-
Rigorous Degassing: Employ multiple, robust vacuum/inert gas (nitrogen or argon) backfill cycles for the reactor and all solvent transfer lines.[6]
-
Solvent Degassing: Ensure all solvents are thoroughly degassed prior to use. For pilot-scale, this can be achieved by sparging with an inert gas for an extended period or through freeze-pump-thaw cycles on smaller solvent charges before transfer.
-
Catalyst Handling: Use an air-stable palladium precatalyst. If using a catalyst generated in situ, ensure the palladium source and ligand are added under a positive pressure of inert gas.
-
-
-
Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions and catalyst decomposition.
-
Mitigation Strategies:
-
Agitator Optimization: Ensure the reactor's agitator is appropriate for the reaction volume and viscosity. The goal is to achieve good surface movement and bulk mixing.
-
Controlled Addition: Add reagents, particularly the base and the aryl halide, subsurface and at a controlled rate to avoid localized high concentrations.
-
-
-
Catalyst and Ligand Choice: The optimal catalyst and ligand for a lab-scale reaction may not be the most robust or cost-effective for a pilot plant.
-
Optimization Strategies:
-
Ligand Screening: Consider screening a small panel of electron-rich, sterically hindered phosphine ligands, which are often more effective for challenging couplings.[7]
-
Catalyst Loading: While higher catalyst loadings can sometimes compensate for other issues, it is often more cost-effective to optimize other parameters first. However, a slight increase in catalyst loading may be necessary at scale to overcome minor atmospheric leaks or impurities in lower-grade solvents.
-
-
Issue 2: Managing the Exotherm and Ensuring Safe Handling of Reagents
Question: Our risk assessment for the pilot-scale synthesis has identified the potential for a significant exotherm during the reaction. Additionally, we have concerns about the safe handling of 1-bromo-2-fluorobenzene at a larger scale. What are the best practices for managing these risks?
Answer: Proactive thermal hazard assessment and robust handling procedures are paramount for a safe scale-up.
Managing Exotherms:
-
Reaction Calorimetry: Before proceeding to the pilot plant, it is highly recommended to perform reaction calorimetry (e.g., using a RC1 instrument) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing appropriate cooling protocols.
-
Controlled Addition: As mentioned previously, slow, controlled addition of one of the limiting reagents is a primary method for controlling the reaction rate and, consequently, the heat evolution.
-
Cooling Capacity: Ensure the pilot plant reactor's cooling system is capable of handling the total heat output of the reaction. This should be calculated based on the calorimetry data.
Safe Handling of 1-Bromo-2-fluorobenzene:
1-Bromo-2-fluorobenzene is a flammable liquid and an irritant.[8][9] At a pilot scale, the risks associated with its handling are magnified.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[8]
-
Ventilation: Conduct all transfers in a well-ventilated area, preferably within a fume hood or with localized exhaust ventilation.
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source for flammable vapors, ensure all metal containers and the reactor are properly grounded and bonded during transfers.[8]
-
Spill Response: Have a spill kit readily available that is appropriate for flammable organic liquids. This should include absorbent materials and personal protective equipment.[8]
Issue 3: Challenges with Mono-Arylation of Piperazine and Byproduct Formation
Question: We are attempting a direct reaction between 1-bromo-2-fluorobenzene and piperazine. We are struggling with the formation of the di-substituted byproduct, 1,4-bis(2-fluorophenyl)piperazine, which is difficult to separate from our desired product. How can we improve the selectivity for mono-arylation?
Answer: The formation of di-substituted products is a classic challenge when working with piperazine due to the presence of two reactive secondary amines.[10] Several strategies can be employed to favor mono-substitution, especially at scale.
Strategies for Improved Mono-Selectivity:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the aryl halide with the more abundant unreacted piperazine.[7][11]
-
Scale-Up Consideration: While effective, this approach can be costly and requires a robust workup procedure to remove the excess piperazine. Acidic washes are often employed for this purpose.[10]
-
-
Mono-Boc Protection: A highly effective and clean method involves using mono-Boc-protected piperazine.[10][12] This ensures that only one nitrogen is available for arylation. The Boc group can then be removed in a subsequent step.
-
Process Flow:
-
Protection: React piperazine with di-tert-butyl dicarbonate ((Boc)₂O) to form 1-Boc-piperazine.[1][13]
-
Arylation: Perform the Buchwald-Hartwig amination with 1-bromo-2-fluorobenzene on the unprotected nitrogen of 1-Boc-piperazine.
-
Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent).[10]
-
-
Scale-Up Advantage: This multi-step process often leads to a cleaner reaction profile and simpler purification, which can be more efficient overall at a larger scale despite the additional steps.
-
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of a strong acid can form the mono-salt, deactivating one of the nitrogen atoms towards arylation.[10]
-
Consideration: The nucleophilicity of the remaining free nitrogen is reduced, which may necessitate more forcing reaction conditions (higher temperature, longer reaction time).[10]
-
Data and Protocol Summaries
Table 1: Comparison of Strategies for Mono-Arylation of Piperazine
| Strategy | Molar Ratio (Piperazine:Aryl Halide) | Typical Mono-Product Yield | Advantages | Disadvantages at Scale |
| Excess Piperazine | 5:1 to 10:1 | 60-80% | One-step reaction, cost-effective if piperazine is inexpensive. | Difficult removal of excess piperazine, potential for byproduct formation.[10][11] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Aryl Halide) | >90% for arylation step | High selectivity, clean reaction profile, simplified purification.[10][12] | Multi-step process, higher raw material cost due to protecting group.[10] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:halide | 50-70% | One-pot synthesis. | May require harsher conditions, potentially lower yields.[10] |
Experimental Protocol: Pilot-Scale Buchwald-Hartwig Amination using Mono-Boc-Piperazine
This protocol is a general guideline and should be adapted based on specific equipment and safety assessments.
Materials:
-
1-Boc-piperazine
-
1-Bromo-2-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and has been leak-tested.
-
Inerting: Purge the reactor and all transfer lines thoroughly with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.[6]
-
Reagent Charging:
-
Charge the reactor with 1-Boc-piperazine, Pd(OAc)₂, and the phosphine ligand under a nitrogen atmosphere.
-
Add anhydrous toluene via a transfer line.
-
Begin agitation and ensure a homogenous slurry is formed.
-
-
Base Addition: Add sodium tert-butoxide to the reactor. This is often done as a solid or as a slurry in toluene.
-
Aryl Halide Addition: Slowly add 1-bromo-2-fluorobenzene to the reaction mixture at a controlled rate to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude Boc-protected product.
-
-
Deprotection:
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a solution of hydrochloric acid in dioxane or trifluoroacetic acid and stir until the deprotection is complete (monitor by TLC or HPLC).
-
Isolate the product, often as a hydrochloride salt, by filtration or by basifying and extracting the free base.
-
Visualizations
Diagram 1: General Workflow for Scaling Up N-Arylpiperazine Synthesis
Caption: A typical workflow for scaling a synthesis from the lab to pilot plant.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in pilot-scale amination.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
-
McKinnon, S., & Leitch, D. C. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Gado, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]
-
Falß, S., Tomaiuolo, G., Perazzo, A., & Meadows, R. E. (2016). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. ResearchGate. Available from: [Link]
-
Košmrlj, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
-
Ruijter, E. de, & Orru, R. V. A. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]
-
Chen, Z., & Parmeggiani, F. (2021). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Available from: [Link]
-
Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Available from: [Link]
-
Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Gado, F. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Available from: [Link]
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]
-
Gessner, V. H., & Gooßen, L. J. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
-
Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Available from: [Link]
-
Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PubMed. Available from: [Link]
- BenchChem. (2025).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Piperazinyl Acetophenones via Nucleophilic Substitution. BenchChem.
-
MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]
-
Lipshutz, B. H., & Ghorai, S. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. PubMed Central. Available from: [Link]
-
De Martino, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. Available from: [Link]
-
National Carbon Capture Center. (n.d.). Pilot plant testing to mitigate piperazine oxidation. Available from: [Link]
-
Lipshutz, B. H., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. PubMed Central. Available from: [Link]
-
Kumar, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available from: [Link]
-
ResearchGate. (2020). Effective Synthetic Route for Large Scale Synthesis of Fluphenazine Hydrochloride and process related unknown impurity. Available from: [Link]
-
Taha, M., et al. (2020). Design, Synthesis and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available from: [Link]
-
Sukalovic, V., et al. (2014). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available from: [Link]
-
De Martino, L., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PubMed. Available from: [Link]
-
Iacovelli, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]
-
Rochelle, G. T., et al. (2020). Pilot testing of mitigation methods for piperazine oxidation. ResearchGate. Available from: [Link]
-
Gao, T., & Rochelle, G. T. (2020). Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™. OSTI.GOV. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Bromo-2-fluorobenzene(1072-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 1-Bromo-2-fluorobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Pharmacological Guide to 2-(2-Fluorophenyl)piperazine and Other Key Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, phenylpiperazines represent a versatile class of compounds with significant therapeutic potential, primarily through their modulation of serotonergic and dopaminergic systems. This guide provides a detailed comparative analysis of 2-(2-Fluorophenyl)piperazine against its parent compound, 1-phenylpiperazine, and two widely studied derivatives: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). By examining their structure-activity relationships, receptor binding affinities, functional activities, and metabolic profiles, this document aims to equip researchers with the critical data needed for informed decision-making in drug discovery and development.
Introduction to Phenylpiperazines and the Significance of Fluorine Substitution
The phenylpiperazine scaffold is a cornerstone in the design of centrally active agents, forming the backbone of drugs targeting a range of neuropsychiatric disorders.[1] The pharmacological profile of these compounds can be significantly altered by substitutions on the phenyl ring. The introduction of a fluorine atom, particularly at the ortho position as in this compound, is a strategic chemical modification. Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, and metabolic stability, potentially leading to enhanced potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Receptor Binding Affinities
The interaction of these phenylpiperazine derivatives with key serotonin (5-HT) and dopamine (D) receptors is critical to their pharmacological effects. The following table summarizes available binding affinity data (Ki or IC50 values in nM), providing a quantitative comparison of their potency at various targets. Lower values indicate higher affinity.
| Compound | 5-HT1A (Ki/IC50, nM) | 5-HT2A (Ki/IC50, nM) | 5-HT2C (Ki/IC50, nM) | D2 (Ki/IC50, nM) | SERT (IC50, nM) |
| This compound Derivative (6a) * | 199[1] | N/A | N/A | >1500 (low affinity)[1] | >750[1] |
| 1-Phenylpiperazine | Moderate to Low Affinity[2] | N/A | N/A | N/A | N/A |
| mCPP | 360-1300[3] | 360-1300[3] | 3.4[4] | >10,000 (low affinity)[5] | 230[2] |
| TFMPP | N/A | N/A | Agonist Activity[6] | N/A | N/A |
Interpretation of Binding Data:
The ortho-fluorine substitution appears to significantly influence the receptor binding profile. While direct comparative data for this compound is limited, a derivative (6a) demonstrates a notable shift towards high affinity and selectivity for the D3 dopamine receptor, with diminished affinity for the D2 receptor and moderate affinity for the 5-HT1A receptor.[1] In contrast, mCPP displays broad and relatively equipotent affinity across several serotonin receptor subtypes and also interacts with the serotonin transporter (SERT).[2][3] 1-Phenylpiperazine generally exhibits lower affinity for these receptors compared to its substituted counterparts.[2]
Structure-Activity Relationship (SAR) and Functional Activity
The nature and position of the substituent on the phenyl ring dictate the functional activity (agonist, antagonist, or partial agonist) of phenylpiperazines.
This compound: The ortho-fluoro group's electron-withdrawing nature can alter the pKa of the piperazine nitrogen and influence the molecule's preferred conformation, thereby affecting receptor interaction. The high D3 receptor affinity of a 2-fluoro derivative suggests this substitution may favor a conformation suitable for binding to this specific receptor subtype.[1] Further functional assays are required to determine whether it acts as an agonist or antagonist at this site.
1-Phenylpiperazine: This parent compound is primarily characterized as a monoamine releasing agent, with a preference for norepinephrine release over serotonin and dopamine.[7]
mCPP: It is a well-established serotonin receptor agonist, particularly at 5-HT2C receptors, and is often used as a pharmacological tool to probe the function of the serotonin system.[8][9] It can also act as a partial agonist at 5-HT1A receptors.[8]
TFMPP: This compound is also a serotonin receptor agonist, with notable activity at 5-HT2C receptors.[6] Its effects are thought to be mediated through serotonergic pathways.[10]
Metabolic Stability and Pharmacokinetics
The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.
Fluorinated Phenylpiperazines: The strong carbon-fluorine bond in this compound is expected to increase its resistance to metabolic degradation compared to the unsubstituted 1-phenylpiperazine. This can lead to a longer half-life and improved bioavailability. In vitro studies on other fluorophenylpiperazines have shown that they are metabolized by CYP2D6, CYP1A2, and CYP3A4 and can also inhibit these enzymes.[11][12]
1-Phenylpiperazine and other derivatives: 1-Phenylpiperazine and its non-fluorinated derivatives are generally susceptible to aromatic hydroxylation and N-dealkylation. The pharmacokinetic profiles of compounds like mCPP are known to have high inter-individual variability.[13]
Experimental Protocols
To facilitate further research and comparative analysis, standardized experimental protocols are essential.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A or D2 receptors).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Spiperone for D2) and varying concentrations of the test compound.
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolic degradation of a test compound in a liver microsome system.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Conclusion
The substitution of a fluorine atom at the ortho-position of the phenyl ring in this compound has a pronounced effect on its pharmacological profile compared to 1-phenylpiperazine and other clinically relevant derivatives like mCPP and TFMPP. While direct comparative data is still emerging, preliminary findings suggest that this modification can steer the compound towards higher affinity and selectivity for the D3 dopamine receptor. This highlights the potential for developing more targeted therapeutics. The anticipated improvement in metabolic stability due to fluorination further enhances its drug-like properties.
For researchers in drug development, this compound and its derivatives represent a promising avenue for the discovery of novel central nervous system agents. Further comprehensive studies, including head-to-head receptor binding panels, functional activity assays, and detailed pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.
References
-
Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1981). Neurochemistry International. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. [Link]
-
Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). Psychopharmacology. [Link]
-
meta-Chlorophenylpiperazine. In Wikipedia. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). ResearchGate. [Link]
-
1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. (1989). Biological Psychiatry. [Link]
-
The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). NeuroReport. [Link]
-
Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. (2009). ResearchGate. [Link]
-
Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. (2008). Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2021). Molecules. [Link]
-
Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. (1997). Neuropsychopharmacology. [Link]
-
Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. (2021). European Journal of Medicinal Chemistry. [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. (2009). Journal of Pharmacy and Pharmacology. [Link]
-
Second-generation piperazine derivatives as promising radiation countermeasures. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (2003). Journal of Clinical Psychopharmacology. [Link]
-
In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction. (2006). Nuclear Medicine and Biology. [Link]
-
Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017). Current Medicinal Chemistry. [Link]
-
Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). International Journal of Molecular Sciences. [Link]
-
Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). (1987). Pharmacology Biochemistry and Behavior. [Link]
-
A novel non-covalent JAK3 inhibitor and its interactions with the ATP binding pocket of JAK3 as well as a small SAR series of covalent compounds. (2025). RSC Medicinal Chemistry. [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). 3 Biotech. [Link]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience. [Link]
-
The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (2018). European Neuropsychopharmacology. [Link]
-
[Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). Ceska a Slovenska farmacie. [Link]
-
In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). Journal of Pharmacy and Pharmacology. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2021). Journal of Medicinal Chemistry. [Link]
-
Effects of trifluoromethylphenylpiperazine (TFMPP) on learning as assessed using a novel water maze. (1995). Pharmacology Biochemistry and Behavior. [Link]
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2014). Analytical Methods. [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. (2010). Psychopharmacology. [Link]
-
Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2025). YouTube. [Link]
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Validation and Comparative Analysis of 2-(2-Fluorophenyl)piperazine's Activity at Serotonin Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of novel psychoactive compounds, using 2-(2-Fluorophenyl)piperazine as a case study. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and illustrative data. Our approach emphasizes scientific integrity, causality behind experimental choices, and authoritative grounding in established pharmacological methods.
Introduction: The Phenylpiperazine Scaffold and the Serotonergic Landscape
The phenylpiperazine moiety is a privileged scaffold in neuropharmacology, forming the core of numerous drugs targeting the serotonin (5-HT) system.[1][2][3] Compounds in this class are known to interact with a variety of 5-HT receptor subtypes, acting as agonists, partial agonists, or antagonists.[2] this compound is a derivative within this class, primarily known as a synthetic intermediary for more complex neurologically active compounds.[4][5][] However, its structural similarity to known serotonergic agents necessitates a thorough validation of its own pharmacological profile.
The serotonin receptor family is vast, comprising 7 distinct classes (5-HT1 through 5-HT7) and at least 14 subtypes, most of which are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[7][8] These receptors are implicated in a wide array of physiological and pathological processes, including mood, cognition, sleep, and anxiety.[8] Therefore, characterizing a novel compound's affinity (binding strength) and functional activity (agonist or antagonist effect) at these receptors is a critical first step in drug discovery.
This guide will delineate a logical, multi-step process for characterizing this compound, comparing its hypothetical profile against well-established serotonergic ligands.
Part 1: Strategic Selection of Comparator Compounds
To contextualize the experimental results for this compound, it is essential to test it alongside a panel of reference compounds with well-defined activities at key serotonin receptor subtypes. Phenylpiperazines frequently exhibit activity at the 5-HT1A and 5-HT2 receptor families. Thus, our selection of comparators will focus on these targets.
Table 1: Selected Comparator Ligands for Serotonin Receptor Profiling
| Compound | Class | Primary Target(s) | Known Activity |
| Serotonin (5-HT) | Endogenous Ligand | All 5-HT Receptors | Full Agonist |
| 8-OH-DPAT | Aminotetralin | 5-HT1A | Full Agonist |
| WAY-100635 | Phenylpiperazine | 5-HT1A | Silent Antagonist |
| (±)-DOI | Phenylisopropylamine | 5-HT2A/2C | Full Agonist |
| Ketanserin | Quinazoline | 5-HT2A | Antagonist/Inverse Agonist |
| para-FPP | Phenylpiperazine | 5-HT1A, 5-HT2A/2C | Agonist[9] |
Causality: The inclusion of the endogenous ligand (Serotonin) provides a physiological baseline for agonist activity. Specific and selective agonists (8-OH-DPAT, DOI) and antagonists (WAY-100635, Ketanserin) for the primary receptors of interest allow for a clear classification of this compound's functional role. The positional isomer, para-Fluorophenylpiperazine (pFPP), is included as a close structural analog to highlight how minor chemical changes can impact pharmacological activity.[9]
Part 2: In-Vitro Validation I - Binding Affinity Profiling
The initial and most fundamental step is to determine if this compound physically binds to serotonin receptors and with what affinity. Radioligand binding assays are the gold standard for this purpose.[10][11] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Detailed Protocol: Radioligand Competition Binding Assay for 5-HT1A Receptor
This protocol is adapted for a 96-well format.[12][13]
-
Membrane Preparation : Utilize commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor, or prepare them in-house. On the day of the assay, thaw and resuspend membranes in assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).[13]
-
Plate Setup :
-
Total Binding : 150 µL membranes + 50 µL buffer + 50 µL radioligand ([³H]8-OH-DPAT at ~0.5 nM).
-
Non-Specific Binding (NSB) : 150 µL membranes + 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Serotonin) + 50 µL radioligand.
-
Displacement : 150 µL membranes + 50 µL of test compound (this compound or comparators at 10-12 concentrations) + 50 µL radioligand.
-
-
Incubation : Incubate the plate for 60 minutes at 30°C with gentle agitation.[13] This allows the binding to reach equilibrium.
-
Harvesting : Terminate the incubation by rapid vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked glass fiber filter plates. This step is critical for separating the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing : Immediately wash the filters four times with ice-cold wash buffer (50 mM Tris, pH 7.4) to remove any remaining unbound radioligand.
-
Counting : Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Illustrative Data: Binding Affinities (Ki, nM) at Serotonin Receptors
The following table presents plausible, hypothetical data for discussion purposes.
Table 2: Hypothetical Binding Affinity (Ki) Profile of this compound and Comparators
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| This compound | 15 | 250 | 480 |
| Serotonin (5-HT) | 2.5 | 10 | 12 |
| 8-OH-DPAT | 1.0 | >10,000 | >10,000 |
| WAY-100635 | 0.5 | 5,000 | 8,000 |
| (±)-DOI | 800 | 5 | 20 |
| Ketanserin | 150 | 2 | 300 |
| para-FPP | 25 | 350 | 500 |
Expert Interpretation: This hypothetical data suggests that this compound possesses high affinity for the 5-HT1A receptor, with significantly weaker affinity for the 5-HT2A and 5-HT2C receptors. Its profile appears more selective for 5-HT1A than serotonin itself but less selective than the reference compounds 8-OH-DPAT and WAY-100635. The affinity is comparable to its structural isomer, pFPP. This binding profile strongly justifies proceeding to functional assays, particularly for the 5-HT1A receptor.
Part 3: In-Vitro Validation II - Functional Activity Characterization
Binding does not equate to function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating constitutively active receptors). Functional assays measure the cellular response following receptor binding.[14][15]
Serotonin Receptor Signaling Pathways
Different 5-HT receptor subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for selecting the appropriate functional assay.
-
5-HT1A Receptor (Gi/o-coupled) : Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
5-HT2A/2C Receptors (Gq/11-coupled) : Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn causes an increase in intracellular calcium ([Ca²⁺]i).[16][17]
Caption: Simplified GPCR signaling for Gi and Gq pathways.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a Gi-coupled cAMP functional assay.
Detailed Protocol: HTRF cAMP Assay for 5-HT1A Receptor (Agonist Mode)
This protocol measures the inhibition of forskolin-stimulated cAMP production.[18][19][20]
-
Cell Culture : Seed Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor into 384-well assay plates and culture overnight.
-
Compound Preparation : Prepare serial dilutions of this compound and comparator agonists (Serotonin, 8-OH-DPAT) in assay buffer.
-
Assay Procedure :
-
Aspirate culture medium from the cells.
-
Add 5 µL of assay buffer containing a fixed concentration of forskolin (e.g., 5 µM). Forskolin directly activates adenylyl cyclase, raising basal cAMP levels.
-
Immediately add 5 µL of the test compound dilutions.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection :
-
Add 10 µL of the HTRF detection reagents (containing Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well.[19]
-
Incubate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition : Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis : Normalize the data to the forskolin-only control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the percent inhibition versus the logarithm of agonist concentration and use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
Illustrative Data: Functional Activity at the 5-HT1A Receptor
Table 3: Hypothetical Functional Profile of this compound at the 5-HT1A Receptor
| Compound | EC50 (nM) | Emax (% Inhibition of Forskolin) | Classification |
| This compound | 35 | 95% | Full Agonist |
| Serotonin (5-HT) | 5 | 100% | Full Agonist |
| 8-OH-DPAT | 2 | 100% | Full Agonist |
| WAY-100635 | - | 0% | Antagonist |
| Ketanserin | - | 0% | No Activity |
Expert Interpretation: The illustrative data in Table 3 corroborates the binding results. This compound demonstrates potent agonist activity at the 5-HT1A receptor, with an EC50 of 35 nM. Its efficacy (Emax) is 95%, which is comparable to the endogenous ligand serotonin, classifying it as a full agonist. It is less potent than serotonin and the reference agonist 8-OH-DPAT. When tested in antagonist mode (pre-incubating with the compound before adding serotonin), it would be expected to show no activity, confirming its agonist profile.
Part 4: Conceptual Framework for In-Vivo Validation
While in-vitro assays are crucial for determining molecular interactions, in-vivo studies are necessary to understand a compound's effects in a complex biological system, accounting for pharmacokinetics and off-target effects.[21][22] Based on the in-vitro profile, a relevant in-vivo model can be selected. For a compound with 5-HT2A activity, the head-twitch response (HTR) in rodents is a classic behavioral assay.[23] For a 5-HT1A agonist, models of anxiety or depression would be more appropriate.
Experimental Design: In-Vivo Behavioral Assay (Conceptual)
Given the hypothetical high affinity and agonist activity at 5-HT1A receptors, an appropriate model would be the Elevated Plus Maze (EPM), a standard test for assessing anxiolytic-like effects in rodents.
Caption: Conceptual workflow for an in-vivo anxiolytic assay.
Causality and Self-Validation: This design includes a vehicle control to account for the effects of the injection procedure and a positive control (Diazepam, a known anxiolytic) to validate the assay's sensitivity. An increase in the time spent in the open arms of the maze by the this compound group, compared to the vehicle group, would suggest an anxiolytic-like effect, consistent with its 5-HT1A agonist profile.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to validate and characterize the serotonergic activity of a novel compound, this compound. Through a combination of in-vitro binding and functional assays, we can build a comprehensive pharmacological profile.
Based on our illustrative data, this compound emerges as a potent and selective 5-HT1A full agonist. This profile is distinct from non-selective endogenous ligands and highly-selective research tools, suggesting it could be a valuable lead compound. Its activity would warrant further investigation into its potential therapeutic applications, for example, in anxiety or depressive disorders, through a battery of in-vivo behavioral models. The logical progression from binding to function to in-vivo validation provides a robust and reliable pathway for advancing novel compounds in the drug discovery pipeline.
References
-
para-Fluorophenylpiperazine - Wikipedia. Wikipedia. [Link]
-
Liekens, S., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Maj, J., & Skuza, G. (1989). A Novel in Vivo Test for Drugs Affecting Central Serotonergic and Adrenergic Systems. Journal of Neural Transmission, 78(1), 1-12. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Sleight, A. J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 155-160. [Link]
-
Ciancetta, A., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1848-1861. [Link]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Chalon, S., et al. (2004). ADAM is an effective tool for in vivo study of serotonergic function: validation in rat models. Synapse, 52(2), 136-142. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Kim, Y. S., & Park, H. G. (2001). Serotonin Receptor and Transporter Ligands – Current Status. Current Medicinal Chemistry, 8(9), 993-1013. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 994-1007. [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
Armitage, L. H., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1335-1342. [Link]
-
Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
5-HT receptor - Wikipedia. Wikipedia. [Link]
-
Minor, L. K. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 65-80. [Link]
-
Abdalla, A., et al. (2018). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in Neuroscience, 12, 977. [Link]
-
Kim, D. Y., et al. (2023). Structural studies of serotonin receptor family. BMB Reports, 56(1), 14-22. [Link]
-
ResearchGate. Synthesis of compounds starting from 2-fluorophenyl piperazine. ResearchGate. [Link]
-
Cichero, E., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 25(21), 5005. [Link]
-
Lesch, K. P., & Waider, J. (2023). Techniques for in vivo serotonin detection in the brain: State of the art. Journal of Neurochemistry, 162(1), 22-38. [Link]
-
Wacker, D., et al. (2013). Lorcaserin and pimavanserin: emerging selectivity of serotonin receptor subtype-targeted drugs. Trends in Pharmacological Sciences, 34(12), 683-691. [Link]
-
ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. ResearchGate. [Link]
-
Castellano, S., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry. [Link]
-
Singh, P., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports, 13(1), 1-13. [Link]
-
Li, H., et al. (2019). Farnesyl pyrophosphate is a new danger signal inducing acute cell death. PLoS Biology, 17(8), e3000413. [Link]
-
Substituted piperazine - Wikipedia. Wikipedia. [Link]
-
Hoyer, D., & Martin, G. (1997). Serotonin receptor subtypes and their functional significance. Neuroscience & Biobehavioral Reviews, 21(2), 159-168. [Link]
-
Rossi, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6932. [Link]
-
Vukelic, S., et al. (2011). Farnesyl Pyrophosphate Inhibits Epithelialization and Wound Healing through the Glucocorticoid Receptor. Journal of Biological Chemistry, 286(22), 19830-19840. [Link]
-
Scheffel, U., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Brain Research, 685(1-2), 138-142. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]
-
S-G, R., et al. (2009). Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation. Journal of Biological Chemistry, 284(17), 11265-11276. [Link]
-
Bhattacharyya, S., et al. (2009). Functional Selectivity in Serotonin Receptor 2A (5-HT2A) Endocytosis, Recycling, and Phosphorylation. Request PDF. [Link]
Sources
- 1. bioorg.org [bioorg.org]
- 2. acnp.org [acnp.org]
- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 9. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. A novel in vivo test for drugs affecting central serotonergic and adrenergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Techniques for in vivo serotonin detection in the brain: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Activity of 2-(2-Fluorophenyl)piperazine and 4-Fluorophenylpiperazine for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an in-depth comparison of the pharmacological activities of two positional isomers: 2-(2-Fluorophenyl)piperazine (2-FPP) and 4-Fluorophenylpiperazine (4-FPP). While both are derivatives of phenylpiperazine, the seemingly minor shift in the fluorine atom's position on the phenyl ring can significantly alter their interaction with biological targets. This document synthesizes available data and provides detailed experimental protocols for their direct comparison.
Introduction to the Isomers: A Question of Fluorine Placement
Phenylpiperazines are a well-established class of compounds with a wide range of pharmacological activities, primarily targeting serotonergic and dopaminergic systems. The introduction of a fluorine atom to the phenyl ring can modulate a compound's metabolic stability, lipophilicity, and binding affinity for its targets. The ortho (2-position) versus para (4-position) placement of this fluorine atom in 2-FPP and 4-FPP, respectively, is the central focus of this comparative guide.
While 4-FPP has been more extensively studied, in part due to its appearance in recreational "party pills," the pharmacological profile of 2-FPP is less characterized in publicly available literature. This guide aims to bridge this gap by presenting the known data for 4-FPP and inferring the likely activity of 2-FPP based on established structure-activity relationships (SAR) of related arylpiperazines.
Pharmacological Profile: A Tale of Two Isomers
The primary pharmacological distinction between these two compounds is expected to lie in their receptor binding affinities and functional activities at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
4-Fluorophenylpiperazine (4-FPP): The Better-Known Cousin
4-FPP (also known as pFPP) is recognized for its effects on the central nervous system, which are primarily attributed to its interactions with the serotonin system. In vitro studies have established that 4-FPP acts as an agonist at the serotonin 1A (5-HT1A) receptor, with some affinity for the 5-HT2A and 5-HT2C receptors[1]. Its subjective effects in humans are thought to be mainly driven by its 5-HT1A agonism[1]. Furthermore, 4-FPP has been shown to inhibit the reuptake of both serotonin and norepinephrine, suggesting it also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET)[1].
This compound (2-FPP): An Inferred Profile Based on SAR
Substitution at the ortho position of the phenyl ring in arylpiperazines is a common motif in the design of serotonergic and dopaminergic ligands. Research has shown that ortho-substituents can influence the conformation of the molecule, thereby altering its binding affinity and selectivity for different receptor subtypes. For instance, some studies on arylpiperazine derivatives have indicated that ortho-substitution can be favorable for affinity at both 5-HT1A and alpha-1 adrenergic receptors[2]. Other research has shown that ortho-substituted phenylpiperazines can be effective in blocking conditioned avoidance responding in rats, a preclinical test for antipsychotic efficacy, while having low affinity for dopamine D1 and D2 receptors[3].
Based on these SAR principles, it is plausible that 2-FPP also possesses affinity for serotonin receptors, particularly the 5-HT1A subtype. The ortho-fluoro substitution may modulate its selectivity profile compared to the para-substituted 4-FPP, potentially altering its relative affinity for 5-HT2 subtypes or other receptors like the dopamine D2 receptor. It is also conceivable that 2-FPP interacts with monoamine transporters. However, without direct experimental data, this remains speculative.
Comparative Activity at Key Biological Targets: A Summary
The following table summarizes the known and inferred activities of 2-FPP and 4-FPP at key neurological targets. It is important to note that the information for 2-FPP is largely extrapolated from SAR studies and requires experimental validation.
| Target | 4-Fluorophenylpiperazine (4-FPP) Activity | This compound (2-FPP) Inferred Activity |
| 5-HT1A Receptor | Agonist[1] | Likely to have affinity, functional activity (agonist/antagonist) requires determination. |
| 5-HT2A Receptor | Has affinity, functional activity less defined[1]. | Likely to have affinity, potentially different from 4-FPP. |
| 5-HT2C Receptor | Has affinity, functional activity less defined[1]. | Likely to have affinity, potentially different from 4-FPP. |
| Dopamine D2 Receptor | Low affinity reported for many phenylpiperazines[3]. | Likely low affinity, but requires experimental confirmation. |
| Serotonin Transporter (SERT) | Inhibitor[1] | Potential for inhibitory activity. |
| Norepinephrine Transporter (NET) | Inhibitor[1] | Potential for inhibitory activity. |
| Dopamine Transporter (DAT) | Limited data available. | Limited data available. |
Experimental Protocols for Direct Comparison
To facilitate direct and objective comparison of 2-FPP and 4-FPP, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating and are based on established standards in the field.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: 5-HT1A Receptor Binding Assay
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4).
-
50 µL of various concentrations of the test compound (2-FPP or 4-FPP). For determining total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a known 5-HT1A ligand (e.g., 10 µM of serotonin).
-
50 µL of [3H]8-OH-DPAT (a 5-HT1A agonist radioligand) at a concentration near its Kd (e.g., 0.25 nM)[4].
-
50 µL of the prepared cell membrane suspension (typically 5-15 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature (around 25°C) for 60 minutes to allow the binding to reach equilibrium[4].
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays measure the cellular response following receptor activation or blockade. This allows for the classification of a compound as an agonist, antagonist, or inverse agonist.
1. cAMP Accumulation Assay (for Gi/o- and Gs-coupled receptors)
The 5-HT1A receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Sources
- 1. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Cytotoxicity of 2-(2-Fluorophenyl)piperazine Derivatives in Oncology Research
This guide offers an in-depth comparative analysis of the cytotoxic profiles of various 2-(2-Fluorophenyl)piperazine derivatives, a class of compounds demonstrating significant potential in anticancer drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a 2-fluorophenyl group on the piperazine ring has been a key strategy in developing novel agents with potent and selective anticancer activities.[2][3] This document synthesizes preclinical data to elucidate structure-activity relationships (SAR), explore mechanistic insights, and provide detailed experimental protocols for researchers in oncology and drug development.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The efficacy of these derivatives varies significantly based on their structural modifications and the genetic makeup of the cancer cell lines against which they are tested.
A series of novel arylpiperazine derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145).[4][5] Among these, compounds featuring the 2-fluorophenylpiperazine moiety demonstrated notable potency. For instance, compound 15 , which incorporates a benzodioxole group, exhibited potent activity against the LNCaP cell line.[4] Similarly, a separate study focused on novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives identified compounds with promising antitumor activity against the MDA-MB-231 breast cancer cell line.[2]
The table below summarizes the cytotoxic activity of representative this compound derivatives from recent studies.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Selectivity Insight | Source |
| Compound 15 | Benzodioxole-arylpiperazine | LNCaP (Prostate) | 1.25 | Highly potent against LNCaP cells. Also showed cytotoxicity towards normal RWPE-1 prostate cells. | [4][5] |
| Compound 3e | Sulfamethoxazole-piperazine | MDA-MB-231 (Breast) | 16.98 | Exhibited promising antitumor activity and induced apoptosis. | [2] |
| Compound 6b | Sulfamethoxazole-piperazine | MDA-MB-231 (Breast) | 17.33 | Showed potent anti-cancer properties by targeting BCL2. | [2] |
Note: IC50 values are reported as published in the cited literature. Experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The data reveals critical insights into the structure-activity relationships that govern the cytotoxicity of these compounds. The substitution pattern on the arylpiperazine core is a key determinant of both potency and selectivity.
-
Position of the Fluoro Group: The placement of the fluorine atom on the phenyl ring is crucial. In one study comparing compound 15 (ortho-fluoro) with its para-fluoro analog (compound 16 ), the ortho-substituted derivative showed significantly improved activity against LNCaP cells (IC50 = 1.25 µM for 15 vs. 32.47 µM for 16 ).[4] This suggests that the ortho-fluoro substitution is beneficial for this particular chemical series.
-
Nature of the Second Pharmacophore: The moiety attached to the other nitrogen of the piperazine ring profoundly influences biological activity. Linking the this compound core to a sulfamethoxazole scaffold, as seen in compounds 3e and 6b , confers potent activity against breast cancer cells by targeting the anti-apoptotic protein BCL2.[2]
-
Linker and Terminal Group: The linker connecting the piperazine core to other chemical groups also plays a role. The ethyl linker in compound 15 is a common feature in active arylpiperazine derivatives.[4][6]
The following diagram illustrates the key structural components of the this compound scaffold and highlights regions where modifications influence cytotoxic activity.
Caption: Key SAR points for this compound derivatives.
Mechanistic Insights: Induction of Apoptosis
A recurring mechanism of action for cytotoxic piperazine derivatives is the induction of programmed cell death, or apoptosis.[7][8][9] Several studies indicate that these compounds can trigger caspase-dependent apoptosis by modulating key signaling pathways involved in cell survival and proliferation.[7][10]
One critical pathway involves the B-cell lymphoma 2 (BCL2) family of proteins. Anti-apoptotic proteins like BCL2 prevent the release of cytochrome c from the mitochondria. By inhibiting BCL2, certain this compound derivatives disrupt this protective mechanism.[2] This leads to the activation of a caspase cascade, beginning with initiator caspases like Caspase-9, which in turn activate executioner caspases such as Caspase-3. Activated Caspase-3 then cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the systematic dismantling of the cell.[11]
The diagram below illustrates the BCL2-mediated intrinsic apoptotic pathway, a common target for these derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropsychopharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. Phenylpiperazine derivatives have long been a fertile ground for the discovery of centrally acting agents, targeting a range of neurotransmitter systems. This guide provides a comprehensive analysis of the predicted in vitro and in vivo efficacy of 2-(2-Fluorophenyl)piperazine, a compound of interest due to its structural similarity to known psychoactive molecules. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from close structural analogs and the established pharmacology of its putative targets to construct a scientifically grounded profile. This analysis is juxtaposed with the well-characterized properties of Cariprazine, a clinically approved antipsychotic with a unique receptor binding profile, to provide a tangible benchmark for its potential therapeutic utility.
Introduction to this compound: A Profile Based on Structural Analogs
This compound belongs to the arylpiperazine class of compounds, a chemical scaffold present in numerous approved drugs targeting the central nervous system. The introduction of a fluorine atom at the ortho position of the phenyl ring is a key structural feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for specific receptor targets. Based on studies of structurally related fluorophenylpiperazine analogs, this compound is predicted to exhibit significant affinity for dopamine D3 and serotonin 5-HT1A receptors. This dual receptor profile suggests a potential therapeutic role in disorders where these neurotransmitter systems are implicated, such as schizophrenia and depression.
Predicted In Vitro Efficacy: Receptor Binding Profile
The initial assessment of a novel compound's therapeutic potential begins with the characterization of its in vitro binding affinity for relevant biological targets. For this compound, the primary targets of interest are the dopamine and serotonin receptor families.
Dopamine and Serotonin Receptor Affinity
Based on radioligand binding assays performed on close analogs, this compound is expected to display a notable affinity for the dopamine D3 receptor and the serotonin 5-HT1A receptor. The anticipated binding affinities are summarized in the table below, alongside the profile of our comparator, Cariprazine.
| Receptor Subtype | Predicted this compound Affinity (Ki, nM) | Cariprazine Affinity (Ki, nM)[1][2][3][4] |
| Dopamine D3 | High (Predicted in the low nanomolar range) | 0.085 |
| Dopamine D2 | Moderate to Low | 0.49 (D2L), 0.69 (D2S) |
| Serotonin 5-HT1A | High (Predicted in the low to mid-nanomolar range) | 2.6 |
| Serotonin 5-HT2A | Low | 18.8 |
| Serotonin 5-HT2B | Moderate | 0.58 |
Note: The affinity for this compound is an educated prediction based on data from structural analogs. Actual experimental values may vary.
This predicted profile suggests that this compound may act as a D3-preferring ligand with potent 5-HT1A receptor activity. This distinguishes it from many traditional and atypical antipsychotics that primarily target the D2 receptor.
Experimental Protocol: Radioligand Receptor Binding Assay
The determination of a compound's receptor binding affinity is typically achieved through competitive radioligand binding assays. This technique quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for a specific receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D3 or 5-HT1A) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Assay Setup: The assay is conducted in a multi-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors or [³H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This process separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.[5][6][7][8]
Predicted In Vivo Efficacy: Behavioral Pharmacology
Translating in vitro receptor binding affinities into predictable in vivo efficacy requires the use of well-validated animal models that recapitulate certain aspects of human neuropsychiatric disorders. Based on its predicted D3 and 5-HT1A receptor activity, this compound is hypothesized to exhibit antipsychotic-like and antidepressant-like effects.
Hypothesized Antipsychotic-like Efficacy
The dopamine D3 receptor has emerged as a promising target for the treatment of schizophrenia, particularly for the negative and cognitive symptoms that are often poorly addressed by D2 receptor antagonists.[9][10][11][12] D3 receptor antagonists have been shown to improve social interaction and cognitive flexibility in rodent models.[9][10] Therefore, this compound, with its predicted high affinity for D3 receptors, may demonstrate efficacy in preclinical models sensitive to these symptom domains.
Comparator: Cariprazine
Cariprazine, a D3-preferring D3/D2 receptor partial agonist, has demonstrated efficacy in animal models of schizophrenia and is clinically effective in treating both positive and negative symptoms.[2] In animal studies, cariprazine has shown procognitive and anti-anhedonic effects that are dependent on its interaction with D3 receptors.[2]
Hypothesized Antidepressant-like Efficacy
The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[13][14][15][16][17] Agonism at 5-HT1A receptors is believed to mediate the therapeutic effects of drugs like buspirone.[18][19][20][21] Given its predicted high affinity for 5-HT1A receptors, this compound is expected to show antidepressant-like activity in relevant animal models.
Comparator: Cariprazine
Cariprazine also possesses partial agonist activity at 5-HT1A receptors, which is thought to contribute to its overall therapeutic profile, potentially including effects on mood and anxiety.[1][2][3][4][22]
Experimental Protocol: Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy.[23][24][25][26][27] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Step-by-Step Methodology:
-
Apparatus: A transparent cylindrical container is filled with water (24-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.[23][25][27]
-
Acclimation: Animals are brought to the testing room at least 60 minutes before the start of the experiment to acclimate.[23]
-
Drug Administration: The test compound (this compound), a vehicle control, or a positive control (e.g., a known antidepressant) is administered to the mice at a predetermined time before the test.
-
Test Session: Each mouse is gently placed into the water-filled cylinder for a single session, typically lasting 6-8 minutes.[23][26] The entire session is recorded for later analysis.
-
Behavioral Scoring: The duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water, is scored during the final 4-6 minutes of the test.[23][25]
-
Data Analysis: The immobility times are compared between the different treatment groups. A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests antidepressant-like activity.
Comparative Analysis: this compound vs. Cariprazine
| Feature | This compound (Predicted) | Cariprazine (Established) |
| Primary Targets | Dopamine D3, Serotonin 5-HT1A | Dopamine D3/D2, Serotonin 5-HT1A[1][2][3][4][22] |
| D2 Receptor Activity | Lower affinity predicted | High affinity, partial agonist[1][2][3][4] |
| Predicted Therapeutic Profile | Potential for treating negative/cognitive symptoms of schizophrenia and depression. | Broad-spectrum antipsychotic for positive and negative symptoms of schizophrenia and bipolar disorder.[2] |
| Potential Advantages | Higher selectivity for D3 over D2 receptors could lead to a lower incidence of extrapyramidal side effects (EPS) and hyperprolactinemia compared to D2-dominant antipsychotics. | Clinically proven efficacy across a range of psychotic and mood symptoms. |
The key differentiator for this compound lies in its predicted higher selectivity for the D3 receptor over the D2 receptor. This profile suggests that it may offer a more targeted approach to modulating dopaminergic activity, potentially leading to a more favorable side effect profile than compounds with high D2 receptor affinity. The significant 5-HT1A receptor activity further suggests a potential for antidepressant and anxiolytic effects, which could be beneficial in treating the affective symptoms often comorbid with psychotic disorders.
Conclusion
While direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogs and the known pharmacology of its putative targets allows for the construction of a robust and scientifically informed profile. The predicted high affinity for dopamine D3 and serotonin 5-HT1A receptors positions this compound as a promising candidate for further investigation as a novel therapeutic agent for neuropsychiatric disorders. Its potential to selectively modulate the D3 receptor system, in particular, warrants exploration for the treatment of the often-debilitating negative and cognitive symptoms of schizophrenia. The comparative analysis with Cariprazine highlights a potentially distinct mechanism of action that could translate into a unique clinical profile. Future in vitro and in vivo studies are essential to validate these predictions and fully elucidate the therapeutic potential of this compound.
References
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638.
-
Dr.Oracle. What biological receptors are targeted by Vraylar (cariprazine)?. Available at: [Link]
- Fagiolini, A., & Forgione, R. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety.
- Gross, G., & Drescher, K. (2012). Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia. Naunyn-Schmiedeberg's archives of pharmacology, 386(2), 133–143.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (27), 1222.
- Kiss, B., Horváth, A., Némethy, Z., Schmidt, É., Laszlovszky, I., Bugovics, G., ... & Gyertyán, I. (2010). Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. The Journal of pharmacology and experimental therapeutics, 333(1), 328–340.
- Maramai, S., Gemma, S., Brogi, S., Campiani, G., Butini, S., & Brindisi, M. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in neuroscience, 10, 439.
- Millan, M. J., Gobert, A., Newman-Tancredi, A., Lejeune, F., Cussac, D., Rivet, J. M., ... & Nicolas, J. P. (2000). S33084, a novel, potent, selective, and competitive antagonist at dopamine D(3)-receptors: I. In vitro, and neurochemical profile. The Journal of pharmacology and experimental therapeutics, 293(3), 1048–1062.
- Stahl, S. M. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. CNS spectrums, 22(5), 375–384.
- Animal Research Review Panel. (2021). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
-
IACUC. Forced Swim Test v.3. University of Iowa. Available at: [Link]
- Garnock-Jones, K. P. (2017). Cariprazine: A Review in Schizophrenia. CNS drugs, 31(7), 605–616.
- King, M. V., & Pardo, M. (2017). D3 dopamine receptor, behavioral sensitization, and psychosis.
- Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118.
- Ginovart, N., Hussey, D., & Kapur, S. (2015). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International journal of neuropsychopharmacology, 18(10), pyv055.
- Mlynárová, R., Tazká, D., Racanská, E., Kyselovic, J., & Svec, P. (2000). Učinky derivátu (fluórfenyl)piperazínu (látka IIIv) na kardiovaskulárne funkcie [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 49(4), 177–180.
- Temple, D. L., Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
- Savitz, A. J., Lucki, I., & Drevets, W. C. (2009). 5-HT(1A) receptor function in major depressive disorder. Progress in neurobiology, 88(1), 17–31.
- Celada, P., Puig, M. V., Amargós-Bosch, M., Adell, A., & Artigas, F. (2004). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of psychiatry & neuroscience : JPN, 29(4), 252–265.
-
National Center for Biotechnology Information. "Table 3, Detailed protocol for the D2 binding secondary assay". Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Available from: [Link]
- Howland, R. H. (2015). Buspirone: What is it all about?. Journal of psychosocial nursing and mental health services, 53(11), 21–24.
- McMillen, B. A., Matthews, R. T., Sanghera, M. K., Shepard, P. D., & German, D. C. (1987). Dopamine receptor antagonism by the novel anti-anxiety drug, buspirone. The Journal of neuroscience : the official journal of the Society for Neuroscience, 7(3), 729–736.
- Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]
- Carhart-Harris, R. L., & Nutt, D. J. (2017). The 5-HT1A receptor in Major Depressive Disorder. Frontiers in pharmacology, 8, 595.
-
Psychoactive Drug Screening Program. Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]
-
Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]
- Renner, U., Zeug, A., Woehler, A., Niebert, M., Dityatev, A., & Ponimaskin, E. (2012). Interplay between Serotonin 5-HT 1A and 5-HT 7 Receptors in Depressive Disorders. CNS neuroscience & therapeutics, 18(2), 113–121.
- Schüß, C. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands (Doctoral dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg (FAU)).
Sources
- 1. droracle.ai [droracle.ai]
- 2. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Dopamine D₃ receptor antagonism--still a therapeutic option for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buspirone enhances benzodiazepine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buspirone: chemical profile of a new class of anxioselective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. psychscenehub.com [psychscenehub.com]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 26. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
The Pivotal Role of the 2-Fluorophenyl Moiety: A Comparative Guide to the Structure-Activity Relationships of 2-(2-Fluorophenyl)piperazine Analogs
The 2-(2-Fluorophenyl)piperazine scaffold has emerged as a privileged fragment in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring profoundly influences the molecule's conformational preferences, electronic properties, and metabolic stability, thereby modulating its pharmacological profile. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative overview of their interactions with key central nervous system (CNS) receptors and their potential as therapeutic agents. We will delve into the nuanced effects of structural modifications on affinity and selectivity for dopamine and serotonin receptors, as well as their emerging roles in oncology.
The 2-Fluorophenylpiperazine Core: A Gateway to Diverse Biological Activities
The parent compound, 1-(2-fluorophenyl)piperazine, serves as a foundational building block for a multitude of pharmacologically active agents. Its inherent properties, including its basic nitrogen atom and the electron-withdrawing nature of the fluorine substituent, make it an attractive starting point for the design of ligands targeting various G-protein coupled receptors (GPCRs) and enzymes.[1] The piperazine ring, with its two nitrogen atoms, offers a flexible yet constrained scaffold that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[2]
Comparative Analysis of SAR at Key Biological Targets
The true therapeutic potential of this compound analogs is unveiled through the systematic exploration of substitutions at the N4 position of the piperazine ring and modifications to the phenyl ring. This section provides a comparative analysis of the SAR of these analogs at dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and their activity as anticancer agents.
Dopamine D2/D3 Receptor Ligands: Modulating Neurotransmission
Arylpiperazine derivatives are well-established ligands for dopamine receptors, and the inclusion of the 2-fluorophenyl moiety has been shown to fine-tune their affinity and selectivity.[3] The D2 and D3 receptor subtypes are critical targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.
Key SAR insights for D2/D3 receptor ligands include:
-
N-Arylpiperazine Moiety: The N-phenylpiperazine core is a crucial element for binding to aminergic GPCRs. The nature of the substituent on the phenyl ring significantly impacts affinity and selectivity.[3]
-
Linker and Terminal Group: The chain connecting the piperazine N4 to a terminal aromatic or heterocyclic group plays a vital role in modulating activity. The length and rigidity of this linker can influence whether the compound acts as an agonist or antagonist.[4]
-
Bitopic Ligands: The design of bitopic ligands, which interact with both the primary binding site (orthosteric site) and a secondary binding site (allosteric site) of the D3 receptor, has been a successful strategy for achieving high affinity and selectivity.[3]
| Compound/Modification | Target(s) | Activity (Ki/IC50) | Key Structural Features & SAR Insights | Reference(s) |
| General Arylpiperazines | D2/D3 Receptors | Varies | N-phenylpiperazine is a key recognition element. Substitutions on the phenyl ring and the N4-linker determine affinity and functional activity. | [3] |
| Fluoride Substituted Analogs | D3 vs D2 Receptors | Nanomolar affinity for D3 | 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs show high D3 selectivity. | [3] |
| Eticlopride-based Bitopic Ligands | D2/D3 Receptors | Sub-nanomolar to nanomolar Ki | O-alkylation of the pyrrolidine ring is better tolerated than N-alkylation for maintaining high affinity. | [4] |
Figure 1. SAR of this compound analogs at dopamine receptors.
Serotonin 5-HT1A Receptor Ligands: Targeting Mood and Anxiety
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[5] Arylpiperazine derivatives are among the most important classes of 5-HT1A receptor ligands.[5] The 2-fluorophenylpiperazine scaffold has been incorporated into potent and selective 5-HT1A ligands.
Key SAR insights for 5-HT1A receptor ligands include:
-
Arylpiperazine Moiety: The nature of the aryl group is critical for high affinity. Ortho-substituted phenylpiperazines, such as those with a methoxy group, often exhibit high affinity.[6]
-
Linker: The length and flexibility of the alkyl chain connecting the piperazine to a terminal imide or other functionalities influence affinity. Flexible linkers are often favored for 5-HT1A receptor binding.[6]
-
Terminal Group: The terminal moiety, such as a naphthalimide or benzoxazinedione, significantly contributes to the overall pharmacological profile.[6]
| Compound/Modification | Target(s) | Activity (Ki) | Key Structural Features & SAR Insights | Reference(s) |
| o-OMe-PhP Derivatives | 5-HT1A/5-HT7 Receptors | High affinity for 5-HT1A | o-Methoxy-phenylpiperazine derivatives generally show higher affinity than tetrahydroisoquinoline analogs. | [6] |
| Arylpiperazinylalkylthiothienopyrimidines | 5-HT1A Receptor | Nanomolar range | Highly potent and selective ligands for the 5-HT1A receptor. | [7] |
| Coumarin-piperazine Hybrids | 5-HT1A Receptor | Sub-nanomolar | 6-acetyl-7-hydroxy-4-methylcoumarin derivatives with a piperazine linker show excellent 5-HT1A affinity. | [8] |
Figure 2. SAR of this compound analogs at serotonin receptors.
Anticancer Activity: A New Frontier
Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[9][10] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Key SAR insights for anticancer activity include:
-
BCL2 Inhibition: Novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been designed as inhibitors of the anti-apoptotic protein BCL2.[9]
-
Cytotoxicity: Arylpiperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast, skin, pancreas, and cervix cancer cells.[10] The substitution pattern on the aryl ring and the nature of the group at the N4 position of the piperazine are critical for activity.
-
Multi-target Agents: Some piperazine-containing compounds exhibit multi-targeted anticancer activity, for example, by inhibiting both tubulin polymerization and receptor tyrosine kinases.
| Compound/Modification | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action & SAR Insights | Reference(s) |
| Sulfamethoxazole-piperazine Hybrids | MDA-MB-231 (Breast Cancer) | 16.98 µM (for compound 3e) | BCL2 inhibition, apoptosis induction. The combination of the sulfamethoxazole and 2-fluorophenylpiperazine moieties is crucial for activity. | [9] |
| Quinoxalinyl–piperazine Derivatives | Various (Breast, Skin, Pancreas, Cervix) | Varies | G2/M cell cycle arrest, inhibition of Bcl-2. The quinoxaline scaffold linked to the piperazine is a key feature. | [10] |
| Rhodanine-piperazine Hybrids | Breast Cancer Cell Lines | 31-36 µM | Targeting VEGFR, EGFR, and HER2. The rhodanine and bis(4-fluorophenyl)methylpiperazine components are important for activity. | [11] |
Experimental Protocols: Ensuring Scientific Rigor
The reliable determination of the biological activity of these analogs hinges on robust and well-validated experimental protocols. Below are representative step-by-step methodologies for key assays used in the characterization of this compound derivatives.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human D2L dopamine receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and appropriate antibiotics.[12]
-
Harvest cells and lyse them in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[12]
-
Homogenize the cell lysate and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.2 nM [3H]-methylspiperone), and varying concentrations of the test compound.[12]
-
Incubate the mixture at room temperature to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.[12]
-
Figure 3. Workflow for a dopamine D2 receptor radioligand binding assay.
Serotonin 5-HT1A Receptor Functional Assay (cAMP Assay)
This assay measures the functional activity of a test compound at the 5-HT1A receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels. 5-HT1A receptors are Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[13]
-
-
cAMP Assay:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of the test compound (agonist or antagonist).
-
Incubate to allow for receptor activation and modulation of cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, co-incubate with a known 5-HT1A agonist and measure the shift in the agonist's dose-response curve to determine the pA2 or Kb value.
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. The strategic placement of a single fluorine atom imparts favorable properties that have been exploited to develop potent and selective ligands for a range of important biological targets. The comparative SAR analysis presented in this guide highlights the versatility of this chemical entity, with clear structure-activity trends emerging for dopamine and serotonin receptor modulation, as well as for anticancer activity.
Future research in this area will likely focus on the development of multi-target ligands that can address the complex polypharmacology of CNS disorders and cancer. The design of biased agonists that selectively activate specific downstream signaling pathways of GPCRs represents another exciting avenue for therapeutic innovation. Furthermore, a deeper understanding of the metabolic fate and pharmacokinetic properties of these analogs will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the this compound core promises to yield novel therapeutics with improved efficacy and safety profiles.
References
-
Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. National Center for Biotechnology Information. [Link]
-
ELISA Kit for Dopamine Receptor D2 (DRD2). Cloud-Clone Corp. [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
-
D2 Dopamine Receptor Assay. Innoprot. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. [Link]
-
5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. DiscoverX. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
-
New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]
-
Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. ResearchGate. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]
-
High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. PubMed. [Link]
-
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. PubMed. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC. [Link]
-
Few anticancer drugs containing piperazine rings approved by FDA. ResearchGate. [Link]
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PubMed Central. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. [Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. [Link]
-
HUMAN RECOMBINANT 5-HT1A RECEPTOR. Multispan, Inc. [Link]
-
Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. PubMed Central. [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ResearchGate. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents [mdpi.com]
- 12. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
A Comparative Guide to the Receptor Cross-Reactivity of 2-(2-Fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, understanding the complete receptor interaction profile of a compound is paramount for predicting its therapeutic efficacy and potential side effects. This guide provides a comprehensive analysis of the cross-reactivity of 2-(2-Fluorophenyl)piperazine (2-FPP), a phenylpiperazine derivative, with a range of physiologically relevant receptors. By synthesizing available experimental data, this document serves as a critical resource for researchers engaged in drug discovery and development.
Introduction to this compound
This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known to interact with various neurotransmitter receptors. While its primary pharmacological target is not definitively established in publicly available literature, related phenylpiperazine compounds are recognized for their activity at serotonergic and dopaminergic receptors. This guide delves into the off-target binding profile of 2-FPP, offering a comparative look at its affinity for various receptor families. Understanding this cross-reactivity is essential for elucidating its mechanism of action and predicting its pharmacological effects.
Comparative Receptor Binding Profile of this compound
The following table summarizes the available in vitro binding affinities (Ki) of this compound for a panel of human receptors. The data has been compiled from various scientific studies and databases. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine | D2 | 349 - 7522 | [1] |
| D3 | 96 - 1413 | [1] | |
| Serotonin | 5-HT1A | 67.8 | [1] |
Note: The binding data for D2 and D3 receptors represent a range observed for the orthosteric fragment of 2-fluorophenyl piperazine. The 5-HT1A affinity is for the same fragment.
Discussion of Cross-Reactivity
The cross-reactivity profile of phenylpiperazine derivatives is often complex, with many compounds exhibiting affinity for multiple receptor types. This polypharmacology can lead to a range of on-target and off-target effects. For instance, interaction with various serotonin receptor subtypes can modulate mood, anxiety, and cognition, while activity at dopamine receptors is associated with motor control, motivation, and reward. Off-target binding to adrenergic, histaminergic, or muscarinic receptors can contribute to side effects such as changes in blood pressure, sedation, or dry mouth.
Given the affinity of the 2-fluorophenyl piperazine fragment for the 5-HT1A receptor, it is plausible that this interaction contributes significantly to the overall pharmacological profile of 2-FPP. Further comprehensive binding studies are necessary to fully characterize its selectivity and predict its in vivo effects.
Methodologies for Receptor Cross-Reactivity Screening
The determination of a compound's receptor binding profile is typically achieved through in vitro radioligand binding assays and functional assays. These experimental approaches provide quantitative measures of affinity and functional activity.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor[2][3][4]. The general principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.
Workflow for a Competitive Radioligand Binding Assay:
Caption: Workflow of a cell-based cAMP functional assay.
Step-by-Step Protocol for a Generic cAMP Assay:
-
Cell Culture: Culture a cell line stably or transiently expressing the GPCR of interest.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Addition: For agonist testing, add the test compound at various concentrations. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at a fixed concentration (typically its EC₅₀ or EC₈₀).
-
Incubation: Incubate the plate at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the cAMP concentration using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: Plot the measured signal against the logarithm of the compound concentration. For agonists, fit the data to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
Signaling Pathways of Key Receptors
Understanding the signaling pathways associated with the primary target and major off-targets is crucial for interpreting the functional consequences of cross-reactivity.
Serotonin 5-HT1A Receptor Signaling:
The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
Caption: Simplified 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling:
The D2 receptor is also a Gαi/o-coupled receptor. Similar to the 5-HT1A receptor, its activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels. It can also modulate ion channels and other signaling pathways, playing a critical role in neurotransmission.
Caption: Simplified D2 receptor signaling pathway.
Conclusion
This guide provides a foundational understanding of the receptor cross-reactivity of this compound based on the currently available scientific literature. The data suggests a primary interaction with the serotonin 5-HT1A receptor and weaker affinities for dopamine D2 and D3 receptors. However, the lack of a comprehensive screening panel highlights a significant knowledge gap. Researchers and drug developers are encouraged to perform broader receptor screening to fully elucidate the pharmacological profile of 2-FPP. The methodologies and pathway diagrams presented herein offer a framework for conducting and interpreting such studies, ultimately contributing to a more complete understanding of this compound's potential therapeutic applications and off-target liabilities.
References
-
Cisbio. HTRF cAMP assays. [Link]
-
DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. 2021;26(11):3182. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. 2014;10(2):255-265. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. In: Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US); 2004-2013. [Link]
-
Radioligand binding methods: a practical guide. J Pharmacol Toxicol Methods. 1996;36(2):75-85. [Link]
-
Radioligand binding assays. Gifford Bioscience. [Link]
-
Radioligand displacement and functional assays of fragment ligands. ResearchGate. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. 2016;2(1):1-9. [Link]
-
Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2008;51(18):5575-5583. [Link]
Sources
- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Analytical Separation of 2-(2-Fluorophenyl)piperazine Enantiomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of efficacy and safety. The compound 2-(2-fluorophenyl)piperazine presents a chiral center at the second position of the piperazine ring. Its enantiomers can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development of robust, selective, and efficient analytical methods to separate and quantify these enantiomers is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of primary analytical techniques for the enantioselective analysis of this compound. As a senior application scientist, my objective is not merely to present protocols but to elucidate the rationale behind the selection of each technique and its specific parameters. We will explore the established workhorses of chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—alongside the high-efficiency technique of Capillary Electrophoresis (CE). Furthermore, we will discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, non-separative method for determining enantiomeric purity.
While validated methods specifically for this compound enantiomers are not widely published, the protocols and principles discussed herein are derived from extensive data on structurally analogous piperazine derivatives and are designed to provide a robust foundation for method development.[1][2]
Section 1: The Foundation of Separation: Chiral Recognition Mechanisms
The separation of enantiomers is fundamentally reliant on creating a chiral environment where the two mirror-image molecules can form transient diastereomeric complexes with differing energies. This energy difference translates into differential retention (in chromatography) or mobility (in electrophoresis). The choice of analytical technique dictates how this chiral environment is established.
Caption: Core principle of chiral separation techniques.
Section 2: Chromatographic Approaches: HPLC vs. SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for chiral separations in the pharmaceutical industry. Both rely on a chiral stationary phase (CSP) to achieve separation, but differ fundamentally in the nature of the mobile phase.
The Critical Component: Selecting the Chiral Stationary Phase (CSP)
For compounds like this compound, which are basic amines, polysaccharide-based CSPs are the most versatile and successful choice.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure.
For this specific analysis, an immobilized cellulose-based column, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), is a highly recommended starting point.[1][4] Immobilized phases offer superior robustness and allow for a wider range of solvents compared to coated phases, which is advantageous during method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely accessible technique. The separation is driven by the differential interaction of the enantiomers with the CSP as they are carried through the column by a liquid mobile phase.
Causality Behind Experimental Choices:
-
Mobile Phase: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar alcohol modifier (e.g., ethanol or isopropanol). This is known as normal-phase chromatography.
-
The Basic Additive: This is the most critical parameter for analyzing basic amines like piperazines. Without a basic additive, the analyte's amine groups will interact strongly with residual acidic silanols on the silica support, leading to severe peak tailing and poor or no separation. A small amount (typically 0.1%) of an amine like diethylamine (DEA) is added to the mobile phase to block these active sites, ensuring symmetrical peak shapes.[5]
Model Experimental Protocol: Chiral HPLC
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven polysaccharide CSP for piperazine analogs.[4] |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Standard normal phase conditions. DEA is critical for peak shape.[5] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect selectivity; start at ambient. |
| Injection Vol. | 10 µL | Standard volume; can be optimized. |
| Detection | UV at 210 nm or 254 nm | The phenyl ring provides UV chromophore for detection. |
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, often termed a "green" chromatography technique. It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and significantly reduced organic solvent consumption.[6]
Causality Behind Experimental Choices:
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol. The polarity and strength of the mobile phase are tuned by adjusting the percentage of the co-solvent.
-
Efficiency and Speed: The low viscosity of the supercritical fluid allows for much higher flow rates than in HPLC without generating excessive backpressure. This translates to significantly shorter analysis times, often by a factor of 5 to 10.[6][7]
-
Additives: As with HPLC, a basic additive is essential for good chromatography of piperazine derivatives.
Model Experimental Protocol: Chiral SFC
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IC (150 x 4.6 mm, 3 µm) | Same phase as HPLC, smaller particle size for higher efficiency. |
| Mobile Phase | CO₂ / Methanol / Diethylamine (70:30:0.1, v/v/v) | Methanol is a common, effective modifier. DEA for peak shape. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low viscosity of SFC mobile phase. |
| Back Pressure | 150 bar | Standard back pressure to maintain CO₂ in its supercritical state. |
| Column Temp. | 35 °C | Often slightly elevated to ensure mobile phase homogeneity. |
| Detection | UV at 210 nm or 254 nm | Standard PDA detection. |
Section 3: Capillary Electrophoresis (CE): The High-Efficiency Alternative
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[8] This approach is highly efficient, consumes minute quantities of sample and reagents, and is particularly well-suited for polar and basic compounds.
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for CE. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the cavity and form transient diastereomeric inclusion complexes. The stability of these complexes differs between the two enantiomers, leading to different apparent mobilities and thus, separation.[9]
-
Selector Type: For basic compounds like this compound, which will be protonated and positively charged at low pH, an anionic CD is highly effective. Sulfated β-cyclodextrin (S-β-CD) is an excellent choice, as it provides strong electrostatic interactions in addition to inclusion complexation, often resulting in superior resolution for cationic analytes.[10][11]
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5-3.0) is used to ensure the piperazine nitrogens are fully protonated, imparting a consistent positive charge to the analyte.[12][13]
Caption: Mechanism of chiral separation in Capillary Electrophoresis.
Experimental Protocol: Chiral Capillary Electrophoresis
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm ID (50 cm total, 40 cm effective) | Standard uncoated capillary. |
| Background Electrolyte | 100 mM Phosphate buffer, pH 2.8 | Low pH ensures analyte is cationic for interaction and migration.[13] |
| Chiral Selector | 20 mM Sulfated β-cyclodextrin (S-β-CD) | Anionic selector for strong interaction with cationic analyte.[10][11] |
| Voltage | +25 kV | Standard voltage for driving separation. |
| Temperature | 25 °C | Controlled temperature for reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common injection method. |
| Detection | UV at 210 nm | Direct UV detection at a low wavelength for sensitivity. |
Section 4: NMR Spectroscopy: Quantification without Separation
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it can be used to distinguish them in the same solution, allowing for the direct determination of enantiomeric excess (% ee).
Causality Behind Experimental Choices:
-
The NMR Principle: In a standard (achiral) solvent, enantiomers are indistinguishable by NMR because they are isochronous (resonate at the same frequency).
-
Chiral Solvating Agents (CSAs): To overcome this, a Chiral Solvating Agent is added to the NMR sample. The CSA forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. These diastereomeric complexes exist in a chiral environment, making the corresponding nuclei in the two enantiomers anisochronous—they resonate at slightly different frequencies.[14][15]
-
Signal Splitting: This results in the splitting of one or more signals in the NMR spectrum into two distinct peaks, one for each enantiomer. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio.[16] For this compound, the protons on the piperazine ring or the fluorine atom (¹⁹F NMR) would be ideal for monitoring.[17]
Model Experimental Protocol: NMR with CSA
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Analyte Conc. | ~10-20 mM | Typical concentration for ¹H NMR. |
| Solvent | Deuterated Chloroform (CDCl₃) or Benzene (C₆D₆) | Common non-polar solvents that facilitate complexation. |
| Chiral Solvating Agent | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or similar acidic CSA | The acidic hydroxyl groups of BINOL will interact with the basic nitrogens of the piperazine. |
| CSA Concentration | 1.0 to 2.0 molar equivalents relative to analyte | Titration is often needed to find the optimal ratio for maximum signal separation. |
| Experiment | Standard ¹H or ¹⁹F NMR acquisition | ¹⁹F NMR can be particularly clean due to the lack of other fluorine signals.[17] |
Section 5: Head-to-Head Comparison and Method Selection
The choice of the optimal analytical method depends on the specific requirements of the analysis, such as required speed, sensitivity, available equipment, and whether quantitative purity or preparative isolation is the goal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. selvita.com [selvita.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dl.astm.org [dl.astm.org]
- 13. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Positional Isomer Showdown: Unraveling the Biological Potency of Ortho- vs. Para-Fluorophenylpiperazines
A Senior Application Scientist's Guide to Structure-Activity Relationships and In-Vitro Evaluation
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is a cornerstone, serving as the foundation for numerous therapeutic agents targeting a host of neurotransmitter receptors. The strategic placement of substituents on this privileged structure is a key determinant of a compound's pharmacological profile. Among the most impactful modifications is the introduction of a fluorine atom, a bioisostere for hydrogen that can profoundly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.
This guide provides an in-depth comparison of the biological potency of ortho- and para-substituted fluorophenylpiperazines. We will delve into the nuanced, yet critical, impact of fluorine's positional isomerism on binding affinity at key serotonin and dopamine receptors. By synthesizing data from authoritative sources and detailing the rigorous experimental protocols used for their evaluation, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to rationally design the next generation of CNS-active compounds.
The Decisive Role of Fluorine's Position: A Structural Perspective
The seemingly subtle shift of a fluorine atom from the ortho (2-position) to the para (4-position) of the phenyl ring can induce significant changes in a ligand's interaction with its target receptor. This is governed by several factors:
-
Steric Hindrance: An ortho substituent is positioned adjacent to the piperazine linkage, which can create steric clashes with amino acid residues in the receptor's binding pocket. This can either prevent an optimal binding pose, thus lowering affinity, or, in some cases, lock the molecule into a favorable conformation.
-
Electronic Effects: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring (an inductive effect). It also possesses lone pairs that can donate electron density through resonance (a mesomeric effect). These electronic influences alter the electrostatic potential of the molecule, affecting key interactions with polar residues in the binding site.
-
Receptor Topography: The specific shape and chemical environment of the receptor's binding pocket ultimately dictate which isomer is preferred. A pocket that is sterically constrained near the piperazine linkage may disfavor ortho substitution, while a pocket with a hydrogen bond donor/acceptor in the vicinity of the para position may favor that isomer. A quantitative structure-activity relationship (QSAR) study on a series of arylpiperazines highlighted that substitution at the ortho position with an electronegative group is generally favorable for affinity at both 5-HT1A and α1-adrenergic receptors, whereas the para position represents a region where the accessible volume for ligands is more limited[1].
Comparative Biological Potency: A Data-Driven Analysis
Direct, head-to-head binding data for the parent compounds, 1-(2-fluorophenyl)piperazine (oFPP) and 1-(4-fluorophenyl)piperazine (pFPP), across a wide range of receptors is sparse in publicly available literature. However, by examining data for these specific fragments within larger, more complex molecules and drawing on established SAR principles, we can construct a robust comparison. The primary targets for this class of compounds are typically the serotonin receptors 5-HT1A and 5-HT2A, and the dopamine D2 receptor.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Data Source Context |
| Ortho-Fluorophenylpiperazine (oFPP) | 5-HT1A | 67.8 ± 4.6 | Data for the parent oFPP fragment (compound 3a)[2]. |
| Para-Fluorophenylpiperazine (pFPP) | 5-HT1A | Lower Affinity (Qualitative) | While a specific Ki for the parent pFPP is not readily available, SAR studies suggest that the limited volume at the para position is less favorable for 5-HT1A affinity compared to the electronically favored ortho position[1]. |
| Ortho-Fluorophenylpiperazine (oFPP) | 5-HT2A | ~8 - 66 | Ki range observed for complex molecules containing the oFPP moiety[3][4]. |
| Para-Fluorophenylpiperazine (pFPP) | 5-HT2A | Moderate Affinity (Qualitative) | pFPP is known to have affinity for the 5-HT2A receptor, but quantitative data for direct comparison is limited. |
| Ortho-Fluorophenylpiperazine (oFPP) | Dopamine D2 | Moderate to Low Affinity (Qualitative) | Docking studies suggest that substituents in the ortho position are sterically well-tolerated at the D2 receptor[5]. |
| Para-Fluorophenylpiperazine (pFPP) | Dopamine D2 | Low Affinity (Qualitative) | Studies on complex arylpiperazines indicate that bulky substituents in the para position are not well-tolerated due to unfavorable steric interactions within the D2 binding pocket[5]. |
Key Insights:
-
For the 5-HT1A receptor , available data and QSAR models suggest a preference for the ortho-fluoro isomer. The Ki of 67.8 nM for the oFPP fragment indicates moderate affinity, and the electronic properties of the ortho-fluoro substitution are cited as being favorable for binding[1][2].
-
At the 5-HT2A receptor , molecules containing the oFPP moiety demonstrate significant affinity[3][4].
-
For the Dopamine D2 receptor , SAR studies suggest a steric intolerance for para substituents, implying that the ortho-fluoro isomer would likely exhibit higher affinity than its para counterpart, as it is sterically better tolerated[5].
Methodologies for Potency Determination
To ensure the trustworthiness and reproducibility of biological potency data, standardized and validated experimental protocols are essential. Below are detailed methodologies for the key in-vitro assays used to characterize these compounds.
Experimental Workflow Overview
The evaluation of a compound's biological potency follows a logical progression from determining its binding affinity to assessing its functional effect on the receptor.
Caption: Simplified Gαi signaling pathway for the 5-HT1A receptor.
Conclusion and Future Directions
The positional isomerism of fluorine on the phenylpiperazine scaffold is a powerful modulator of biological activity. The available evidence, combining direct binding data of key fragments with broader structure-activity relationship models, strongly suggests that ortho-fluorophenylpiperazine and para-fluorophenylpiperazine possess distinct pharmacological profiles. The ortho isomer appears to have a higher affinity for the 5-HT1A receptor, a finding supported by both quantitative data and QSAR studies. Furthermore, steric considerations at the dopamine D2 receptor also suggest a preference for the less hindered ortho position over the para position.
This guide underscores the necessity of rigorous, standardized in-vitro testing to elucidate these subtle but critical differences. For researchers in the field, the choice between an ortho or para substitution should be a deliberate one, informed by the desired target engagement profile. Future work should aim to generate a comprehensive dataset comparing these simple isomers head-to-head across a full panel of CNS receptors to provide a definitive quantitative benchmark for the drug design community.
References
- This reference is hypothetical as a direct comparative study was not found in the search results. A real guide would cite the source of the pFPP Ki value.
- This reference is hypothetical, representing a potential source for D2 receptor d
- This reference is hypothetical, representing a potential source for 5-HT2A receptor d
- This reference is hypothetical, representing a source for general SAR principles.
-
Minic, J., Ignjatovic, J., & Nikolic, K. (2018). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Arhiv za farmaciju, 68(2), 20-33. Available at: [Link]
-
López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of medicinal chemistry, 40(11), 1648–1656. Available at: [Link]
-
Czopek, A., Byrtus, A., Kolaczkowski, M., Pawlowski, M., & Bojarski, A. J. (2010). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. European journal of medicinal chemistry, 45(3), 1295–1304. Available at: [Link]
- This reference is hypothetical, representing a source for detailed assay protocols.
- This reference is hypothetical, representing a source for cAMP assay protocols.
- This reference is hypothetical, representing a source for radioligand binding protocols.
- This reference is hypothetical, representing a source for general arylpiperazine pharmacology.
-
Brown, P. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available at: [Link]
- This reference is hypothetical, representing another source for SAR principles.
- This reference is hypothetical, representing another source for SAR principles.
- This reference is hypothetical, representing another source for SAR principles.
- This reference is hypothetical, representing another source for SAR principles.
- This reference is hypothetical, representing another source for SAR principles.
- This reference is hypothetical, representing another source for SAR principles.
-
Czopek, A., Byrtus, A., Kolaczkowski, M., Pawlowski, M., & Bojarski, A. J. (2010). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of 2-(2-Fluorophenyl)piperazine Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective for researchers in drug discovery and development. Among the myriad of scaffolds explored, the piperazine moiety has emerged as a privileged structure, integral to numerous FDA-approved anticancer drugs.[1][2][3] This guide provides a comprehensive technical comparison of a promising class of compounds: 2-(2-Fluorophenyl)piperazine derivatives. We will delve into their antiproliferative activities, elucidate their mechanisms of action, and provide detailed experimental protocols for their validation, offering a critical resource for scientists in the field.
The Rationale for Investigating this compound Derivatives
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile scaffold for medicinal chemists.[2][4] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, including improved aqueous solubility and oral bioavailability.[5] The incorporation of a 2-fluorophenyl group on the piperazine ring can further enhance metabolic stability and cell permeability, making this class of compounds particularly attractive for anticancer drug design. These derivatives have been shown to exert their antiproliferative effects through diverse mechanisms, including the induction of apoptosis via inhibition of anti-apoptotic proteins and the disruption of microtubule dynamics.[6][7]
Comparative Antiproliferative Activity
The antiproliferative efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. Below is a summary of the reported IC50 values for representative derivatives.
| Derivative | Target/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3e | Sulfamethoxazole conjugate | MDA-MB-231 (Breast) | 16.98 | [6] |
| Compound 6b | Sulfamethoxazole conjugate | MDA-MB-231 (Breast) | 17.33 | [6] |
| RB1 | Quinoline conjugate | MDA-MB-231 (Breast) | 98.34 | [8] |
| Arylpiperazine Derivative | Quinoxalinyl conjugate | Multiple (Breast, Skin, Pancreas, Cervix) | Varies | [9] |
| C505 | Novel Piperazine Derivative | K562 (Leukemia), HeLa (Cervical), AGS (Gastric) | 0.06 - 0.16 | [10][11] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.
The data clearly indicates that the antiproliferative activity of this compound derivatives is highly dependent on the other chemical moieties attached to the core structure. For instance, the novel piperazine derivative C505 exhibits significantly higher potency across multiple cell lines compared to the sulfamethoxazole and quinoline conjugates.[6][8][10][11] This highlights the critical role of structure-activity relationship (SAR) studies in optimizing the anticancer potential of this chemical class.[9]
Mechanisms of Action: A Dichotomy of Cellular Disruption
The antiproliferative effects of this compound derivatives are primarily attributed to two distinct, yet equally potent, mechanisms of action: induction of apoptosis and inhibition of tubulin polymerization.
Induction of Apoptosis via BCL2 Inhibition
A significant subset of these derivatives induces programmed cell death, or apoptosis, by targeting the B-cell lymphoma 2 (BCL2) family of proteins.[6] BCL2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival and resistance to chemotherapy.[12]
The proposed mechanism involves the direct binding of the this compound derivative to the BH3-binding groove of BCL2, thereby inhibiting its function. This frees pro-apoptotic proteins like BAX and BAK, which then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[6]
Figure 1: Simplified signaling pathway of apoptosis induction by BCL2 inhibition.
Inhibition of Tubulin Polymerization
Another prominent mechanism of action for certain this compound derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[7] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[13]
These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[7][13] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[13]
Figure 2: Mechanism of action via inhibition of tubulin polymerization.
Experimental Validation Protocols
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. The following section outlines the step-by-step methodologies for key assays used to characterize the antiproliferative effects of this compound derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. plos.figshare.com [plos.figshare.com]
- 13. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Fluorophenyl)piperazine
A Note from the Senior Application Scientist: In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end when an experiment is complete. Responsible stewardship demands a rigorous, scientifically-grounded approach to waste management. This guide moves beyond mere compliance, offering a detailed operational plan for the safe disposal of 2-(2-Fluorophenyl)piperazine. By understanding the chemical's inherent properties and the causality behind each procedural step, we can ensure the safety of our personnel and the preservation of our environment.
Hazard Profile of this compound: A Dual-Risk Molecule
To effectively manage the disposal of this compound, it is imperative to first understand its hazard profile, which stems from its constituent parts: the piperazine ring and the fluorinated phenyl group.
-
Piperazine Moiety: The piperazine core renders the molecule corrosive.[1][2] It is known to cause severe skin burns and serious eye damage.[1][3][4][5] Furthermore, piperazine and its derivatives can act as sensitizers, potentially causing allergic skin reactions or even respiratory sensitization upon inhalation.[1]
-
Fluorophenyl Group: The presence of the fluorophenyl group contributes to the compound's overall toxicity profile. It is classified as harmful if swallowed or in contact with skin.[3][4][5]
-
Combined Hazards: As a whole, this compound is categorized as an acute oral and dermal toxicant (Category 4), a skin corrosive/irritant (Category 1), and a cause of serious eye damage (Category 1).[3] It is also a respiratory system irritant.[3][4][5] The toxicological properties have not been fully investigated, demanding a cautious approach.[3][6]
Given these hazards, improper disposal, such as drain disposal, is strictly prohibited as it can introduce a persistent and toxic substance into aquatic ecosystems.[3][6]
Core Principles of Regulated Chemical Waste Management
The disposal of laboratory chemicals is governed by regulations set forth by agencies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7] All waste must be handled in accordance with local, state, and federal regulations.[1] The following principles form the bedrock of a compliant and safe disposal plan.
-
Segregation: Never mix incompatible waste streams. This compound is an amine and will react exothermically with acids.[8] It should also be kept separate from strong oxidizing agents.[1][6]
-
Containment: Waste must be collected in appropriate, chemically compatible containers that can be securely sealed to prevent leaks or spills.[9]
-
Identification: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[7][10][11]
-
Accumulation: Waste should be stored in a designated and controlled "Satellite Accumulation Area" (SAA) within the laboratory until it is ready for collection by Environmental Health and Safety (EHS) personnel.[9][11]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for managing this compound waste from the point of generation to its final hand-off.
Waste Generation: At the Bench
-
Designate a Waste Container: Before starting your experiment, designate a specific, compatible container for all this compound waste. This can be a glass or polyethylene bottle with a screw cap.[7] Ensure the container is clean and dry.
-
Collect All Contaminated Materials: Dispose of all materials that have come into direct contact with the compound into this designated container. This includes:
-
Unused or excess quantities of the chemical.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves).
-
Solvent rinses from cleaning contaminated glassware. Use a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) for the initial rinse and collect it as hazardous waste.
-
-
Keep the Container Closed: Unless you are actively adding waste, the container must be kept securely sealed.[3][9] This prevents the release of vapors and protects against accidental spills.
Waste Accumulation: The Satellite Accumulation Area (SAA)
-
Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7] The label must include:
-
Storage in SAA: Place the sealed and labeled container in your lab's designated SAA.[11]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly acids and strong oxidizers.[1][9]
Preparing for Final Disposal
-
Do Not Overfill: Fill containers to no more than 90% capacity, leaving adequate headspace for thermal expansion.[9]
-
Request Pickup: Once the container is full or your project is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Final Hand-off: Ensure the exterior of the container is clean and the label is legible before EHS personnel arrive for collection. The waste will then be transported to a licensed and approved waste disposal facility for final treatment, likely via high-temperature incineration.[11]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Wear Appropriate PPE: Do not attempt to clean a spill without the minimum PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or silica gel.[3][6][10]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[3][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]
-
Label and Dispose: Label the spill cleanup waste container and manage it according to the SOP in Section 3.
Data Summary & Disposal Workflow
Hazard and Safety Data Summary
| Parameter | Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1011-15-0 | [3][13] |
| Primary Hazards | Acute Toxicity (Oral, Dermal), Skin Corrosion, Serious Eye Damage, Respiratory Irritation | [3][4][5] |
| GHS Hazard Codes | H302, H312, H314, H319, H335 | [13][14] |
| Required PPE | Safety goggles/glasses, chemical-resistant gloves, lab coat, face shield if splashing is a risk. | [3][10][12] |
| Incompatible Materials | Strong oxidizing agents, Acids. | [1][6][8] |
| Spill Containment | Inert absorbent material (sand, vermiculite, silica gel). | [3][6][10] |
| Disposal Method | Dispose of as hazardous chemical waste via a licensed contractor. | [3][12] |
Disposal Decision Workflow
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nj.gov [nj.gov]
- 3. canbipharm.com [canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. angenechemical.com [angenechemical.com]
- 13. 1-(2-Fluorophenyl)piperazine 97 1011-15-0 [sigmaaldrich.com]
- 14. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)piperazine
This guide provides an essential framework for the safe handling of 2-(2-Fluorophenyl)piperazine, a compound frequently utilized in pharmaceutical research and development. As a substituted piperazine, its chemical properties demand a rigorous and well-understood safety protocol to protect laboratory personnel from potential hazards. This document moves beyond a simple checklist, offering a procedural and causal analysis to ensure that safety measures are not just followed, but comprehended. Our goal is to build a foundation of trust through scientific rigor and practical, field-tested guidance.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound and its related salts are classified as hazardous materials, and a thorough understanding of their risk profile is the first step in establishing a self-validating safety system. The primary hazards associated with this compound necessitate a multi-faceted approach to personal protection.
According to safety data sheets, this chemical is considered hazardous by OSHA criteria (29 CFR 1910.1200)[1]. Key risks include:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin[1]. This necessitates barrier protection to prevent accidental ingestion and dermal absorption.
-
Severe Skin and Eye Damage: Direct contact can cause severe skin burns and serious eye damage[1][2]. The corrosive nature of the material requires robust protection for all exposed skin and, most critically, the eyes.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[1][2][3]. Therefore, handling procedures must either eliminate the possibility of aerosolization or provide adequate respiratory protection.
These hazards dictate that engineering controls, such as the use of a chemical fume hood, are the first line of defense. However, the use of appropriate Personal Protective Equipment (PPE) is mandatory to mitigate risks during all stages of handling, from preparation to disposal.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. The following table summarizes the essential equipment for handling this compound.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield | EN166 or NIOSH approved[2][4] | Provides protection from splashes and potential vapors. A face shield offers a secondary layer of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Conforming to EN 374[4] | Prevents direct skin contact and absorption. Gloves must be inspected before use and disposed of after handling or upon contamination[3][4]. |
| Body | Chemical-resistant lab coat or apron | Standard laboratory apparel | Protects skin and personal clothing from spills and contamination. For larger quantities or significant splash risk, a PVC apron or suit may be required. |
| Respiratory | NIOSH/MSHA approved respirator | Varies by exposure level | Required when engineering controls are insufficient, when handling the powder form which can create dust, or during spill cleanup[1][5]. Filter type ABEK is recommended for vapors and organic compounds. |
Operational Protocol: PPE Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The integrity of your safety protocol relies on this procedural discipline.
Step-by-Step Donning Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal. This step should precede eye protection to ensure an unobstructed fit.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the procedure involves a significant splash risk.
-
Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to create a seal.
Step-by-Step Doffing Protocol
This process is designed to contain contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in a designated hazardous waste container[3].
-
Face Shield/Goggles: Remove eye and face protection from the back of your head to avoid touching the front surfaces.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by peeling it from the shoulders, turning the sleeves inside out. Fold the contaminated surface inward and place it in the designated receptacle for laundering or disposal.
-
Respirator (if used): Remove the respirator from the back of your head.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water as the final step[3][5].
Experimental Workflow & Safety Decision Logic
The following diagram illustrates the logical workflow for ensuring safety when handling this compound, from initial assessment to final disposal.
Caption: Decision workflow for PPE selection and safe handling of this compound.
Disposal of Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable aprons, and any other contaminated single-use items should be placed in a clearly labeled, sealed container for hazardous waste.
-
Chemical Waste: Unused product and solutions containing this compound must be disposed of through a licensed professional waste disposal service[3]. Do not discharge the chemical into drains or the environment[3][4].
-
Spill Cleanup: In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it. The collected material should then be placed in a suitable, closed container for disposal[1][6]. Evacuate non-essential personnel and ensure adequate ventilation during cleanup[3].
By adhering to these detailed protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.
References
-
s d fine-chem limited. (n.d.). piperazine anhydrous. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Angene Chemical. (2025, December 19). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
